molecular formula C5H10O2 B031169 3-Hydroxy-2,2-dimethylpropanal CAS No. 597-31-9

3-Hydroxy-2,2-dimethylpropanal

Cat. No.: B031169
CAS No.: 597-31-9
M. Wt: 102.13 g/mol
InChI Key: JJMOMMLADQPZNY-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethylpropanal is a valuable β-hydroxy aldehyde building block in organic synthesis, distinguished by its neopentyl-like core structure that confers significant steric constraint. This compound is primarily employed in the synthesis of complex heterocycles and as a key chiral precursor for pharmaceuticals and fine chemicals. Its bifunctional nature, featuring both a reactive aldehyde group and a hydroxyl group, enables its participation in a wide range of transformations, including nucleophilic additions, reductive aminations, and cyclocondensation reactions to form pyrans and other oxygen-containing heterocycles. A prominent research application is its role as an advanced intermediate in the synthesis of statin-class drugs, where its scaffold is integral to the pharmacophore responsible for HMG-CoA reductase inhibition. The steric hindrance imposed by the geminal dimethyl group adjacent to the aldehyde influences the diastereoselectivity of subsequent reactions, making it a crucial substrate for studying stereocontrol in synthesis. Researchers value this aldehyde for developing novel synthetic methodologies and for exploring new chemical space in medicinal chemistry and materials science. Handle with care under appropriate laboratory conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2,2-dimethylpropanal
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InChI

InChI=1S/C5H10O2/c1-5(2,3-6)4-7/h3,7H,4H2,1-2H3
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InChI Key

JJMOMMLADQPZNY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(CO)C=O
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Molecular Formula

C5H10O2
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DSSTOX Substance ID

DTXSID9027231
Record name Propanal, 3-hydroxy-2,2-dimethyl-
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Molecular Weight

102.13 g/mol
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Physical Description

Liquid; mp = 30-33 deg C; [MSDSonline]
Record name 3-Hydroxy-2,2-dimethylpropionaldehyde
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CAS No.

597-31-9, 31091-91-5
Record name Hydroxypivalaldehyde
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Record name Propanal, 3-hydroxy-2,2-dimethyl-
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Record name 3-HYDROXY-2,2-DIMETHYLPROPANAL
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Record name 3-HYDROXY-2,2-DIMETHYLPROPIONALDEHYDE
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Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylpropanal: Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-2,2-dimethylpropanal, also known by synonyms such as hydroxypivaldehyde and pentaldol, is a bifunctional organic compound of significant interest to researchers and professionals in drug development, agrochemicals, and fine chemical synthesis.[1][2][3][4] Its unique structure, featuring a sterically hindered neopentyl core with both a primary hydroxyl and a reactive aldehyde group, makes it a versatile building block for the synthesis of complex molecules.[1] This guide provides an in-depth exploration of its chemical properties, structural features, and key applications, with a focus on the practical insights relevant to laboratory and industrial settings.

Chemical Structure and Properties

The structural foundation of this compound is a propanal backbone with two methyl groups at the C2 position and a hydroxyl group at the C3 position. This arrangement, particularly the gem-dimethyl group adjacent to the aldehyde, imposes significant steric constraints that can be strategically exploited to influence the diastereoselectivity of chemical reactions.[1]

Molecular and Spectroscopic Data

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. In ¹H NMR, the aldehyde proton exhibits a characteristic downfield chemical shift around 9.65 ppm, while the gem-dimethyl protons resonate further upfield.[1] The protons of the methylene and hydroxyl groups also show distinct signals. ¹³C NMR spectroscopy complements this by providing insights into the carbon framework of the molecule.

Mass spectrometry, specifically electron ionization (EI-MS), reveals a characteristic fragmentation pattern that serves as a molecular fingerprint for identification.[1][5] Infrared (IR) spectroscopy further corroborates the structure by showing characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.[6]

Diagram 1: Chemical Structure of this compound

synthesis Isobutyraldehyde Isobutyraldehyde Enolate Enolate Intermediate Isobutyraldehyde->Enolate Base Formaldehyde Formaldehyde Product This compound Formaldehyde->Product Enolate->Product + Formaldehyde

References

An In-depth Technical Guide to the Physical Properties of Hydroxypivaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hydroxypivaldehyde (HPA), systematically known as 3-hydroxy-2,2-dimethylpropanal, is a bifunctional organic compound of significant industrial interest.[1][2][3] Possessing both a hydroxyl and an aldehyde functional group, it serves as a critical building block in the synthesis of numerous valuable chemicals.[1][2] Notably, it is a key intermediate in the commercial production of neopentyl glycol (NPG), a compound prized for conferring excellent thermal and chemical stability to resins, and pantothenic acid (Vitamin B5).[3][4][5]

This guide provides a comprehensive overview of the core physical and chemical properties of hydroxypivaldehyde, tailored for researchers, chemists, and professionals in drug development and materials science. We will delve into its physicochemical characteristics, spectroscopic profile, and essential safety protocols, offering a foundational understanding for its effective and safe application. The synthesis of HPA is typically achieved through an aldol condensation reaction between isobutyraldehyde and formaldehyde.[3][4][6]

Section 1: Chemical Identity and Core Physicochemical Properties

The unique structural arrangement of hydroxypivaldehyde, featuring a quaternary carbon atom adjacent to both the aldehyde and hydroxymethyl groups, dictates its physical behavior and reactivity.[2] A notable characteristic of HPA is its tendency to reversibly dimerize to a dioxane derivative upon standing.[3][4]

General Identifiers

A summary of the fundamental identifiers for hydroxypivaldehyde is presented below.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
Synonyms Hydroxypivalaldehyde, Pentaldol[1][2]
CAS Number 597-31-9[1][3]
Molecular Formula C₅H₁₀O₂[2][3]
Molecular Weight 102.13 g/mol [1][3]
Appearance Colorless to pale yellow liquid/solid[2][3]
Key Physical Constants

The physical state and thermal properties of HPA are critical for its handling, storage, and application in synthesis. It exists as a low-melting solid or a colorless liquid.[2][3]

PropertyValueConditionsSource(s)
Melting Point 30-33 °C-[1]
Boiling Point 141 °CAtmospheric Pressure[3]
78-85 °C4 Torr[1]
Density 0.964 g/cm³-[1]
Flash Point 60.3 °C-[1]
Refractive Index 1.421-[1]
Solubility Profile

The presence of both a polar hydroxyl group and a moderately polar aldehyde group allows for solubility in both water and various organic solvents.[2]

SolventSolubilitySource(s)
Water 0.47 M; Approx. 5% at 20°C[1][7]
Organic Solvents Soluble[2]

Section 2: Spectroscopic and Analytical Characterization

Confirming the identity and purity of hydroxypivaldehyde relies on standard spectroscopic techniques. Each method provides unique insights into the molecule's structure.

Diagram: Molecular Structure of Hydroxypivaldehyde

G cluster_prep Preparation cluster_measurement Measurement cluster_result Result Dry Dry HPA Sample Powder Powder Sample Dry->Powder Load Load Capillary Tube Powder->Load Place Place in Apparatus Load->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe & Record T1, T2 Heat->Observe Report Report Melting Range (e.g., 30-33°C) Observe->Report

References

Synthesis pathway for 3-Hydroxy-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2,2-dimethylpropanal

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, commonly known as hydroxypivaldehyde (HPA), is a bifunctional organic compound featuring both a hydroxyl and an aldehyde group within a sterically hindered neopentyl core.[1][2] This unique structure makes it a highly valuable and versatile building block in the chemical industry.[1][3] It serves as a pivotal intermediate in the synthesis of numerous commercial products, including the widely used polyol, neopentyl glycol (NPG), pantothenic acid (Vitamin B5), and various pharmaceuticals, agrochemicals, and specialty polymers.[3][4][5]

This guide provides an in-depth exploration of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. The content is tailored for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important industrial process.

Core Synthesis Pathway: Base-Catalyzed Crossed Aldol Condensation

The most prevalent and industrially viable method for synthesizing this compound is the base-catalyzed crossed aldol condensation of isobutyraldehyde and formaldehyde.[1][6][7] This reaction is a classic example of carbon-carbon bond formation and is highly efficient due to the specific reactivity of the chosen aldehydes.[1]

Reaction Principle and Mechanistic Insights

The crossed aldol condensation leverages the difference in reactivity between the two aldehyde precursors. Isobutyraldehyde possesses an acidic α-hydrogen, making it susceptible to deprotonation by a base to form a nucleophilic enolate.[1] Conversely, formaldehyde lacks α-hydrogens and therefore cannot form an enolate, preventing it from undergoing self-condensation.[1] This critical difference ensures that formaldehyde acts exclusively as the electrophilic acceptor for the isobutyraldehyde enolate, directing the reaction toward the desired product with high selectivity.[1]

The reaction proceeds through a well-established three-step mechanism:

  • Enolate Formation: A base abstracts the acidic α-hydrogen from isobutyraldehyde, creating a resonance-stabilized enolate ion.[1] The choice of base is critical and can range from strong bases like alkali hydroxides to milder tertiary amines.[8][9]

  • Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of formaldehyde. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.[1]

  • Protonation: The alkoxide intermediate is subsequently protonated, typically by a water molecule present in the reaction medium, to yield the final product, this compound.[1]

Aldol Condensation Mechanism Figure 1: Mechanism of Base-Catalyzed Aldol Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation IBA Isobutyraldehyde Enolate Enolate Ion IBA->Enolate Abstraction of α-H Base Base (B:) HB HB⁺ Enolate_ref Enolate Ion Formaldehyde Formaldehyde Alkoxide Alkoxide Intermediate Formaldehyde->Alkoxide Alkoxide_ref Alkoxide Intermediate Enolate_ref->Formaldehyde Attack on carbonyl carbon Water H₂O HPA This compound Base_regen Base (B:) Alkoxide_ref->HPA Proton transfer

Caption: Figure 1: Mechanism of Base-Catalyzed Aldol Condensation.

Catalysis and Reaction Conditions: A Comparative Analysis

The selection of catalyst and the control of reaction parameters are paramount for maximizing the yield and purity of HPA while minimizing side reactions.

Catalyst SystemTypical Temperature (°C)Key AdvantagesKey DisadvantagesReferences
Alkali Hydroxides (e.g., NaOH) 30 - 70High reaction rate, inexpensive.Promotes side reactions like Cannizzaro and Tishchenko.[8]
Alkali Carbonates (e.g., K₂CO₃) 50 - 90Good yields, avoids some side reactions associated with strong bases.Requires higher temperatures.[10]
Tertiary Amines (e.g., Triethylamine) 70 - 75High selectivity, reduces formation of by-product salts.Slower reaction rates compared to strong bases.[9][11]
Phase Transfer Catalysts (PTC) 20 - 40Excellent yield and selectivity (~100%) under mild conditions.Catalyst can be expensive and may require separation.[12]
Solid Base Catalysts (e.g., Ion Exchange Resins) 50 - 200Easy catalyst separation and potential for continuous processes.Lower activity, potential for catalyst fouling.[4]

Causality behind Experimental Choices:

  • Temperature Control: Elevated temperatures (e.g., above 90°C) can significantly increase the rate of the Tishchenko reaction, a major side reaction that dimerizes HPA into an ester, thereby reducing the product yield.[4][11] Conversely, carrying out the reaction at temperatures where the self-aldol product of isobutyraldehyde is unstable (dealdolizes above 60°C) can enhance the selectivity for the desired crossed-aldol product.[10]

  • Catalyst Selection: While strong bases like NaOH accelerate the reaction, they also catalyze the Cannizzaro reaction, which consumes the aldehyde reactants.[8] Milder bases like triethylamine are often preferred in industrial settings to achieve a balance between reaction rate and selectivity, minimizing the formation of formate by-products.[9] The advent of phase transfer catalysts represents a significant process intensification, allowing the reaction to proceed rapidly and with near-perfect selectivity at room temperature.

  • Homogeneity: Due to the limited solubility of isobutyraldehyde in aqueous formaldehyde, the reaction mixture can be heterogeneous. Adding a co-solvent like methanol can create a homogeneous solution, improving reaction kinetics and consistency.[8]

Key Challenges: Competing Side Reactions

Effective synthesis of HPA requires careful management of several potential side reactions.

Synthesis_Pathways Figure 2: Main Synthesis vs. Key Side Reactions IBA Isobutyraldehyde Base Base IBA->Base FA Formaldehyde FA->Base Cannizzaro Formate Salt + Neopentyl Glycol (Cannizzaro Products) FA->Cannizzaro Cannizzaro Reaction (Strong Base) HPA This compound (Desired Product) Base->HPA Aldol Condensation Tishchenko Tishchenko Ester (Hydroxypivalyl Hydroxypivalate) HPA->Tishchenko Tishchenko Reaction (Base, High Temp) HPA->Cannizzaro Cannizzaro Reaction (Strong Base) Dimer Dioxane Dimer HPA->Dimer Reversible Dimerization

Caption: Figure 2: Main Synthesis vs. Key Side Reactions.

  • Tishchenko Reaction: This base-catalyzed disproportionation reaction involves two molecules of HPA, where one is oxidized to hydroxypivalic acid and the other is reduced to neopentyl glycol, which then combine to form the ester 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate.[4][13] This is a significant yield-reducing pathway, particularly at higher temperatures.[11]

  • Cannizzaro Reaction: In the presence of a strong base, an aldehyde lacking α-hydrogens (like formaldehyde) can react with another aldehyde molecule (like HPA). One molecule is oxidized to a carboxylic acid (formic acid), and the other is reduced to an alcohol (neopentyl glycol).[8] This consumes reactants and complicates purification.

  • Dimerization: Upon standing, HPA can undergo reversible self-condensation to form a stable cyclic acetal (dioxane derivative).[5][14] This equilibrium can be shifted back towards the monomer by heating.[14]

Experimental Protocols and Workflow

The following section details a robust, self-validating protocol for the synthesis and purification of this compound, synthesized from established literature methods.

Overall Workflow

The production of pure HPA involves a multi-step process that ensures high yield and purity. The workflow begins with the synthesis reaction, followed by a series of purification steps to isolate the product from unreacted starting materials, catalyst, and by-products.

HPA_Workflow Figure 3: General Experimental Workflow Reactants 1. Reactant Charging (Isobutyraldehyde, Formalin, Catalyst) Reaction 2. Aldol Condensation (Controlled Heating & Stirring) Reactants->Reaction Quench 3. Reaction Quenching/Neutralization Reaction->Quench Extraction 4. Extraction & Phase Separation (e.g., with Isobutyraldehyde) Quench->Extraction Distillation1 5. Azeotropic Distillation (Remove Water & Excess Aldehydes) Extraction->Distillation1 Distillation2 6. Vacuum Distillation (Purify HPA) Distillation1->Distillation2 Crystallization 7. Optional Crystallization (Further Purification) Distillation2->Crystallization

Caption: Figure 3: General Experimental Workflow.

Protocol 1: Synthesis via Triethylamine Catalysis

This protocol is based on a common industrial method that prioritizes selectivity.[9][11]

Materials & Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe.

  • Isobutyraldehyde (freshly distilled)

  • Formaldehyde (37-44% aqueous solution)

  • Triethylamine (TEA)

Procedure:

  • Charging the Reactor: To the reaction vessel, charge isobutyraldehyde and the aqueous formaldehyde solution. A typical molar ratio is approximately 1 mole of isobutyraldehyde to 1.07 moles of formaldehyde.[11]

  • Catalyst Addition: Add a catalytic amount of triethylamine. An effective quantity is approximately 0.05-0.06 molar equivalents relative to the isobutyraldehyde.[9][11]

  • Reaction: While stirring continuously, heat the reaction mixture to 70-75°C. Maintain this temperature for 1 to 3.5 hours.[9][11]

  • Monitoring: Monitor the consumption of the starting materials using an appropriate analytical technique, such as Gas Chromatography (GC), to determine the reaction endpoint.

  • Cooldown: Once the reaction is complete, cool the mixture to room temperature. The resulting solution will contain HPA, unreacted isobutyraldehyde, water, TEA, and minor by-products.[9]

Protocol 2: Purification and Isolation

Purification is crucial to obtain HPA of high purity, suitable for subsequent applications.

Materials & Equipment:

  • Separatory funnel

  • Distillation apparatus (suitable for atmospheric/azeotropic and vacuum distillation)

  • Receiving flasks

Procedure:

  • Water Addition & Distillation: Add at least one part by weight of water to the crude reaction mixture.[9] Perform a distillation under reduced pressure at a temperature below 65°C. This step effectively removes the unreacted isobutyraldehyde and triethylamine as a volatile azeotrope with water, leaving an aqueous solution of HPA.[9]

  • Crystallization (Optional): Cool the remaining aqueous HPA solution to 15-20°C. Pure HPA will crystallize out of the solution.[9] The crystals can be collected by filtration, washed with cold water, and dried.

  • Mother Liquor Extraction: The mother liquor from crystallization still contains a significant amount of HPA. This can be recovered by performing a liquid-liquid extraction using isobutyraldehyde (approx. 1 volume of isobutyraldehyde to 3 volumes of mother liquor).[9] The organic phase, now enriched with HPA, can be recycled or further purified.

  • Final Vacuum Distillation: For the highest purity, the crude HPA (from crystallization or extraction) is subjected to vacuum distillation.[8] This step separates the monomeric HPA from non-volatile impurities and any high-boiling side products like the Tishchenko ester.

Physicochemical Data
PropertyValueReferences
CAS Number 597-31-9[2][5]
Molecular Formula C₅H₁₀O₂[2][5]
Molecular Weight 102.13 g/mol [2][5]
Appearance Colorless liquid or white crystalline solid[5][15]
Melting Point 30-33 °C (monomer); 89-90.5 °C (dimer)[14][16]
Boiling Point 141 °C (decomposition); 67-69 °C @ 1.87 kPa[5][17]

Conclusion

The synthesis of this compound via the crossed aldol condensation of isobutyraldehyde and formaldehyde is a well-optimized and robust industrial process. The key to achieving high yield and selectivity lies in the strategic choice of catalyst and the precise control of reaction conditions to mitigate competing side reactions, most notably the Tishchenko reaction. By understanding the underlying reaction mechanism and the causality behind process parameters, researchers and development professionals can effectively produce this critical chemical intermediate for a wide range of high-value applications.

References

Aldol condensation synthesis of 3-Hydroxy-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Aldol Condensation Synthesis of 3-Hydroxy-2,2-dimethylpropanal

Abstract

This compound, commonly known as hydroxypivaldehyde (HPA), is a pivotal bifunctional organic intermediate.[1] Its neopentyl core structure, featuring both a hydroxyl and an aldehyde group, makes it an invaluable precursor in the synthesis of fine chemicals, polymers, and pharmaceuticals, most notably neopentyl glycol (NPG) and vitamin B5.[2][3][4][5] The predominant and most efficient industrial route to HPA is the crossed aldol condensation of isobutyraldehyde with formaldehyde.[6][7] This guide provides a comprehensive technical examination of this synthesis, grounded in mechanistic principles and field-proven methodologies. We will explore the core reaction mechanism, compare catalyst systems, detail an optimized experimental protocol, and discuss critical process parameters that ensure high yield and selectivity.

The Mechanistic Cornerstone: A Selective Crossed Aldol Condensation

The synthesis of HPA is a classic example of a base-catalyzed crossed aldol condensation.[2] This reaction's success hinges on the strategic selection of two different aldehyde reactants: one that can form an enolate (the nucleophile) and one that cannot (the electrophile).[8]

  • The Nucleophile: Isobutyraldehyde possesses an acidic α-hydrogen, which can be abstracted by a base to form a resonance-stabilized enolate ion.

  • The Electrophile: Formaldehyde lacks α-hydrogens and is therefore incapable of forming an enolate. It can only act as the electrophilic target for the enolate's nucleophilic attack.[2]

This inherent difference in reactivity prevents the self-condensation of formaldehyde and directs the reaction pathway almost exclusively toward the desired crossed product, HPA. The base-catalyzed mechanism proceeds through three fundamental steps:

  • Enolate Formation: A base abstracts the α-hydrogen from isobutyraldehyde, creating a nucleophilic enolate.[9]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of formaldehyde, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[8]

  • Protonation: The alkoxide intermediate is protonated by a proton source (typically water from the reaction medium) to yield the final product, this compound.[10]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation IBA Isobutyraldehyde Enolate Enolate Ion (Nucleophile) IBA->Enolate Deprotonation Base Base (B:) Enolate_ref Enolate->Enolate_ref Formaldehyde Formaldehyde (Electrophile) Alkoxide Alkoxide Intermediate Formaldehyde->Alkoxide Alkoxide_ref Alkoxide->Alkoxide_ref Enolate_ref->Formaldehyde C-C Bond Formation HPA This compound (HPA) Water H₂O Alkoxide_ref->HPA Proton Transfer

Caption: Base-catalyzed crossed aldol condensation mechanism.

Catalyst Systems: From Traditional Bases to Advanced Phase-Transfer Catalysis

The choice of catalyst is paramount to optimizing reaction efficiency, selectivity, and operating conditions. Several classes of catalysts have been successfully employed.

  • Inorganic Bases: Traditional methods utilize alkali metal carbonates or hydroxides, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[2][11] While effective, these can require higher temperatures (60-75°C) and may promote side reactions if not carefully controlled.[11]

  • Organic Bases: Tertiary amines, particularly triethylamine (TEA), offer a milder alternative.[12][13] They catalyze the reaction effectively, often allowing for lower temperatures and producing a cleaner reaction mixture that simplifies downstream processing.[12]

  • Phase-Transfer Catalysts (PTC): A significant advancement involves the use of phase-transfer catalysis to bridge the immiscibility of aqueous formaldehyde and organic isobutyraldehyde.[14][15] Catalysts like benzyltrimethylammonium hydroxide (BTAH) transport the hydroxide ion (or another basic species) into the organic phase where it can generate the enolate, dramatically accelerating the reaction under mild conditions.[14][16][17] This approach provides excellent yields and selectivity at lower temperatures (e.g., 20-40°C) and in shorter reaction times.[14][17]

Catalyst SystemCatalyst ExampleTypical Temperature (°C)Molar Ratio (IBA:FA:Cat)Reported Yield/SelectivityReference(s)
Inorganic Base Potassium Carbonate (K₂CO₃)60 - 75Excess IBAGood yield, avoids self-condensation[11]
Organic Base Triethylamine (TEA)702 : 1 : ~0.05~46% HPA in mixture[12][13]
Phase-Transfer Benzyltrimethylammonium Hydroxide201.1 : 1.0 : 0.04~100% selectivity, quantitative yield[14][16]
Phase-Transfer Polymer-Supported PEG40->96% conversion, >98% selectivity[15][17]
Caption: Comparison of catalyst systems for HPA synthesis.

Validated Experimental Protocol: High-Selectivity Synthesis via Phase-Transfer Catalysis

This protocol describes a self-validating system for the synthesis of HPA using a phase-transfer catalyst, designed for high selectivity and yield under mild conditions.[14][16]

Materials and Reagents
  • Isobutyraldehyde (IBA), ≥99% purity

  • Formaldehyde (FA), 37 wt.% aqueous solution

  • Benzyltrimethylammonium hydroxide (BTAH), 40 wt.% solution in methanol (Phase-Transfer Catalyst)

  • Deionized Water

  • Toluene or other suitable solvent for extraction/analysis

  • Anhydrous Magnesium Sulfate or Sodium Sulfate for drying

Apparatus
  • Jacketed glass reactor (e.g., 1 L) equipped with an overhead mechanical stirrer, thermocouple, and addition funnel.

  • Circulating bath for temperature control.

  • Separatory funnel.

  • Rotary evaporator.

  • Gas Chromatography (GC) system with a flame ionization detector (FID) for reaction monitoring.

Experimental Workflow

G start Start charge Charge Reactor: - Isobutyraldehyde - Formaldehyde Solution start->charge cool Cool to 20°C (Jacketed Reactor) charge->cool add_cat Slowly Add BTAH Catalyst (Addition Funnel) cool->add_cat react Stir at 20°C for 2-4h (Monitor by GC) add_cat->react stop Reaction Complete (IBA Conversion >99%) react->stop separate Phase Separation: - Aqueous Product Layer - Organic Layer (Trace IBA) stop->separate isolate Isolate Aqueous Layer separate->isolate crystallize Cool to 15-20°C to Crystallize HPA isolate->crystallize filter Filter & Wash Crystals (Cold Water) crystallize->filter dry Dry Product Under Vacuum filter->dry end Pure HPA Product dry->end

Caption: Experimental workflow for HPA synthesis.

Step-by-Step Procedure
  • Reactor Charging: Charge the jacketed reactor with isobutyraldehyde and the aqueous formaldehyde solution according to a precise molar ratio (e.g., 1.1 moles of IBA per 1.0 mole of FA).[14]

  • Temperature Stabilization: Begin stirring and use the circulating bath to bring the temperature of the reaction mixture to 20°C. Maintaining a consistent, low temperature is critical to prevent side reactions.

  • Catalyst Addition: Slowly add the phase-transfer catalyst (e.g., 0.04 molar equivalents of BTAH) to the stirred mixture over 15-20 minutes using the addition funnel. An exotherm may be observed; control the addition rate to maintain the temperature at 20°C.

  • Reaction Monitoring: Allow the reaction to proceed at 20°C for 2-4 hours. The progress is a self-validating check. Withdraw small aliquots periodically (e.g., every 30 minutes), quench with a mild acid, extract with a suitable solvent, and analyze by GC to monitor the disappearance of isobutyraldehyde.[14] The reaction is complete when IBA conversion exceeds 99%.

  • Work-up and Isolation: Once the reaction is complete, stop the stirring and allow the layers to separate. The desired product, HPA, is primarily in the lower aqueous layer.

  • Crystallization: Separate the aqueous layer and cool it to between 15°C and 20°C to induce crystallization of the HPA, which exists as a white solid.[12]

  • Final Purification: Collect the crystals by filtration, wash with a small amount of cold deionized water to remove any residual formaldehyde or catalyst, and dry under reduced pressure. The resulting product is typically of high purity (>97%).[12]

Critical Process Insights and Side Reaction Mitigation

A robust synthesis requires understanding and controlling key variables to prevent the formation of undesirable byproducts.

  • Temperature Control: This is the most critical parameter. While the reaction proceeds at higher temperatures, elevated temperatures (>60°C) significantly increase the rate of the Tishchenko side reaction.[2] This reaction is an intermolecular hydride shift between two molecules of HPA, catalyzed by residual base, to form the diester 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate.[2] Maintaining lower temperatures ensures high selectivity for HPA.

  • Stoichiometry: Using a slight excess of isobutyraldehyde ensures the complete consumption of formaldehyde, which can be more difficult to remove during purification.[14]

  • Catalyst Choice: While strong bases like NaOH can be used, they increase the risk of a competing Cannizzaro reaction, where HPA is reduced to neopentyl glycol and oxidized to the corresponding formate salt.[7][18] Milder organic bases or PTCs largely circumvent this issue.

Conclusion

The crossed aldol condensation of isobutyraldehyde and formaldehyde is a highly refined and efficient method for the synthesis of this compound. By leveraging a deep understanding of the reaction mechanism and implementing advanced catalytic systems, such as phase-transfer catalysis, this process can be executed with near-quantitative yields and exceptional selectivity. The key to a successful and self-validating protocol lies in the precise control of reaction parameters, particularly temperature, to mitigate side reactions. The methodologies outlined in this guide provide researchers and drug development professionals with a robust framework for producing this critical chemical intermediate with high purity and consistency.

References

The Formation of 3-Hydroxy-2,2-dimethylpropanal: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Hydroxy-2,2-dimethylpropanal, also known as hydroxypivaldehyde (HPA), is a pivotal intermediate in the chemical industry, notably as a precursor to neopentyl glycol (NPG), which is essential for the production of polyesters, synthetic lubricants, and coatings.[1] This technical guide provides an in-depth exploration of the primary formation mechanism of HPA: the crossed aldol condensation of isobutyraldehyde and formaldehyde. We will dissect the underlying chemical principles, compare catalytic systems with field-proven insights, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Controlled Reaction

The synthesis of this compound (HPA) is a classic example of a crossed aldol condensation, a fundamental carbon-carbon bond-forming reaction.[2] The reaction's success hinges on the selective reaction between two different aldehydes: isobutyraldehyde, which possesses enolizable α-hydrogens, and formaldehyde, which does not. This inherent difference is the cornerstone of the reaction's viability, as formaldehyde can only act as an electrophile, thereby minimizing the number of potential byproducts that would typically arise in a crossed aldol reaction between two enolizable aldehydes.[3]

The industrial significance of HPA necessitates a robust and high-yield synthetic route. The primary method involves the base-catalyzed condensation of isobutyraldehyde and formaldehyde. The choice of catalyst and reaction conditions is critical in steering the reaction towards high selectivity and conversion, while mitigating potential side reactions. This guide will delve into two prominent catalytic systems: tertiary amines (specifically triethylamine) and phase transfer catalysts.

The Core Mechanism: A Base-Catalyzed Crossed Aldol Condensation

The fundamental mechanism for the formation of HPA is a base-catalyzed crossed aldol condensation. The reaction proceeds through the following key steps:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from isobutyraldehyde, forming a resonance-stabilized enolate ion. This is the rate-determining step, and the choice of base is crucial for its efficiency.

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde. Formaldehyde is an excellent electrophile due to the lack of electron-donating alkyl groups.

  • Protonation: The resulting alkoxide intermediate is protonated by a proton source, typically water or the conjugate acid of the base catalyst, to yield the final product, this compound.

Below is a DOT language representation of the general base-catalyzed mechanism.

Base_Catalyzed_Aldol_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation IBA Isobutyraldehyde Enolate Enolate (nucleophile) IBA->Enolate α-H abstraction Enolate_c Enolate Base Base (B:) HB HB+ Formaldehyde Formaldehyde (electrophile) Alkoxide Alkoxide Intermediate Formaldehyde->Alkoxide Enolate_c->Formaldehyde Nucleophilic attack on carbonyl carbon Alkoxide_c Alkoxide Proton_Source Proton Source (e.g., H₂O) HPA This compound (HPA) Base_regen Base (B:) Alkoxide_c->HPA Protonation

Caption: General mechanism of base-catalyzed HPA formation.

Catalytic Systems: A Comparative Analysis

The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall economic viability of HPA synthesis. Here, we compare two widely employed catalytic systems.

Triethylamine-Catalyzed Synthesis

Triethylamine is a commonly used weak base catalyst in the industrial production of HPA.[4][5] Its moderate basicity is sufficient to promote the formation of the isobutyraldehyde enolate without excessively catalyzing side reactions.

Causality Behind Experimental Choices:

  • Molar Ratio: An excess of isobutyraldehyde is often used to ensure complete conversion of the more valuable formaldehyde and to minimize the self-condensation of formaldehyde (Cannizzaro reaction).[4][5]

  • Temperature: The reaction is typically carried out at elevated temperatures (e.g., 70°C) to achieve a reasonable reaction rate.[4] However, excessively high temperatures can lead to an increase in byproduct formation.

  • Catalyst Concentration: A catalytic amount of triethylamine is used, as it is regenerated during the reaction cycle.

Phase Transfer Catalysis (PTC)

Phase transfer catalysis offers a highly efficient alternative, particularly when dealing with a two-phase reaction system (aqueous formaldehyde and organic isobutyraldehyde).[6] Quaternary ammonium salts, such as benzyltrimethylammonium hydroxide, are effective PTCs.[6]

The Self-Validating System of PTC:

The PTC, typically a quaternary ammonium cation (Q+), forms an ion pair with the hydroxide anion (OH-) from the aqueous phase. This lipophilic ion pair (Q+OH-) migrates into the organic phase containing isobutyraldehyde. Here, the hydroxide ion performs its catalytic function of deprotonating isobutyraldehyde to form the enolate. The enolate then reacts with formaldehyde, which has some solubility in the organic phase. The catalyst cation then returns to the aqueous phase to repeat the cycle. This continuous transport of the base into the organic phase accelerates the reaction significantly, even at milder conditions.

Phase_Transfer_Catalysis_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Na_plus Na+ OH_minus OH- Q_Cl Q+Cl- (PTC) Q_OH_aq Q+OH- Q_Cl->Q_OH_aq Ion Exchange NaCl NaCl Q_OH_org Q+OH- Q_OH_aq->Q_OH_org Phase Transfer IBA Isobutyraldehyde Enolate Enolate IBA->Enolate Formaldehyde Formaldehyde Enolate->Formaldehyde Nucleophilic Attack Alkoxide Alkoxide Intermediate Formaldehyde->Alkoxide HPA HPA Alkoxide->HPA Protonation (from H2O) Q_OH_org->IBA Deprotonation Q_Enolate Q+Enolate- Q_Enolate->Q_OH_aq Returns to aqueous phase

Caption: Phase transfer catalysis cycle for HPA synthesis.

Quantitative Comparison of Catalytic Systems
ParameterTriethylamine CatalysisPhase Transfer Catalysis (Benzyltrimethylammonium hydroxide)
Catalyst TriethylamineBenzyltrimethylammonium hydroxide
Reaction Temperature ~70°C[4]~20°C[6]
Reaction Time 1 hour[4]1 hour[7]
Isobutyraldehyde Conversion High~100%[7]
HPA Selectivity ~96%[8]~100%[7]
Key Advantages Readily available, well-establishedHigh yield and selectivity at mild conditions, reduced byproducts
Key Disadvantages Higher temperature required, potential for more byproductsCatalyst can be more expensive

Potential Side Reactions: A Necessary Consideration

A thorough understanding of potential side reactions is crucial for optimizing the synthesis of HPA and ensuring product purity.

  • Cannizzaro Reaction: In the presence of a strong base, formaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to yield methanol and formic acid (as a formate salt). This consumes the formaldehyde reactant.

  • Tishchenko Reaction: The HPA product itself can undergo a Tishchenko reaction, where two molecules of HPA react to form an ester. This is more likely to occur under anhydrous conditions and with certain catalysts.

  • Self-Condensation of Isobutyraldehyde: Although the crossed condensation is favored, some self-condensation of isobutyraldehyde can occur, leading to the formation of 2,2,4-trimethyl-3-hydroxypentanal.

  • Formation of Amine Salts: When using triethylamine as a catalyst, any formic acid produced from the Cannizzaro reaction can react with triethylamine to form a salt.[4]

Experimental Protocols

The following protocols are provided as a guide for the laboratory-scale synthesis of this compound.

Protocol 1: Triethylamine-Catalyzed Synthesis

This protocol is adapted from established industrial processes.[4][5]

Materials:

  • Isobutyraldehyde (freshly distilled)

  • Formaldehyde (44% aqueous solution, de-acidified)

  • Triethylamine

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Procedure:

  • To a round-bottom flask, add 66 parts by weight of freshly distilled isobutyraldehyde.[5]

  • Add 314 parts by weight of a 44% aqueous formaldehyde solution.[5]

  • With stirring, add 23 parts by weight of triethylamine to the mixture.[5]

  • Gradually heat the mixture to 70°C and maintain this temperature for 1 hour with continuous stirring.[4][5]

  • After 1 hour, cool the reaction mixture to 20°C.[5]

  • The resulting solution will contain approximately 46% HPA, 32% unreacted isobutyraldehyde, 17.5% water, 2% triethylamine, and 1.5% byproducts.[5]

  • Purification (optional): HPA can be purified by crystallization. Add water to the reaction mixture and distill under reduced pressure to remove unreacted isobutyraldehyde and triethylamine. Cool the remaining aqueous solution to 15-20°C to crystallize the HPA.[4]

Protocol 2: Phase Transfer Catalyzed Synthesis

This protocol is based on a highly efficient method described in the literature.[6]

Materials:

  • Isobutyraldehyde

  • Formaldehyde (37-40% aqueous solution)

  • Benzyltrimethylammonium hydroxide (40% solution in water)

  • Reaction vessel with a magnetic stirrer

Procedure:

  • In a reaction vessel, create a two-phase system with isobutyraldehyde (in the organic phase) and aqueous formaldehyde. A slight molar excess of isobutyraldehyde is recommended (e.g., 1.1:1.0 molar ratio of isobutyraldehyde to formaldehyde).[6]

  • Maintain the reaction temperature at 20°C.[6]

  • Add a catalytic amount of benzyltrimethylammonium hydroxide (approximately 4 mol% relative to formaldehyde).[6]

  • Stir the mixture vigorously for 1 hour.

  • The reaction should proceed to near-quantitative yield with approximately 100% selectivity for HPA.[6]

  • The product can be isolated by separating the organic phase, followed by removal of the solvent and unreacted starting materials under reduced pressure.

Conclusion

The formation of this compound via the crossed aldol condensation of isobutyraldehyde and formaldehyde is a well-established and industrially vital reaction. The choice of catalyst, particularly between traditional tertiary amines and more modern phase transfer catalysts, significantly impacts the reaction's efficiency and selectivity. By understanding the underlying mechanistic principles and the causality behind experimental choices, researchers and professionals in drug development and chemical synthesis can optimize this reaction to achieve high yields of this important chemical intermediate. The protocols provided herein serve as a practical starting point for the synthesis and further investigation of this versatile molecule.

References

A Comprehensive Technical Guide to 5-Nitro-2-furaldehyde Semicarbazone (Nitrofurazone)

Author: BenchChem Technical Support Team. Date: January 2026

Note on CAS Number: The provided CAS number was 597-31-9, which corresponds to 3-Hydroxy-2,2-dimethylpropanal[1][2][3][4][5]. However, the detailed request for a technical guide on a compound relevant to drug development, including its mechanism of action and experimental protocols, strongly suggests that the intended subject was 5-Nitro-2-furaldehyde semicarbazone , which has the CAS number 59-87-0 . This guide will focus on the latter compound, also widely known as Nitrofurazone.

Chemical Identity: IUPAC Name and Synonyms

The compound with CAS number 59-87-0 is a synthetic antimicrobial agent belonging to the nitrofuran class[6][7].

IUPAC Name: (2E)-2-[(5-Nitro-2-furyl)methylene]hydrazinecarboxamide[6]

This compound is more commonly known by its non-proprietary name, Nitrofurazone. It has been marketed under various trade names and has numerous synonyms in scientific literature.

Synonym Reference
5-Nitro-2-furaldehyde semicarbazone[8][9]
5-Nitro-2-furfural semicarbazone[8]
Nitrofural[10][11][12]
Furacin[6][8][9][12]
NFZ[8][9]
Aldomycin[6][12]
Amifur[6][12]
Chemofuran[6][12]
Coxistat[6][12]
Furacillin[12]
Mastofuran[12]
Nitrofurazan[12]

Physicochemical Properties

Nitrofurazone is a pale yellow, odorless crystalline powder[6][13][14]. Its physicochemical properties are summarized in the table below.

Property Value Reference
Molecular Formula C6H6N4O4[6][7][8][9][12][14][15]
Molecular Weight 198.14 g/mol [6][7][8][9][12][14]
Melting Point 242-244 °C[8]
Appearance Pale yellow needles or yellow powder[13][14]
pH (saturated aqueous solution) 6.0 - 6.5[13][14]
LogP 0.2[9][12]
SMILES NC(=O)N/N=C/c1ccc(o1)--INVALID-LINK--=O[8][15]
InChI Key IAIWVQXQOWNYOU-FPYGCLRLSA-N[6][8][12][15]

Synthesis

Nitrofurazone is synthesized through the condensation reaction of 5-nitro-2-furaldehyde with a semicarbazide derivative. A common laboratory and industrial synthesis involves the reaction of 5-nitrofurfural diacetate with semicarbazide hydrochloride in an acidic aqueous medium.

Conceptual Workflow for Nitrofurazone Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 5-Nitrofurfural Diacetate F Reaction Mixture A->F B Semicarbazide Hydrochloride B->F C Water (Solvent) C->F D Strong Mineral Acid (e.g., H₂SO₄) as Catalyst D->F E Heat (to initiate reaction) E->F G Condensation Reaction F->G H Nitrofurazone (Product) G->H

Caption: Synthesis of Nitrofurazone from 5-nitrofurfural diacetate.

Exemplary Synthesis Protocol

The following protocol is based on established chemical synthesis patents[16][17].

  • Preparation of Semicarbazide Solution: Dissolve semicarbazide hydrochloride in water. A small percentage of a strong mineral acid, such as sulfuric acid, is added as a catalyst[16].

  • Addition of Nitrofuran Precursor: Add 5-nitrofurfural diacetate to the prepared semicarbazide solution with stirring[16].

  • Initiation of Reaction: Heat the mixture, with continuous stirring, to a temperature range of 85°C to 90°C. The reaction is exothermic and will proceed to completion without further external heating once initiated[16].

  • Crystallization and Isolation: As the reaction proceeds, Nitrofurazone precipitates as yellow crystals. After the reaction is complete, cool the mixture to approximately 35°C[17].

  • Purification: Filter the crystalline solid. Wash the crystals sequentially with cold water and ethyl alcohol to remove unreacted starting materials and byproducts[16].

  • Drying: Dry the purified crystals under suction and then in an oven at a controlled temperature (e.g., 50°C) to yield the final product[16].

Mechanism of Action and Biological Activity

Nitrofurazone is a broad-spectrum antibacterial agent effective against a range of Gram-positive and Gram-negative bacteria[6][7][10][11]. Its mechanism of action is complex and not fully elucidated, but it is known to involve the inhibition of bacterial enzymes essential for carbohydrate metabolism[18].

The antimicrobial activity of Nitrofurazone is dependent on its reduction by bacterial nitroreductases (such as flavoproteins) into highly reactive, short-lived intermediates[19][20]. These reactive species are cytotoxic and can damage bacterial DNA, leading to the inhibition of DNA synthesis and ultimately cell death[19][20]. This multi-targeted mechanism is believed to contribute to the low incidence of acquired bacterial resistance.

Proposed Antimicrobial Mechanism of Action

G cluster_cell Bacterial Cell NFZ_ext Nitrofurazone (External) NFZ_int Nitrofurazone (Internal) NFZ_ext->NFZ_int Passive Diffusion Nitroreductase Bacterial Nitroreductases (e.g., Flavoproteins) NFZ_int->Nitroreductase Reactive_Intermediates Reactive Intermediates (e.g., Hydroxylamine) Nitroreductase->Reactive_Intermediates Reduction of Nitro Group DNA Bacterial DNA Reactive_Intermediates->DNA Covalent Binding & Oxidative Stress Damage DNA Damage & Strand Breaks DNA->Damage Inhibition Inhibition of DNA Synthesis Damage->Inhibition Cell_Death Bactericidal Effect Inhibition->Cell_Death

Caption: Proposed mechanism of Nitrofurazone's bactericidal action.

Applications in Research and Drug Development

While its use in humans has declined in some regions due to concerns about mutagenesis and carcinogenesis, Nitrofurazone remains a valuable compound in various research and development contexts[6][11][21].

Antimicrobial Spectrum

Nitrofurazone exhibits a broad spectrum of activity that includes many common pathogens.

Bacterial Group Susceptible Organisms (Examples) Reference
Gram-positive Staphylococcus aureus, Streptococcus pyogenes, Clostridia spp.[11][22]
Gram-negative Escherichia coli, Salmonella spp.[11][22]

It is notably less active against Pseudomonas aeruginosa[11][22].

Therapeutic and Research Applications
  • Topical Anti-Infective: Primarily used in topical preparations for the treatment of burns, wounds, and skin infections to prevent or treat bacterial contamination[7][11][18][19].

  • Veterinary Medicine: Used topically in dogs, cats, and horses for superficial bacterial infections. It is also used in ornamental fish to treat infections like fin rot[6]. The use in animals intended for human consumption is banned[6].

  • Anti-protozoal Activity: It has shown activity against Trypanosoma species, which led to the development of other nitroaromatic compounds for treating Chagas disease[6][22].

  • Cancer Research: Nitrofurazone has been investigated for its potential as an anticancer agent. Studies have shown it can generate metabolites that cause oxidative damage to the DNA of human breast cancer cells (MCF-7)[10]. Repurposing efforts are underway to design novel Nitrofurazone analogs with enhanced anticancer and antimicrobial properties[23].

  • Disease Model Induction: It can be used to induce mammary tumors in rats, providing a model for studying breast cancer[8][10].

Experimental Protocols

The following is an example of an in vivo experimental protocol for preparing a Nitrofurazone solution for administration to laboratory animals, based on information from MedChemExpress[10].

Protocol: Preparation of Nitrofurazone for In Vivo Oral Administration

Objective: To prepare a clear, soluble formulation of Nitrofurazone for oral gavage in a rodent model.

Disclaimer: This protocol is for research purposes only. All animal experiments should be conducted under an approved institutional animal care and use committee (IACUC) protocol.

Materials:

  • Nitrofurazone powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Warming bath or sonicator (optional)

Methodology:

  • Stock Solution Preparation (if required): Prepare a concentrated stock solution of Nitrofurazone in an appropriate solvent. For the final formulation, it is recommended to prepare the solution fresh on the day of use[10].

  • Solvent Mixture Preparation: The final formulation will consist of a co-solvent system. The recommended volumetric ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[10].

  • Dissolution Procedure: a. Weigh the required amount of Nitrofurazone powder and place it in a sterile conical tube. b. Add the solvents sequentially, starting with DMSO. Add 10% of the final desired volume as DMSO and vortex until the powder is fully dissolved. c. Add 40% of the final volume as PEG300 and vortex thoroughly. d. Add 5% of the final volume as Tween-80 and vortex until the solution is homogenous. e. Finally, add 45% of the final volume as saline and vortex to create the final formulation.

  • Solubility Check: The resulting solution should be clear. If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution[10]. The reported solubility in this specific vehicle is ≥ 2.58 mg/mL[10].

  • Administration: The freshly prepared solution can be administered to the experimental animals via the desired route (e.g., oral gavage).

References

The Pivotal Role of the Hydroxyl Group in the Chemistry of Hydroxypivaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypivaldehyde (HPA), systematically named 3-hydroxy-2,2-dimethylpropanal, is a key bifunctional molecule widely utilized as a crucial intermediate in the synthesis of valuable industrial products, most notably neopentyl glycol (NPG) and vitamin B5.[1] Its chemical behavior is uniquely dictated by the interplay between its aldehyde and primary hydroxyl functionalities. The presence of the β-hydroxyl group profoundly influences the reactivity of the aldehyde, governing reaction pathways, kinetics, and product selectivity. This guide provides a comprehensive exploration of the multifaceted role of the hydroxyl group in the principal reactions of hydroxypivaldehyde, offering mechanistic insights, detailed experimental protocols, and comparative data to inform research and process development.

Introduction: The Structural Significance of Hydroxypivaldehyde

Hydroxypivaldehyde is a rare example of a stable, distillable aldol product.[1] Its stability is attributed to the absence of α-hydrogens, which prevents enolization and subsequent self-condensation reactions that are common for many other aldols. The molecule's reactivity is centered around the electrophilic carbonyl carbon of the aldehyde and the nucleophilic oxygen of the primary hydroxyl group. The spatial relationship of these two groups is critical; the hydroxyl group is positioned at the β-carbon relative to the aldehyde, a placement that allows for significant intramolecular interactions that modulate its chemical behavior.

Synthesis of Hydroxypivaldehyde: A Controlled Aldol Condensation

The industrial production of hydroxypivaldehyde is achieved through a crossed aldol condensation between isobutyraldehyde and formaldehyde.[2][3] This reaction is typically base-catalyzed, with tertiary amines like triethylamine being common choices.[4]

The Role of the Hydroxyl Group's Precursor in the Synthesis

While hydroxypivaldehyde itself is the product, the principles governing its formation are rooted in the generation of a hydroxyl group. The reaction proceeds via the formation of an enolate from isobutyraldehyde, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.[3] The subsequent protonation of the resulting alkoxide yields hydroxypivaldehyde. The choice of a non-enolizable aldehyde like formaldehyde is crucial to prevent self-condensation and ensure a high yield of the desired crossed-aldol product.[5]

Experimental Protocol: Synthesis of Hydroxypivaldehyde

The following protocol outlines a laboratory-scale synthesis of hydroxypivaldehyde:

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermocouple, and two addition funnels is assembled.

  • Initial Charge: The reactor is charged with a solution of isobutyraldehyde and a tertiary amine catalyst (e.g., triethylamine).

  • Formaldehyde Addition: An aqueous solution of formaldehyde is added dropwise to the reactor from one of the addition funnels while maintaining a controlled temperature, typically between 50-100°C.[6]

  • Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion of isobutyraldehyde.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled. Unreacted isobutyraldehyde and the amine catalyst can be removed by distillation under reduced pressure.[7] The resulting aqueous solution of hydroxypivaldehyde can be used directly in subsequent steps or purified further by crystallization.

Purification Protocol: Crystallization of Hydroxypivaldehyde

For applications requiring high purity, hydroxypivaldehyde can be purified by crystallization:

  • Concentration: The aqueous solution of hydroxypivaldehyde is concentrated under reduced pressure to a concentration of 42-50 wt%.[7]

  • Cooling and Crystallization: The concentrated solution is then cooled to approximately 15-20°C to induce crystallization.[8]

  • Isolation: The resulting crystals are isolated by filtration.

  • Washing and Drying: The crystals are washed with cold water and dried under a stream of air to yield purified hydroxypivaldehyde with a purity of approximately 97%.[8]

Key Reactions of Hydroxypivaldehyde and the Directing Influence of the Hydroxyl Group

The β-hydroxyl group is not a passive spectator in the reactions of the aldehyde. It actively participates through several mechanisms, including intramolecular hydrogen bonding and neighboring group participation, which can alter the reactivity of the carbonyl group and open unique reaction pathways.

Catalytic Hydrogenation to Neopentyl Glycol: The Industrial Workhorse

The most significant industrial application of hydroxypivaldehyde is its conversion to neopentyl glycol (NPG) via catalytic hydrogenation.[2][9] This reaction involves the reduction of the aldehyde functionality to a primary alcohol.

While the primary reaction is the reduction of the aldehyde, the hydroxyl group can influence the process in several ways:

  • Solubility and Mass Transfer: The hydrophilic nature of the hydroxyl group enhances the solubility of hydroxypivaldehyde in protic solvents, which can be beneficial for the hydrogenation process.

  • Catalyst Interaction: The hydroxyl group can interact with the surface of the heterogeneous catalyst, potentially influencing the adsorption of the molecule and the orientation of the aldehyde group for reduction. This interaction can affect both the rate and selectivity of the reaction.

The following is a general laboratory procedure for the hydrogenation of hydroxypivaldehyde:

  • Catalyst Preparation and Loading: A high-pressure autoclave is charged with a slurry of a suitable catalyst (e.g., Raney Nickel or a supported copper-based catalyst) in a solvent like water or a lower alcohol.[2]

  • Substrate Addition: The hydroxypivaldehyde solution is added to the autoclave.

  • Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (typically 0.1 to 30 MPa). The mixture is heated to the reaction temperature (ranging from 50 to 250°C) with vigorous stirring.[2]

  • Reaction Monitoring: The reaction is monitored by observing the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

  • Product Recovery and Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The resulting solution of neopentyl glycol can be purified by distillation or crystallization.

Catalyst SystemTemperature (°C)Pressure (MPa)HPA Conversion (%)NPG Selectivity (%)Reference
Copper-aluminum100 - 1801.5 - 4.0HighHigh[10]
Copper/silicon200 - 2503.0 - 5.0HighHigh[10]
Copper oxide/zinc oxide/aluminum110 - 1800.1 - 3.4100100[10]
Ru/Al₂O₃1205.44>99>99[10]
Gallium-modified Cu-based1103.093.595.5[11]
The Cannizzaro Reaction: A Tale of Disproportionation

In the presence of a strong base, aldehydes lacking α-hydrogens, such as hydroxypivaldehyde, can undergo a Cannizzaro reaction, which involves a disproportionation to yield a primary alcohol and a carboxylic acid.[2]

A more synthetically useful variation is the crossed Cannizzaro reaction, where hydroxypivaldehyde is treated with formaldehyde in the presence of a strong base.[9] In this case, formaldehyde is preferentially oxidized to formate, while hydroxypivaldehyde is reduced to neopentyl glycol.[12][13] This method, however, is generally less efficient for industrial NPG production compared to hydrogenation due to the formation of a stoichiometric amount of formate salt.[2]

Crossed Cannizzaro Reaction HPA Hydroxypivaldehyde NPG_alkoxide Neopentyl Glycol Alkoxide FA Formaldehyde Intermediate Tetrahedral Intermediate FA->Intermediate 1. Nucleophilic attack Base OH⁻ Intermediate->NPG_alkoxide 2. Hydride transfer Formic_acid Formic Acid NPG Neopentyl Glycol NPG_alkoxide->NPG 3. Protonation Formate Formate Formic_acid->Formate Deprotonation

Caption: Mechanism of the Crossed Cannizzaro Reaction of HPA.

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with an aqueous solution of hydroxypivaldehyde and formaldehyde.

  • Base Addition: A concentrated solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added slowly to the flask.[2]

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the reaction.

  • Work-up: After the reaction is complete, the mixture is cooled. The neopentyl glycol can be extracted with an organic solvent. The aqueous layer will contain the formate salt.

  • Purification: The extracted neopentyl glycol can be purified by distillation.

The Tishchenko Reaction: A Competing Dimerization

The Tishchenko reaction is another disproportionation reaction that can occur with aldehydes, leading to the formation of an ester.[14] In the case of hydroxypivaldehyde, two molecules can react to form neopentyl glycol monohydroxypivalate.[6] This is often an undesired side reaction in processes aimed at producing neopentyl glycol, and its occurrence is favored by higher concentrations of hydroxypivaldehyde.[2]

The Tishchenko reaction is typically catalyzed by aluminum alkoxides.[15] The mechanism involves the formation of a hemiacetal intermediate, followed by a hydride transfer. The hydroxyl group of hydroxypivaldehyde can potentially participate in this reaction, either by acting as an internal nucleophile or by influencing the coordination of the aldehyde to the catalyst.

Tishchenko Reaction HPA1 Hydroxypivaldehyde (Molecule 1) Hemiacetal Hemiacetal Intermediate HPA1->Hemiacetal 1. Coordination & Nucleophilic attack HPA2 Hydroxypivaldehyde (Molecule 2) Catalyst Catalyst (e.g., Al(OR)₃) Ester Neopentyl Glycol Monohydroxypivalate Hemiacetal->Ester 2. Hydride transfer

Caption: Generalized Mechanism of the Tishchenko Reaction.

Spectroscopic Characterization

The reactions of hydroxypivaldehyde can be effectively monitored and the products characterized using standard spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the strong C=O stretching band of the aldehyde (typically around 1700-1725 cm⁻¹) and the appearance of a broad O-H stretching band for the newly formed alcohol group (around 3200-3600 cm⁻¹) are key indicators of a successful reduction to neopentyl glycol.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The aldehyde proton of hydroxypivaldehyde gives a characteristic signal in the downfield region (around 9-10 ppm). Upon reduction to neopentyl glycol, this signal disappears, and new signals corresponding to the protons of the CH₂OH groups appear.

Conclusion

The hydroxyl group in hydroxypivaldehyde is far more than a simple functional group; it is a key modulator of the molecule's reactivity. Its presence prevents unwanted side reactions like enolization while influencing the course of desired transformations such as hydrogenation and the Cannizzaro reaction. A thorough understanding of the mechanistic role of this hydroxyl group is paramount for the optimization of existing industrial processes and the development of novel synthetic applications for this versatile chemical intermediate. This guide has provided a foundational understanding, offering both theoretical insights and practical protocols to aid researchers in their work with hydroxypivaldehyde.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the physicochemical properties, solubility profile, and chemical stability of 3-Hydroxy-2,2-dimethylpropanal (also known as hydroxypivaldehyde), a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: The Molecular Architecture and Its Implications

This compound (CAS No. 597-31-9) is a unique β-hydroxy aldehyde that serves as a valuable building block in organic synthesis.[1] Its structure is characterized by a neopentyl core, which imparts considerable steric hindrance, and the presence of two key functional groups: a primary alcohol and a reactive aldehyde.[1] This dual functionality makes it a pivotal intermediate for a wide array of chemical transformations, including the synthesis of complex heterocycles, polymers, and active pharmaceutical ingredients (APIs).[1][2] Understanding its solubility and stability is paramount for its effective use in synthetic routes, formulation development, and for ensuring its quality and purity during storage.

Physicochemical Properties

A foundational understanding of this compound begins with its core physicochemical properties, which are summarized in the table below. These parameters are critical for predicting its behavior in various experimental and industrial settings.

PropertyValueSource(s)
IUPAC Name This compound[PubChem]
Synonyms Hydroxypivaldehyde, Pentaldol, HPA[3][4]
CAS Number 597-31-9[3][4]
Molecular Formula C₅H₁₀O₂[3][4]
Molecular Weight 102.13 g/mol [3]
Appearance White crystalline solid or powder[5][6]
Melting Point 30-33 °C (some sources report 89-90 °C, which may refer to a dimer)[3][6][7]
Boiling Point 172-173 °C (with decomposition); 78-85 °C @ 4 Torr[5][6]
Density 0.964 g/cm³[6]

Solubility Profile: A Guide for Solvent Selection

The solubility of this compound is governed by its polar alcohol and aldehyde functional groups, which allow for hydrogen bonding, as well as its compact hydrocarbon backbone.

Qualitative Solubility

Based on available data, this compound exhibits the following qualitative solubility characteristics:

  • Slightly Soluble in: Water, Chloroform, Dimethyl Sulfoxide (DMSO), Methanol.

The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl oxygen) facilitates its interaction with polar protic and aprotic solvents. However, the non-polar dimethylpropane backbone limits its miscibility with water to some extent.

Quantitative Aqueous Solubility

A reported quantitative value for its solubility in water is 0.47 M . This moderate aqueous solubility is a key parameter for its use in biochemical applications and aqueous-phase reactions.

Factors Influencing Solubility

The solubility of aldehydes and ketones in water decreases as the carbon chain length increases. This is because the hydrophobic nature of the alkyl chain begins to dominate over the hydrophilic nature of the carbonyl group, disrupting the hydrogen bonding network of water without sufficient compensation. While this compound is a relatively small molecule, this principle is important when considering its derivatives or analogues.

Stability and Degradation Pathways

The chemical stability of this compound is a critical consideration for its synthesis, purification, and storage. Its structure, specifically the absence of α-hydrogens, dictates a unique reactivity profile.

The Cannizzaro Reaction: A Key Instability in Basic Media

As an aldehyde lacking α-hydrogens, this compound is susceptible to the Cannizzaro reaction in the presence of a strong base (e.g., concentrated alkali). This is a disproportionation reaction where two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid salt.

The reaction proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule, leading to the formation of a carboxylate anion and an alkoxide.

The products of the Cannizzaro reaction of this compound are neopentyl glycol (2,2-dimethylpropane-1,3-diol) and the salt of 3-hydroxy-2,2-dimethylpropanoic acid .

Dimerization

Some sources indicate that this compound can exist as a mixture of a monomer and a dimer. This is a common characteristic of aldehydes, which can form cyclic hemiacetal dimers. This equilibrium should be considered when analyzing the compound, as it may affect its physical properties and spectroscopic data.

Oxidative and Reductive Stability

The aldehyde functional group is susceptible to oxidation to a carboxylic acid, while both the aldehyde and the hydroxyl group can be targeted by various oxidizing and reducing agents.[1] The choice of reagents in a synthetic pathway involving this compound is therefore crucial to avoid unwanted side reactions.[1]

Recommendations for Storage

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a freezer at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a well-sealed container to prevent moisture absorption.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for assessing the solubility and stability of this compound. These protocols are designed to be self-validating and can be adapted for specific research needs.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.

Materials:

  • This compound

  • Deionized water

  • Analytical balance

  • Thermostatically controlled shaker bath

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV or RI)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed flask. The excess solid should be clearly visible.

  • Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Shake the flask for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the flask to stand undisturbed in the shaker bath for at least 24 hours to allow the excess solid to settle.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the aliquot through a 0.45 µm syringe filter into a clean vial.

  • Dilution: Dilute the filtered sample with a known volume of a suitable solvent (e.g., water or mobile phase) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)

Self-Validation:

  • Run the experiment in triplicate to ensure reproducibility.

  • Analyze a sample of the unfiltered solution to confirm that a supersaturated solution was initially prepared.

  • Monitor the concentration of the supernatant at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

Protocol for Assessing Stability Under Basic Conditions (Forced Degradation Study)

This protocol outlines a forced degradation study to investigate the stability of this compound in a basic solution, with a focus on detecting the products of the Cannizzaro reaction.

Objective: To assess the degradation of this compound in a basic solution over time and to identify the primary degradation products.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Deionized water

  • Hydrochloric acid (HCl) solution for neutralization

  • HPLC system with a suitable detector (e.g., UV or RI)

  • Volumetric flasks and pipettes

  • Thermostatically controlled water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in deionized water.

  • Stress Condition Application: In a series of vials, add a known volume of the stock solution and a known volume of the NaOH solution to achieve the desired final base concentration.

  • Time-Point Sampling: Place the vials in a thermostatically controlled water bath at a specified temperature (e.g., 50 °C). At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial.

  • Neutralization and Dilution: Immediately neutralize the sample by adding a stoichiometric amount of HCl solution. Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the prepared samples into the HPLC system. Use a method that can separate the parent compound from its expected degradation products (neopentyl glycol and 3-hydroxy-2,2-dimethylpropanoic acid).

  • Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics. Identify and quantify the degradation products by comparing their retention times and peak areas with those of authentic reference standards.

Self-Validation:

  • Analyze a control sample of this compound in deionized water (without base) at each time point to account for any non-base-mediated degradation.

  • Perform a mass balance analysis to ensure that the decrease in the parent compound concentration corresponds to the increase in the concentration of the degradation products.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess 3-HPA to water B Seal flask A->B C Shake at constant temp (24-48h) B->C D Settle for 24h C->D E Filter supernatant (0.45 µm) D->E F Dilute sample E->F G Quantify by HPLC F->G

Caption: Workflow for the shake-flask solubility determination method.

Cannizzaro Reaction Pathway

G cluster_reactants Reactants cluster_products Products R1 This compound P2 3-Hydroxy-2,2-dimethylpropanoate (Carboxylate Salt) R1->P2 Oxidation R2 This compound P1 Neopentyl Glycol (Alcohol) R2->P1 Reduction Base OH⁻ (strong base) Base->R1 Nucleophilic attack

Caption: Disproportionation of 3-HPA via the Cannizzaro reaction.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined physicochemical profile. Its moderate solubility in water and slight solubility in common organic solvents provide a range of options for its use in various reaction media. The primary stability concern is its susceptibility to the Cannizzaro reaction under basic conditions, a predictable outcome based on its molecular structure. By understanding these properties and employing the appropriate handling, storage, and experimental protocols, researchers can effectively harness the synthetic potential of this versatile molecule.

References

An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylpropanal: From Discovery to Industrial Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2,2-dimethylpropanal, also known as hydroxypivaldehyde (HPA), is a pivotal bifunctional molecule in organic synthesis, characterized by its sterically hindered neopentyl core. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of HPA. We will delve into the foundational principles of its synthesis via crossed aldol condensation, trace its historical development from its first documented synthesis to its role as a crucial industrial intermediate, and detail its chemical and physical properties. Furthermore, this guide will explore its significant applications in the production of high-performance polymers and as a precursor in pharmaceutical synthesis.

Introduction: The Significance of a Bifunctional Building Block

This compound (HPA) is an organic compound with the chemical formula C5H10O2. Its structure features both a hydroxyl (-OH) and an aldehyde (-CHO) functional group, making it a versatile intermediate in a wide array of chemical transformations.[1] The presence of two methyl groups on the alpha-carbon creates a neopentyl-like core, which imparts significant steric hindrance and influences its reactivity and the properties of its derivatives.[2]

This unique combination of functionalities allows HPA to participate in nucleophilic additions, reductive aminations, and cyclocondensation reactions.[2] It serves as a critical precursor in the synthesis of various valuable chemicals, most notably neopentyl glycol (NPG), a key component in the production of polyesters, polyurethanes, and synthetic lubricants.[3][4] Additionally, HPA is an important intermediate in the synthesis of pantothenic acid (Vitamin B5) and has applications in the pharmaceutical industry for preparing compounds such as squalene synthase inhibitors for cholesterol synthesis control.[4]

This guide will provide a thorough exploration of HPA, from its conceptual origins in the principles of aldol condensation to its modern-day industrial significance.

The Genesis of a Molecule: Discovery and Historical Context

The story of this compound is intrinsically linked to the development of one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry: the aldol condensation.

The Foundation: The Aldol Condensation

The aldol condensation reaction was first introduced by the French chemist Charles-Adolphe Wurtz in 1872.[2] Wurtz observed that acetaldehyde, in the presence of a base, could self-condense to form a β-hydroxy aldehyde, which he named "aldol" (a portmanteau of aldehyde and alcohol). This reaction demonstrated a powerful method for creating larger molecules from smaller carbonyl-containing precursors. The fundamental mechanism involves the formation of an enolate ion from one carbonyl compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule.

The Advent of Crossed Aldol Condensation

The principles of the aldol condensation were later extended to reactions between two different carbonyl compounds, a process known as crossed aldol condensation. A significant challenge in crossed aldol reactions is controlling the selectivity, as four different products can potentially form. However, this challenge can be overcome if one of the carbonyl compounds lacks α-hydrogens and is therefore unable to form an enolate. This non-enolizable carbonyl compound can only act as the electrophile, leading to a more controlled and predictable reaction outcome.

Formaldehyde, lacking α-hydrogens, is an ideal electrophilic partner in crossed aldol condensations. This principle laid the groundwork for the synthesis of HPA from the reaction of isobutyraldehyde (which possesses an enolizable α-hydrogen) and formaldehyde.

The First Documented Synthesis of this compound

While the theoretical basis for its synthesis existed for some time, the first documented synthesis of this compound (referred to as alpha,alpha-dimethyl-beta-hydroxy-propionaldehyde in the patent) appears in a 1954 patent filed by Union Carbide Corporation. This patent, US2863878A, details the synthesis of the compound, marking a significant milestone in its history. The development was driven by the growing demand for its derivative, neopentyl glycol, which was recognized for its ability to enhance the stability of polyesters.[3]

The Chemistry of this compound

Synthesis via Crossed Aldol Condensation

The primary industrial method for the synthesis of this compound is the crossed aldol condensation of isobutyraldehyde and formaldehyde.[2][3] This reaction is typically carried out under basic conditions.

Reaction Mechanism:

  • Enolate Formation: A base removes the acidic α-hydrogen from isobutyraldehyde to form an enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde.

  • Protonation: The resulting alkoxide is protonated by a proton source (typically water) to yield this compound.

G cluster_intermediates Intermediates Isobutyraldehyde Isobutyraldehyde Enolate Enolate Ion Isobutyraldehyde->Enolate + Base Formaldehyde Formaldehyde Base Base (e.g., NaOH) Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Formaldehyde HPA This compound Alkoxide->HPA + H₂O

Figure 1: Synthesis of this compound via Crossed Aldol Condensation

Physicochemical Properties

This compound is a white crystalline solid at room temperature. It is soluble in water and various organic solvents.

PropertyValue
CAS Number 597-31-9
Molecular Formula C5H10O2
Molar Mass 102.13 g/mol [3]
Melting Point 89-90 °C
Boiling Point 172-173 °C (decomposes)
Appearance Needle-shaped crystals

Table 1: Physicochemical Properties of this compound

Key Reactions

The bifunctional nature of HPA allows for a variety of subsequent reactions:

  • Reduction: The aldehyde group can be readily reduced to a primary alcohol, yielding neopentyl glycol. This is a crucial industrial process.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 3-hydroxy-2,2-dimethylpropanoic acid.

  • Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives.

  • Acetal Formation: The hydroxyl and aldehyde groups can react intramolecularly or with other molecules to form acetals.

Industrial Production and Purification

The industrial production of HPA is a well-established process, driven by the large-scale demand for neopentyl glycol.

Reaction Conditions

The aldol condensation of isobutyraldehyde and formaldehyde is typically carried out in the presence of a basic catalyst, such as sodium hydroxide or triethylamine. The reaction is exothermic and requires careful temperature control to minimize side reactions.

Purification

The crude reaction mixture contains unreacted starting materials, the catalyst, and byproducts. Purification is essential to obtain high-purity HPA for subsequent applications. Common purification methods include:

  • Distillation: To remove unreacted isobutyraldehyde and other volatile impurities.

  • Extraction: To remove water-soluble impurities and the catalyst.

  • Crystallization: To obtain high-purity crystalline HPA.

G cluster_synthesis Synthesis cluster_purification Purification Reactants Isobutyraldehyde + Formaldehyde Reactor Aldol Condensation Reactor (Base Catalyst) Reactants->Reactor Crude_HPA Crude HPA Mixture Reactor->Crude_HPA Distillation Distillation (Remove Volatiles) Crude_HPA->Distillation Extraction Extraction (Remove Catalyst/Impurities) Distillation->Extraction Crystallization Crystallization Extraction->Crystallization Pure_HPA High-Purity HPA Crystallization->Pure_HPA

Figure 2: Industrial Production and Purification Workflow for HPA

Applications in Industry and Research

The unique structural features of this compound make it a valuable intermediate in several key industries.

Precursor to Neopentyl Glycol (NPG)

The most significant application of HPA is as a direct precursor to neopentyl glycol.[3] NPG is a diol that imparts excellent thermal stability, weather resistance, and hydrolytic stability to polymers. It is extensively used in the production of:

  • Polyester Resins: For powder coatings, coil coatings, and gelcoats.

  • Polyurethanes: For foams and elastomers.

  • Synthetic Lubricants: As a base oil with high thermal and oxidative stability.

Pharmaceutical and Agrochemical Synthesis

HPA serves as a versatile building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] Its bifunctionality allows for the construction of various heterocyclic systems and chiral compounds. For instance, it is used in the preparation of 4,1-benzoxazepines, which act as squalene synthase inhibitors.

Other Industrial Uses

HPA and its derivatives also find applications in the production of fragrances, plasticizers, and other specialty chemicals.[1]

Future Outlook

The demand for high-performance materials continues to grow, ensuring the ongoing importance of this compound as a key industrial intermediate. Research efforts are likely to focus on the development of more sustainable and efficient catalytic systems for its synthesis. Furthermore, the exploration of new applications for HPA and its derivatives in areas such as biodegradable polymers and novel pharmaceuticals presents exciting opportunities for future innovation.

Conclusion

From its theoretical underpinnings in the aldol condensation to its first documented synthesis in the mid-20th century and its subsequent rise as a cornerstone of the polymer industry, this compound exemplifies the profound impact of fundamental organic chemistry on modern materials science and technology. Its unique molecular architecture continues to make it a valuable and versatile tool for chemists and material scientists, with its full potential still being explored.

References

An In-depth Technical Guide to the Key Reactive Sites in 3-Hydroxy-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

3-Hydroxy-2,2-dimethylpropanal (HMPA), also known as hydroxypivaldehyde, is a bifunctional organic molecule of significant interest in pharmaceutical, agrochemical, and specialty chemical synthesis.[1][2] Its value stems from the presence of two distinct reactive functional groups: a primary hydroxyl group and an aldehyde group. Compounding this bifunctionality is a unique neopentyl-like core structure, where a gem-dimethyl group is positioned at the α-carbon relative to the aldehyde. This guide provides a detailed technical analysis of the key reactive sites within HMPA, exploring the steric and electronic factors that govern their reactivity. We will delve into the principles of chemoselectivity, offering field-proven insights and experimental frameworks for selectively targeting each functional group, thereby enabling precise control over synthetic outcomes.

Introduction: The Structural and Chemical Landscape of HMPA

This compound (CAS No. 597-31-9) is a crystalline solid at room temperature with a molecular weight of 102.13 g/mol .[3][4] It serves as a critical building block for a wide array of chemical transformations, including but not limited to, nucleophilic additions, oxidations, reductions, and condensation reactions.[1][2] Its synthesis is most commonly achieved via a base-catalyzed crossed aldol condensation between isobutyraldehyde and formaldehyde.[1][5]

The central challenge and opportunity in utilizing HMPA lies in controlling the chemoselectivity of its two primary reactive sites:

  • The Aldehyde Carbonyl Group (-CHO): An electrophilic center, susceptible to nucleophilic attack.

  • The Primary Hydroxyl Group (-CH₂OH): A nucleophilic center, which can also exhibit weak acidity.

A defining feature of HMPA is the gem-dimethyl group adjacent to the aldehyde. This arrangement, characteristic of a neopentyl group, imposes significant steric hindrance, which profoundly influences the accessibility and reactivity of the aldehyde carbonyl.[1][6][7] This steric bulk can slow reaction rates compared to less hindered aldehydes and is a critical factor in designing selective transformations.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 597-31-9[3][9]
Molecular Formula C₅H₁₀O₂[3][5]
Molecular Weight 102.13 g/mol [3][5]
Melting Point 89-90 °C (Needle-shaped crystals)[4]
Boiling Point 172-173 °C (with decomposition)[4]
IUPAC Name This compound[5]
SMILES CC(C)(CO)C=O[5][10]

Analysis of Reactive Sites: A Tale of Two Functional Groups

The reactivity of HMPA is a direct consequence of the interplay between its aldehyde and hydroxyl functionalities, modulated by the steric environment.

The Electrophilic Aldehyde (-CHO)

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon highly electrophilic and a prime target for nucleophiles.

Key Reactions:

  • Nucleophilic Addition: The aldehyde readily undergoes addition reactions with a variety of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide. However, the steric hindrance from the adjacent gem-dimethyl groups can necessitate more forcing conditions or the use of less bulky reagents to achieve practical reaction rates.[7][8]

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding neopentyl glycol (2,2-dimethylpropane-1,3-diol), a valuable industrial monomer. Mild reducing agents like sodium borohydride (NaBH₄) are highly effective for this transformation, as they are chemoselective for aldehydes and ketones over esters or carboxylic acids.[11]

  • Oxidation: Oxidation of the aldehyde group can produce 3-hydroxy-2,2-dimethylpropanoic acid. Achieving high yields can be challenging due to the potential for side reactions.[1] Mild oxidizing agents are preferred to prevent over-oxidation.[1]

  • Disproportionation (Tishchenko Reaction): In the presence of a base, such as an aluminum alkoxide, HMPA can undergo a Tishchenko reaction.[1][12] This is a disproportionation process where one molecule of the aldehyde is oxidized to a carboxylic acid and a second is reduced to an alcohol, which then combine to form an ester.[13][14] For HMPA, this results in the formation of 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate.[1]

The Nucleophilic Hydroxyl Group (-OH)

The primary hydroxyl group behaves as a nucleophile and a weak proton donor. Its reactivity is generally lower than that of the aldehyde, forming the basis for many chemoselective strategies.

Key Reactions:

  • Esterification & Etherification: The hydroxyl group can be acylated to form esters or alkylated to form ethers. These reactions typically require activation, for instance by converting the alcohol to an alkoxide with a strong base or by using an acid catalyst for esterification.

  • Protection: To perform reactions selectively at the aldehyde site, the hydroxyl group is often "protected." Common protecting groups for primary alcohols include silyl ethers (e.g., TBDMS, TIPS), which are stable under a wide range of conditions but can be selectively removed later.

  • Oxidation: While less common than aldehyde oxidation, the primary alcohol can be oxidized. This would require prior protection of the more easily oxidized aldehyde group, followed by the use of a suitable oxidizing agent.

Chemoselectivity: Strategies for Controlled Synthesis

The primary goal for chemists working with HMPA is to control which functional group reacts. This is achieved by carefully selecting reagents and reaction conditions.

Favoring Aldehyde Reactivity

To target the aldehyde, one can exploit its higher intrinsic reactivity towards many reagent classes.

  • Reductive Amination: The aldehyde can react with a primary or secondary amine to form an imine or enamine, respectively, which can then be reduced in situ to yield an amine.[1]

  • Wittig Reaction: The aldehyde can be converted to an alkene using a phosphorus ylide, a reaction that is typically unreactive towards alcohols.

  • Cyanohydrin Formation: The addition of cyanide to the aldehyde is a classic transformation that leaves the alcohol untouched.[4]

The workflow for selectively modifying the aldehyde often involves protecting the hydroxyl group first, as illustrated below.

G HMPA HMPA (Aldehyde + Hydroxyl) Protect Step 1: Protect Hydroxyl (e.g., TBDMSCl, Imidazole) HMPA->Protect Protected_HMPA Protected Intermediate (Aldehyde + O-TBDMS) Protect->Protected_HMPA React_Aldehyde Step 2: React Aldehyde (e.g., NaBH4, Wittig, etc.) Protected_HMPA->React_Aldehyde Modified_Protected Modified Intermediate (Modified Aldehyde + O-TBDMS) React_Aldehyde->Modified_Protected Deprotect Step 3: Deprotect (e.g., TBAF) Modified_Protected->Deprotect Final_Product Final Product (Modified Aldehyde + Hydroxyl) Deprotect->Final_Product

Caption: Workflow for selective aldehyde modification via hydroxyl protection.

Favoring Hydroxyl Reactivity

To target the hydroxyl group, the more reactive aldehyde must first be masked.

  • Acetal Formation: Aldehydes react readily with diols (e.g., ethylene glycol) under acidic conditions to form cyclic acetals. Acetals are excellent protecting groups as they are stable to bases, reducing agents (like LiAlH₄), and organometallic reagents.[15] Once the hydroxyl group has been modified, the acetal can be easily removed by acid-catalyzed hydrolysis.

G HMPA HMPA (Aldehyde + Hydroxyl) Protect Step 1: Protect Aldehyde (e.g., Ethylene Glycol, H+) HMPA->Protect Protected_HMPA Protected Intermediate (Acetal + Hydroxyl) Protect->Protected_HMPA React_Hydroxyl Step 2: React Hydroxyl (e.g., Acylation, Alkylation) Protected_HMPA->React_Hydroxyl Modified_Protected Modified Intermediate (Acetal + Modified Hydroxyl) React_Hydroxyl->Modified_Protected Deprotect Step 3: Deprotect (e.g., H3O+) Modified_Protected->Deprotect Final_Product Final Product (Aldehyde + Modified Hydroxyl) Deprotect->Final_Product

Caption: Workflow for selective hydroxyl modification via aldehyde protection.

Experimental Protocols

The following protocols are illustrative examples grounded in established chemical principles for the selective transformation of HMPA.

Protocol 1: Selective Reduction of the Aldehyde to Neopentyl Glycol

This protocol details the chemoselective reduction of the aldehyde in HMPA using sodium borohydride, a mild and selective reducing agent.

  • Causality: Sodium borohydride is chosen for its excellent selectivity in reducing aldehydes and ketones without affecting other functional groups like alcohols or potential ester intermediates. The reaction is run in an alcoholic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.[11]

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol at room temperature.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the exothermic reaction and minimize potential side reactions.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 0.3 eq) portion-wise to the stirred solution. Monitor for gas evolution (hydrogen). Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding acetone to consume any excess NaBH₄. Follow this with a slow addition of dilute hydrochloric acid until the solution is neutral or slightly acidic.

  • Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Validation: The resulting product, neopentyl glycol, can be purified by recrystallization or distillation. Confirm identity and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: The Tishchenko Reaction of HMPA

This protocol describes the base-catalyzed disproportionation of HMPA to form the corresponding ester.

  • Causality: The Tishchenko reaction is characteristic of aldehydes, particularly those that cannot form an enolate.[16] An alkoxide catalyst, such as aluminum isopropoxide, acts as a Lewis acid to activate one aldehyde molecule, which is then attacked by a second aldehyde molecule. A subsequent intramolecular hydride shift leads to the final ester product.[12][13]

Methodology:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction flask with this compound (1.0 eq) and a suitable solvent like anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of aluminum isopropoxide (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction typically proceeds to completion within several hours.

  • Workup: After cooling to room temperature, quench the reaction by adding dilute acid. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Validation: Purify the resulting ester, 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate, by vacuum distillation or column chromatography. Characterize the product by NMR, IR, and mass spectrometry to confirm its structure.[1]

G cluster_0 Tishchenko Mechanism for HMPA node1 Aldehyde 1 + Al(OR)₃ node2 Lewis Acid Activation Coordinated Aldehyde node1->node2 Coordination node4 Hemiacetal Intermediate node2->node4 node3 Aldehyde 2 (Nucleophile) node3->node2 Nucleophilic Attack node5 1,3-Hydride Shift (Rate-Determining Step) node4->node5 node6 Ester Product + Regenerated Al(OR)₃ node5->node6

Caption: Simplified mechanism of the Tishchenko reaction.

Conclusion

This compound is a uniquely structured bifunctional molecule whose synthetic utility is governed by the chemoselective control of its aldehyde and hydroxyl reactive sites. The steric hindrance imposed by the neopentyl core is not a limitation but a feature that can be exploited to direct reactivity. By understanding the intrinsic properties of each functional group and employing strategic use of protecting groups and tailored reaction conditions, researchers can unlock the full potential of this versatile building block for applications in drug discovery, materials science, and fine chemical synthesis.

References

Methodological & Application

The Cornerstone Aldehyde: Applications and Protocols for 3-Hydroxy-2,2-dimethylpropanal in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Utility of a Bifunctional Building Block

In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is paramount to achieving efficiency, stereocontrol, and structural complexity. 3-Hydroxy-2,2-dimethylpropanal, commonly known as hydroxypivaldehyde (HPA), stands out as a pivotal C5 building block of significant value. Its structure is deceptively simple, yet it harbors a unique combination of features: a reactive aldehyde, a primary hydroxyl group, and a sterically demanding neopentyl core conferred by the gem-dimethyl group.[1] This bifunctional nature allows for a diverse range of chemical transformations, while the steric hindrance influences the stereochemical outcome of reactions, making it a powerful tool for constructing complex molecular architectures.[1]

This guide provides an in-depth exploration of HPA's role in pharmaceutical synthesis, moving beyond mere reaction schemes to elucidate the underlying principles and provide detailed, field-proven protocols for its key applications. We will delve into its crucial role in the synthesis of essential vitamins and as a precursor to advanced therapeutic agents.

Core Synthesis: The Aldol Condensation Route to HPA

The industrial production of HPA is a classic example of a crossed-aldol condensation, reacting isobutyraldehyde with formaldehyde.[2][3] The choice of reactants is strategic; formaldehyde lacks α-hydrogens and thus cannot enolize, restricting it to act solely as the electrophilic acceptor. This minimizes self-condensation byproducts and directs the reaction toward the desired product with high selectivity.[1] The reaction is typically catalyzed by tertiary amines or alkali metal hydroxides.[4][5]

HPA_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product IBA Isobutyraldehyde Aldol Crossed-Aldol Condensation IBA->Aldol FA Formaldehyde FA->Aldol Catalyst Base Catalyst (e.g., Triethylamine) Catalyst->Aldol HPA This compound (HPA) Aldol->HPA Pantolactone_Synthesis HPA This compound (HPA) Step1 Nucleophilic Addition (Cyanohydrin Formation) HPA->Step1 HCN HCN (in situ) HCN->Step1 Cyanohydrin 2,4-dihydroxy-3,3-dimethylbutyronitrile Step1->Cyanohydrin Step2 Hydrolysis & Intramolecular Cyclization Cyanohydrin->Step2 Acid H₂SO₄ / H₂O, Heat Acid->Step2 Pantolactone D,L-Pantolactone Step2->Pantolactone Squalene_Inhibitor cluster_hpa HPA-Derived Moiety cluster_scaffold Core Scaffold cluster_drug Final Drug Molecule HPA_Moiety 3-Hydroxy-2,2-dimethylpropyl Group Drug Squalene Synthase Inhibitor (e.g., TAK-475) HPA_Moiety->Drug Incorporated via multi-step synthesis Core Benzoxazepine Core Core->Drug

References

Application Notes: The Strategic Role of Hydroxypivaldehyde in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Hydroxypivaldehyde (HPA), a C5 dialdehyde, is a pivotal intermediate whose true potential in agrochemical development is realized through its conversion into highly reactive synthons. This guide elucidates the synthetic pathways from HPA to key building blocks like pivaloyl chloride and discusses their subsequent application in the synthesis of commercially significant herbicides and the design of potent fungicides. We provide detailed protocols, mechanistic insights, and a strategic overview for researchers, scientists, and drug development professionals aiming to leverage HPA's unique structural features for the creation of next-generation crop protection agents.

Introduction: Hydroxypivaldehyde as a Versatile C5 Building Block

Hydroxypivaldehyde (3-hydroxy-2,2-dimethylpropanal), readily synthesized via the aldol condensation of isobutyraldehyde and formaldehyde, is a cornerstone intermediate in industrial chemistry.[1] While its primary and most voluminous application is the production of neopentyl glycol for the polymer and lubricant industries, its utility as a precursor for agrochemical synthesis is a field of significant strategic importance.[2] The sterically hindered neopentyl group, inherent in the HPA backbone, imparts unique properties such as stability and specific biological interactions when incorporated into active agrochemical molecules.

This document provides a detailed exploration of HPA's journey from a simple aldol adduct to a key component in the synthesis of high-value agrochemicals. We will focus on the critical transformations that convert HPA into more versatile intermediates and demonstrate their application in real-world examples.

Core Synthetic Pathways: From HPA to Key Agrochemical Intermediates

The primary route for incorporating the HPA backbone into complex agrochemicals involves its conversion to pivaloyl chloride. This transformation proceeds through a multi-step pathway involving oxidation and chlorination, which unlocks a wide range of subsequent derivatizations.

Synthesis of Hydroxypivaldehyde (HPA)

The industrial synthesis of HPA is a well-established aldol condensation reaction. The causality behind the choice of reactants is clear: isobutyraldehyde provides the α-carbon for enolate formation, while formaldehyde acts as the electrophilic partner that cannot self-condense.

  • Reaction: Isobutyraldehyde + Formaldehyde → Hydroxypivaldehyde[1]

  • Catalyst: A basic catalyst, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., sodium hydroxide), is used to facilitate the deprotonation of isobutyraldehyde.[1]

  • Rationale: The use of a basic catalyst is crucial as HPA can undergo self-condensation via acetalization under acidic conditions.[3]

Pathway to Pivaloyl Chloride: The Gateway Synthon

Pivaloyl chloride is a highly valuable intermediate for the production of numerous pesticides.[4][5] Its synthesis from HPA is a critical pathway for agrochemical development.

  • Oxidation to Hydroxypivalic Acid: The aldehyde functionality of HPA is selectively oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, with hydrogen peroxide being a common industrial choice.[6]

  • Conversion to Pivalic Acid: While not explicitly detailed in a single source, the conversion of hydroxypivalic acid to pivalic acid (2,2-dimethylpropanoic acid) is a standard dehydroxylation step. Industrially, pivalic acid is often produced via the Koch reaction from isobutene.[7][8] However, for the purposes of tracing the synthetic lineage from HPA, this dehydroxylation is a necessary conceptual step.

  • Chlorination to Pivaloyl Chloride: Pivalic acid is readily converted to the highly reactive acyl chloride, pivaloyl chloride, using standard chlorinating agents like thionyl chloride (SOCl₂) or phosgene (COCl₂). This step is fundamental as it transforms the relatively inert carboxylic acid into a powerful acylating agent.

The following diagram illustrates the overall synthetic workflow from basic feedstocks to the key agrochemical intermediate, pivaloyl chloride.

G cluster_0 HPA Synthesis cluster_1 Intermediate Conversion cluster_2 Agrochemical Synthesis IBA Isobutyraldehyde HPA Hydroxypivaldehyde (HPA) IBA->HPA FA Formaldehyde FA->HPA HPA_acid Hydroxypivalic Acid HPA->HPA_acid Oxidation (H₂O₂) Piv_acid Pivalic Acid HPA_acid->Piv_acid Dehydroxylation Piv_Cl Pivaloyl Chloride Piv_acid->Piv_Cl Chlorination (SOCl₂) Agrochem Herbicides, Insecticides, Fungicides Piv_Cl->Agrochem Acylation, etc.

Caption: Synthetic pathway from HPA to agrochemicals.

Application in Herbicide Synthesis: The Case of Clomazone

A direct and commercially significant application of HPA-derived intermediates is in the synthesis of the herbicide clomazone. Chloro pivaloyl chloride, a direct derivative of pivaloyl chloride, serves as a crucial building block in its manufacturing process.[3]

Clomazone is an isoxazolidinone herbicide used for the control of broadleaf weeds and grasses in various crops. The synthesis leverages the reactivity of chloro pivaloyl chloride as both an acylating and cyclizing agent.

Data Summary: Key Intermediates in Clomazone Synthesis
IntermediateCAS NumberMolecular FormulaRole in Synthesis
Hydroxypivaldehyde597-31-9C₅H₁₀O₂Primary precursor
Pivaloyl Chloride3282-30-2C₅H₉ClOKey intermediate for acylation
Chloro Pivaloyl Chloride13222-93-6C₅H₈Cl₂ODirect precursor for Clomazone synthesis[3]
Clomazone (Final Product) 81777-89-1 C₁₂H₁₄ClNO₂ Broad-spectrum Herbicide
Experimental Protocol: Synthesis of Chloro Pivaloyl Chloride

This protocol outlines the liquid-phase chlorination of pivaloyl chloride, a critical step in the pathway towards clomazone.

  • Reactor Setup: Charge a glass-lined reactor equipped with a stirrer, thermometer, reflux condenser, and a gas inlet tube with pivaloyl chloride.

  • Initiation: While stirring, begin bubbling dry chlorine gas through the liquid pivaloyl chloride. The reaction can be initiated by UV light or a radical initiator.

  • Temperature Control: Maintain the reaction temperature between 60-90°C. The reaction is exothermic, and cooling may be required.

  • Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to determine the conversion of pivaloyl chloride and the formation of mono-, di-, and tri-chlorinated products.

  • Termination: Stop the chlorine feed once the desired conversion to chloro pivaloyl chloride is achieved.

  • Purification: The crude reaction mixture is purified by fractional distillation under reduced pressure to isolate the chloro pivaloyl chloride.

The following diagram illustrates the workflow for producing the clomazone precursor.

G Start Pivaloyl Chloride Reactor Liquid-Phase Chlorination (Cl₂, UV/Initiator) Start->Reactor Monitor GC Analysis Reactor->Monitor In-process control Distill Fractional Distillation Reactor->Distill Crude Product Monitor->Reactor End Chloro Pivaloyl Chloride Distill->End

Caption: Workflow for Chloro Pivaloyl Chloride synthesis.

Application in Fungicide Development: The Importance of the Neopentyl Motif

While direct synthesis of many commercial fungicides from HPA is not the primary route, the 2,2-dimethylpropyl (neopentyl) or the structurally similar tert-butyl group is a recurring and highly effective structural motif in many potent fungicides. This highlights the value of HPA as a scaffold for designing new fungicidal molecules. The steric bulk of the neopentyl group can enhance metabolic stability and provide optimal orientation for binding to the target enzyme.

Prominent examples include triazole fungicides like tebuconazole and penconazole , which are sterol demethylation inhibitors (DMI). Their structures feature a critical tert-butyl and a neopentyl-like group, respectively, which are essential for their fungicidal activity.

  • Tebuconazole: The synthesis of this broad-spectrum fungicide starts with 4-chlorobenzaldehyde and pinacolone, the latter providing the crucial tert-butyl group.[9][10]

  • Penconazole: This fungicide, used to control powdery mildew and scab, features a 1-[2-(2,4-dichlorophenyl)pentyl] side chain, which mimics the steric properties of a neopentyl group.[11][12]

Researchers can use HPA as a starting point to synthesize novel analogs of these fungicides, leveraging its inherent 2,2-dimethylpropyl structure to explore new chemical space and potentially overcome existing resistance issues.

Data Summary: Fungicides Featuring the Neopentyl/tert-Butyl Motif
FungicideChemical ClassFRAC MoA ClassKey Structural FeatureStarting Materials (Illustrative)
Tebuconazole Triazole3 (DMI)tert-Butyl4-Chlorobenzaldehyde, Pinacolone[13]
Penconazole Triazole3 (DMI)Neopentyl-like2,4-Dichloro butyrophenone[12]

Conclusion

Hydroxypivaldehyde is more than a simple precursor to neopentyl glycol; it is a strategic starting material for the agrochemical industry. Its true value is unlocked through its efficient conversion into reactive intermediates like pivaloyl chloride, which are directly incorporated into high-performance herbicides such as clomazone. Furthermore, the inherent neopentyl scaffold of HPA serves as a valuable blueprint for the design and synthesis of novel fungicides, providing a structural motif that is proven to be effective in commercially successful products. The protocols and pathways detailed in these notes offer a comprehensive guide for researchers to harness the full potential of hydroxypivaldehyde in the development of innovative and effective crop protection solutions.

References

The Synthesis of Neopentyl Glycol: A Detailed Guide to Utilizing 3-Hydroxy-2,2-dimethylpropanal as a Key Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

Neopentyl glycol (NPG), systematically named 2,2-dimethylpropane-1,3-diol, is a crucial organic compound valued for its unique cruciform structure which imparts exceptional stability to polymers.[1][2] This structure provides excellent resistance to hydrolysis, heat, and weathering in derived products.[3][4] Consequently, NPG is an indispensable precursor in the manufacturing of high-performance materials, including polyester and alkyd resins for coatings, polyurethanes, synthetic lubricants, hydraulic fluids, and plasticizers.[1][3][5][6]

The industrial synthesis of NPG is predominantly a two-stage process. It begins with the aldol condensation of isobutyraldehyde and formaldehyde to produce the key intermediate, 3-hydroxy-2,2-dimethylpropanal (HPA), also known as hydroxypivaldehyde.[4][5][6][7] This intermediate is then converted to NPG. While a Cannizzaro reaction can be employed for this conversion, it suffers from the co-production of an equimolar amount of formate salt, rendering it economically less favorable unless a use for the salt is found.[8][9][10] Therefore, the preferred industrial route is the catalytic hydrogenation of HPA, which offers high yield, selectivity, and environmental advantages.[7][11][12]

This guide provides a comprehensive overview of the synthesis of NPG from HPA, detailing the underlying chemical mechanisms, step-by-step experimental protocols for laboratory-scale synthesis and purification, and critical safety considerations.

Chemical Theory and Mechanism

The conversion of isobutyraldehyde and formaldehyde into neopentyl glycol is a sequential process involving an aldol condensation followed by a catalytic reduction.

Stage 1: Synthesis of this compound (HPA)

The formation of HPA is achieved through a crossed aldol condensation reaction.[10][13] In this process, isobutyraldehyde, which possesses an acidic α-hydrogen, is reacted with formaldehyde, which lacks α-hydrogens and is thus unable to self-condense. The reaction is typically catalyzed by a tertiary amine (e.g., triethylamine) or an alkaline catalyst like sodium hydroxide.[9]

The mechanism proceeds via three key steps:

  • Enolate Formation: A base abstracts the acidic α-hydrogen from isobutyraldehyde to form a nucleophilic enolate ion.[13]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of formaldehyde, forming a carbon-carbon bond.[13]

  • Protonation: The resulting alkoxide intermediate is protonated, typically by water, to yield this compound.[13]

It is noteworthy that HPA exists in equilibrium between its monomeric and dimeric forms, with lower temperatures favoring the solid dimer.[8]

Stage 2: Catalytic Hydrogenation of HPA to Neopentyl Glycol (NPG)

The most efficient method for converting HPA to NPG is the catalytic hydrogenation of the aldehyde functional group to a primary alcohol.[7][14] This reduction is a selective process that leaves the existing hydroxyl group intact.

Reaction: Hydroxypivaldehyde + H₂ → Neopentyl Glycol[7]

A variety of metal catalysts are effective for this transformation, with copper-based catalysts (e.g., copper chromite, CuO/ZnO, Cu-Al) being widely used in industrial settings.[3][14] Other effective catalysts include Raney nickel, ruthenium on carbon, and platinum-ruthenium-tungsten systems.[9][14] The choice of catalyst influences the required reaction conditions, such as temperature and pressure. For instance, copper-based catalysts can achieve high conversion and selectivity at moderate temperatures (110-180°C) and pressures (0.1-5.0 MPa).[3][14][15]

A potential side reaction at elevated temperatures is the Tishchenko reaction, where two molecules of HPA can disproportionate to form an ester, 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate.[8][13] Careful control of reaction conditions is essential to minimize this and other byproducts.[14]

Visualized Synthesis Pathway

The overall transformation from starting materials to the final product is illustrated below.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis IBA Isobutyraldehyde Aldol Aldol Condensation (Base Catalyst) IBA->Aldol FA Formaldehyde FA->Aldol HPA This compound (HPA) Aldol->HPA Hydrogenation Catalytic Hydrogenation (e.g., Cu, Ni, Ru catalyst + H₂) HPA->Hydrogenation NPG Neopentyl Glycol (NPG) Hydrogenation->NPG

Caption: Overall reaction scheme for the synthesis of Neopentyl Glycol (NPG).

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound

Objective: To provide a representative laboratory-scale procedure for the synthesis of neopentyl glycol via the catalytic hydrogenation of HPA.

Materials & Equipment:

  • Chemicals: this compound (HPA), Copper-based catalyst (e.g., copper chromite), Methanol (solvent), Hydrogen gas (high purity), Nitrogen gas (inert).

  • Equipment: High-pressure autoclave/reactor with magnetic stirring and temperature control, gas inlet/outlet valves, pressure gauge, filtration apparatus (e.g., Büchner funnel or Celite pad), rotary evaporator, standard laboratory glassware.

Procedure:

  • Reactor Charging: Place this compound (HPA) and the copper-based catalyst into the high-pressure reactor vessel. Add methanol as a solvent to create a slurry. The use of an alcohol solvent can promote hydrogenation and simplify purification.[14]

  • System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen gas and then venting (repeat 3-5 times) to remove all oxygen.

  • Hydrogen Purge: Perform a similar purge cycle with hydrogen gas to ensure an inert atmosphere is replaced with the reactant gas.

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-5 MPa).[3][14] Begin stirring and heat the reactor to the target temperature (e.g., 110-170°C).[3][14]

  • Monitoring: Maintain the reaction at the set temperature and pressure. The reaction progress can be monitored by observing the uptake of hydrogen from the gas supply. The reaction is typically complete when hydrogen consumption ceases.

  • Cooling and Venting: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Catalyst Removal: Open the reactor and transfer the reaction mixture. Separate the solid catalyst from the liquid product mixture by filtration. The catalyst should be handled carefully as it may be pyrophoric.

  • Solvent Removal: Remove the methanol solvent from the filtrate using a rotary evaporator to yield the crude neopentyl glycol product.

Protocol 2: Purification of Crude Neopentyl Glycol

Objective: To outline standard laboratory methods for purifying the crude NPG obtained from the hydrogenation reaction.

Method A: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Transfer the crude NPG into the distillation flask. Apply vacuum and gently heat the flask. This method is effective for separating NPG from lower-boiling impurities like unreacted starting materials and higher-boiling side products.[16]

  • Fraction Collection: Collect the fraction that distills at the boiling point of NPG under the applied pressure. Pure NPG is a white solid at room temperature.[1]

Method B: Recrystallization

  • Solvent Selection: Dissolve the crude NPG in a minimum amount of a suitable hot solvent. Water or a mixed solvent system like water/methanol can be effective.[16]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Pure NPG will crystallize out of the solution, leaving impurities dissolved.[7]

  • Isolation: Collect the pure NPG crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A Charge Reactor: HPA, Catalyst, Solvent B Purge with N₂ then H₂ A->B C Pressurize & Heat (Run Reaction) B->C D Cool & Vent Reactor C->D E Filter to Remove Catalyst D->E F Evaporate Solvent (Rotary Evaporator) E->F G Crude NPG Product F->G H Purification Step G->H I Vacuum Distillation H->I Method A J Recrystallization H->J Method B K Pure NPG Product I->K J->K

Caption: Step-by-step workflow for NPG synthesis and purification.

Data Presentation

Table 1: Representative Hydrogenation Reaction Parameters
ParameterCondition RangeSource(s)
Catalyst Copper-based (Cu-Al, Cu-Cr, CuO/ZnO), Ru/C[3][14]
Temperature 100 - 250 °C[3][14]
H₂ Pressure 1.5 - 25 MPa[3][14]
Solvent Lower Aliphatic Alcohol (e.g., Methanol) or Water[11][14]
HPA Conversion > 99%[3]
NPG Selectivity > 99%[3][14]
Table 2: Physical Properties of Precursor and Product
PropertyThis compound (HPA)Neopentyl Glycol (NPG)
Molecular Formula C₅H₁₀O₂C₅H₁₂O₂
Molecular Weight 102.13 g/mol [17][18]104.15 g/mol [2][6]
Appearance Liquid or Solid (Dimer)[18][19]White, crystalline, hygroscopic solid[1][5]
Melting Point ~90 °C (Dimer)[8]124 - 130 °C[2]
Boiling Point Not readily available~208 - 210 °C[1][2][16]
Primary Hazard Causes serious eye irritation[18][20][21]Causes serious eye damage[22][23]

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.[22][24]

  • This compound (HPA): This compound is a known eye irritant.[20][21][25] Avoid contact with eyes, skin, and clothing.[21]

  • Neopentyl Glycol (NPG): Causes serious eye damage.[23][24] In powdered form, it can form explosive dust-air mixtures.[5] Prevent dust formation and deposition, and use dust explosion-proof electrical equipment.[23][26]

  • Hydrogen Gas: Hydrogen is a highly flammable gas. The hydrogenation reaction must be carried out in a high-pressure reactor designed for such purposes. Ensure the system is free of leaks and that all sources of ignition are excluded from the area.[24]

  • Catalysts: Spent hydrogenation catalysts, particularly Raney Nickel, can be pyrophoric and may ignite spontaneously upon exposure to air. Keep the catalyst wetted with a solvent like water until it can be properly disposed of or regenerated.

  • Waste Disposal: All chemical waste should be collected in appropriately labeled containers and disposed of in accordance with institutional and local environmental regulations. Do not allow the material to enter drains or soil.[21]

References

Introduction: The Significance of 2,2-dimethyl-1,3-propanediol (Neopentyl Glycol)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2,2-dimethyl-1,3-propanediol via the Reduction of Hydroxypivaldehyde

2,2-dimethyl-1,3-propanediol, more commonly known as neopentyl glycol (NPG), is a crucial organic compound with a unique chemical structure that imparts exceptional stability to a variety of polymers.[1][2] This white, crystalline solid is a cornerstone in the synthesis of high-performance materials, including saturated and unsaturated polyester resins, polyurethanes, synthetic lubricants, paints, and plasticizers.[1][2][3] The introduction of the neopentyl structure into polymer backbones enhances their resistance to hydrolysis, heat, and light, making NPG a highly sought-after intermediate in the automotive, construction, and marine coating industries.[2][3]

The industrial synthesis of NPG predominantly proceeds through a two-step process. The first step involves the base-catalyzed aldol condensation of isobutyraldehyde and formaldehyde to produce the intermediate, hydroxypivaldehyde (HPA).[1][3][4] The subsequent and critical step, which is the focus of this guide, is the reduction of the aldehyde functional group in HPA to a primary alcohol, yielding the target NPG.[4][5] This conversion can be efficiently achieved through two primary methodologies: catalytic hydrogenation and chemical reduction using hydride reagents. This document provides a detailed examination of these methods, offering scientifically grounded protocols for researchers and development professionals.

Part 1: Catalytic Hydrogenation of Hydroxypivaldehyde

Catalytic hydrogenation is the most common industrial method for the reduction of HPA.[5] The process involves the reaction of HPA with high-pressure hydrogen gas in the presence of a heterogeneous metal catalyst. The choice of catalyst and reaction conditions is paramount to achieving high conversion and selectivity.

Core Principles and Mechanistic Rationale

The fundamental principle involves the dissociative adsorption of hydrogen gas onto the surface of the metal catalyst, generating active metal-hydride species. The aldehyde group of the HPA molecule also adsorbs onto the catalyst surface, where it undergoes stepwise addition of the adsorbed hydrogen atoms across the carbonyl double bond, yielding the primary alcohol, NPG. The efficiency of this process is governed by a delicate interplay of temperature, pressure, solvent, and catalyst properties.

Catalyst Selection: The Engine of the Reaction

Several catalyst systems have been developed for the hydrogenation of HPA, each with distinct advantages.

  • Raney® Nickel: This sponge-like nickel-aluminum alloy is a highly versatile and active catalyst for the hydrogenation of numerous functional groups, including aldehydes.[6][7] Its high surface area, containing adsorbed hydrogen from its activation process, makes it extremely effective.[8] However, it is pyrophoric when dry and must be handled as a slurry under a solvent.[7]

  • Copper-Based Catalysts: Systems such as copper chromite or copper oxide/zinc oxide promoted with aluminum are widely employed due to their high selectivity and efficiency.[5][9] These catalysts often require specific temperature and pressure ranges to maintain their activity and can achieve near-quantitative conversion and selectivity.[5][9]

  • Noble Metal Catalysts: Catalysts based on ruthenium (Ru) or platinum (Pt) supported on materials like activated carbon or alumina exhibit excellent activity, often under milder conditions than other systems.[5][10][11] For instance, Ru/Al₂O₃ has demonstrated high selectivity for NPG at 120 °C.[11]

Key Reaction Parameters and Their Scientific Basis
  • Temperature: The reaction is typically conducted between 70°C and 180°C.[5][9] Temperature directly influences the reaction kinetics; however, excessively high temperatures (>150°C) can decrease selectivity by promoting side reactions, such as the Tishchenko reaction, which produces a neopentyl glycol monohydroxypivalate ester byproduct.[11]

  • Pressure: Hydrogen pressure, generally ranging from 0.6 to 12.4 MPa (approx. 87 to 1800 psi), is a critical parameter.[5] Higher pressures increase the surface concentration of adsorbed hydrogen on the catalyst, thereby accelerating the reaction rate.

  • Solvent: The choice of solvent is crucial for dissolving HPA and facilitating its interaction with the solid catalyst. Alcohols like methanol, ethanol, or isopropanol, as well as water, are commonly used.[5][9][11] The solvent can also help in dissipating the heat generated by the exothermic hydrogenation reaction.

Experimental Workflow: Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_catalyst Prepare Catalyst (e.g., Wash Raney Ni) charge_reactor Charge Reactor with HPA, Solvent, & Catalyst prep_catalyst->charge_reactor prep_reactor Assemble & Leak-Test High-Pressure Reactor prep_reactor->charge_reactor seal_purge Seal Reactor, Purge with N₂ then H₂ charge_reactor->seal_purge pressurize_heat Pressurize with H₂ & Heat to Setpoint seal_purge->pressurize_heat run_reaction Run Reaction with Vigorous Stirring pressurize_heat->run_reaction cool_depressurize Cool to RT & Vent Pressure run_reaction->cool_depressurize filter_catalyst Filter to Remove Catalyst cool_depressurize->filter_catalyst remove_solvent Remove Solvent (Rotary Evaporation) filter_catalyst->remove_solvent purify_product Purify NPG (Crystallization/Distillation) remove_solvent->purify_product

Caption: Generalized workflow for catalytic hydrogenation of HPA.

Protocol 1: Hydrogenation using Raney® Nickel Catalyst

This protocol describes a typical lab-scale batch hydrogenation in a high-pressure autoclave (e.g., Parr reactor).

Materials:

  • Hydroxypivaldehyde (HPA)

  • Raney® Nickel (50% slurry in water)

  • Methanol (or other suitable alcohol)

  • High-pressure autoclave reactor with gas inlet, vent, pressure gauge, thermocouple, and stirrer

  • Hydrogen (H₂) gas cylinder

  • Nitrogen (N₂) gas cylinder

  • Filter apparatus (e.g., Celite® pad)

Procedure:

  • Catalyst Preparation: Weigh the required amount of Raney® Nickel slurry (typically 5-10 wt% based on HPA).[5] Carefully decant the water and wash the catalyst sequentially with deionized water (3x) and then with the reaction solvent (methanol, 3x) to remove residual water.[12] The catalyst must be kept wet with solvent at all times.

  • Reactor Charging: To the reactor vessel, add the HPA and methanol. Then, carefully transfer the washed Raney® Nickel catalyst slurry into the reactor.

  • System Purge: Seal the reactor securely. Purge the system by pressurizing with nitrogen to ~100 psi and then venting. Repeat this cycle three times to remove all oxygen. Follow with three similar purge cycles using hydrogen gas.

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 MPa / 435 psi).[5] Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100°C).[5]

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction is complete when hydrogen uptake ceases. The typical reaction time is 1-6 hours.[5]

  • Work-up: After the reaction is complete, turn off the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Open the reactor and carefully decant or filter the reaction mixture to separate the Raney® Nickel catalyst. The catalyst is paramagnetic and can often be held by a strong magnet during decantation.[12] Caution: Do not allow the filtered catalyst to dry, as it can ignite in air. Quench the spent catalyst under water.

  • Product Isolation: Remove the solvent from the filtrate using a rotary evaporator. The crude product, NPG, will be a white solid.

  • Purification: The crude NPG can be purified by recrystallization from a suitable solvent (e.g., a mixture of toluene and heptane) or by distillation under reduced pressure.[5]

Data Summary: Catalytic Hydrogenation Conditions
Catalyst SystemTemperature (°C)Pressure (MPa)SolventHPA Conversion (%)NPG Selectivity (%)Reference
Raney Nickel (Mo-promoted)1003.0Aliphatic Alcohol99.8>99[5]
Copper Chromite / Ru on Carbon110 - 1702.0Not specified98.199.3[5]
Copper Oxide/Zinc Oxide/Aluminum110 - 1800.1 - 3.4Methanol100100[5][9]
Ruthenium on Alumina (Ru/Al₂O₃)1205.44Water/Isopropanol>99>99[11]

Part 2: Chemical Reduction of Hydroxypivaldehyde

For laboratory-scale synthesis where high-pressure equipment is not available, chemical reduction using hydride reagents is a highly effective alternative. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity, safety, and ease of use.

Core Principles and Mechanistic Rationale

Sodium borohydride serves as a nucleophilic source of hydride (H⁻). The reduction mechanism involves the nucleophilic attack of the hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate boron-alkoxide intermediate. Subsequent work-up with a protic source (often the solvent itself, like methanol, or added water/acid) protonates the alkoxide to yield the final alcohol product.[13]

Experimental Workflow: NaBH₄ Reduction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_hpa Dissolve HPA in Methanol cool_solution Cool Solution to 0 °C dissolve_hpa->cool_solution add_nabh4 Add NaBH₄ Portion-wise cool_solution->add_nabh4 stir_reaction Stir at 0 °C to RT (1-2 hours) add_nabh4->stir_reaction quench_reaction Quench with Water or Dilute Acid stir_reaction->quench_reaction remove_solvent Remove Methanol (Rotary Evaporation) quench_reaction->remove_solvent extract_product Extract NPG with Organic Solvent remove_solvent->extract_product purify_product Dry, Concentrate & Purify NPG extract_product->purify_product

Caption: Workflow for the chemical reduction of HPA using NaBH₄.

Protocol 2: Reduction using Sodium Borohydride (NaBH₄)

This protocol outlines a standard procedure for the reduction of HPA at atmospheric pressure.

Materials:

  • Hydroxypivaldehyde (HPA)

  • Sodium Borohydride (NaBH₄), powder

  • Methanol, anhydrous

  • Deionized water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the HPA in methanol (e.g., 10 mL of methanol per 1 g of HPA).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with gentle stirring.

  • Reagent Addition: Slowly add sodium borohydride (typically 1.0-1.5 molar equivalents relative to HPA) to the cooled solution in small portions.[14] Caution: The addition is exothermic and will generate hydrogen gas; ensure adequate ventilation.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add 1M HCl dropwise to neutralize the excess NaBH₄ and decompose the borate complexes. Continue adding until gas evolution ceases.

  • Solvent Removal: Remove the bulk of the methanol from the mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3x). Combine the organic layers.

  • Drying and Isolation: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude NPG as a white solid.

  • Purification: The crude NPG can be purified by recrystallization as described in Protocol 1. For small-scale, high-purity applications, silica gel column chromatography can be employed (e.g., using a hexane:ethyl acetate solvent system).

Overall Synthesis Pathway

cluster_reduction Reduction Methods IBA Isobutyraldehyde HPA Hydroxypivaldehyde (HPA) IBA->HPA IBA->HPA Aldol Condensation (Base Catalyst) FA Formaldehyde FA->HPA H2_cat Catalytic Hydrogenation (e.g., Raney Ni, H₂) NaBH4 Chemical Reduction (e.g., NaBH₄) NPG 2,2-dimethyl-1,3-propanediol (NPG) H2_cat->NPG NaBH4->NPG

Caption: Synthesis of NPG from isobutyraldehyde and formaldehyde.

References

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 3-Hydroxy-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 3-Hydroxy-2,2-dimethylpropanal. Recognizing the compound's poor UV chromophore, this protocol employs pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) to enhance detection sensitivity and specificity. The developed method is demonstrated to be linear, accurate, precise, and robust, making it suitable for quality control and stability testing in research and pharmaceutical development environments. All validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Introduction

This compound (Hydroxypivaldehyde), a bifunctional organic molecule featuring both a hydroxyl and an aldehyde group, serves as a critical intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[2][3] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final products. The aldehyde functional group, while reactive, lacks a strong native chromophore, posing a challenge for direct and sensitive quantification by HPLC with UV detection.

To overcome this limitation, this method utilizes a well-established derivatization technique employing 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts with the aldehyde moiety of this compound to form a stable hydrazone derivative that exhibits strong UV absorbance at approximately 360 nm, thereby significantly enhancing the sensitivity and selectivity of the analysis.[4]

This application note provides a comprehensive protocol for the purity analysis of this compound, complete with detailed methodologies for sample preparation, chromatographic separation, and method validation as per ICH guidelines to ensure regulatory compliance.[5][6]

Scientific Rationale and Methodological Choices

The selection of a reversed-phase HPLC method is predicated on its versatility and suitability for separating a wide range of organic molecules.[7][8] The non-polar stationary phase (C18) combined with a polar mobile phase (acetonitrile and water) allows for the effective retention and separation of the relatively non-polar DNPH derivative.

Causality behind Experimental Choices:

  • Derivatization: Direct UV detection of aldehydes is often insensitive.[4] The reaction with DNPH to form a hydrazone is a specific and reliable method to introduce a strong chromophore, enabling quantification at low levels.[9]

  • Column Chemistry: A C18 column is chosen for its robust hydrophobic retention of the DNPH-derivatized analyte. The high surface area and carbon load of modern C18 columns provide excellent resolving power for separating the main peak from potential impurities.

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure adequate retention of the analyte while allowing for the timely elution of all components. The use of a gradient is crucial for a stability-indicating method, which must be capable of resolving both polar and non-polar degradation products.[10]

  • Detector Wavelength: The detection wavelength of 360 nm is selected based on the maximal absorbance (λmax) of the formed 2,4-dinitrophenylhydrazone derivative, ensuring optimal signal-to-noise ratio and sensitivity.[11][12]

Experimental Protocol

Materials and Reagents
  • This compound Reference Standard (Purity ≥ 99%)

  • 2,4-Dinitrophenylhydrazine (DNPH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Perchloric Acid (HClO₄), analytical grade

  • Methanol, HPLC grade

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 50-80% B; 15-20 min: 80% B; 20-22 min: 80-50% B; 22-30 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 360 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • DNPH Reagent: Dissolve 150 mg of DNPH in 50 mL of acetonitrile. Cautiously add 0.5 mL of perchloric acid. This solution should be prepared fresh daily.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh about 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Standard Working Solution (approx. 100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Stock Solution (approx. 1000 µg/mL): Accurately weigh about 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Working Solution (approx. 100 µg/mL): Pipette 5 mL of the Sample Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

Derivatization and Sample Preparation Protocol

The following workflow diagram illustrates the key steps from sample preparation to data analysis.

G cluster_prep Solution Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent (50:50 ACN:H2O) A->B C Prepare Working Solutions (approx. 100 µg/mL) B->C D Pipette 1.0 mL of Working Solution C->D E Add 1.0 mL of DNPH Reagent D->E F Vortex and React (60 min at 60°C) E->F G Cool to Room Temp F->G H Filter through 0.45 µm Syringe Filter G->H I Inject 10 µL into HPLC System H->I J Acquire Data I->J K Integrate Peaks J->K L Calculate Purity (% Area Normalization) K->L

Caption: Experimental workflow for HPLC purity analysis.

Step-by-Step Derivatization:

  • Into separate vials, pipette 1.0 mL of the Standard Working Solution and the Sample Working Solution.

  • To each vial, add 1.0 mL of the DNPH Reagent.

  • Cap the vials, vortex briefly to mix, and place them in a heating block or water bath at 60°C for 60 minutes.

  • After the reaction is complete, allow the vials to cool to room temperature.

  • Filter the resulting solutions through a 0.45 µm syringe filter into HPLC vials.

  • Inject into the HPLC system.

Calculation of Purity

The purity of this compound is calculated using the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[1] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the this compound sample. The sample was subjected to stress conditions to induce degradation.

  • Acid Hydrolysis: 1 mL of Sample Stock Solution + 1 mL of 1N HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 1 mL of Sample Stock Solution + 1 mL of 1N NaOH, heated at 80°C for 4 hours.

  • Oxidative Degradation: 1 mL of Sample Stock Solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Solid sample exposed to UV light (254 nm) for 48 hours.

In all cases, the main peak was well-resolved from any degradation products, and peak purity analysis using a DAD confirmed no co-eluting peaks. This demonstrates the method's ability to accurately measure the analyte in the presence of its potential degradation products and impurities.[13][14][15]

Validation Data Summary

The following table summarizes the results obtained during method validation.

Validation ParameterResultAcceptance Criteria (as per ICH)
Linearity (Concentration Range) 1 - 150 µg/mL-
Correlation Coefficient (r²) > 0.999r² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability (n=6)< 1.0%RSD ≤ 2.0%
- Intermediate Precision< 1.5%RSD ≤ 2.0%
LOD 0.1 µg/mLSignal-to-Noise Ratio ≥ 3:1
LOQ 0.3 µg/mLSignal-to-Noise Ratio ≥ 10:1
Robustness No significant impact on results with minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).Peak resolution and quantitative results remain within specifications.

Potential Challenges and Troubleshooting

  • Dimer Formation: this compound can exist in equilibrium with its dimer.[16] The derivatization conditions are designed to drive the equilibrium towards the monomeric aldehyde-DNPH derivative. Consistent sample preparation is key.

  • Excess DNPH Peak: A large peak from unreacted DNPH will be present in the chromatogram. The gradient program is optimized to resolve this peak from the analyte peak and any early-eluting impurities.

  • Analyte Stability: While the DNPH derivative is stable, the underivatized analyte in solution may not be. It is recommended to perform the derivatization step as soon as possible after preparing the sample solutions.

Conclusion

The RP-HPLC method detailed in this application note, featuring pre-column derivatization with DNPH, provides a sensitive, specific, and reliable means for determining the purity of this compound. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating its suitability for routine quality control and for stability studies in a regulated environment. The established protocol offers a robust solution for researchers, scientists, and drug development professionals requiring accurate assessment of this important chemical intermediate.

References

Application Notes and Protocols for the Identification of 3-Hydroxy-2,2-dimethylpropanal by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the identification and analysis of 3-Hydroxy-2,2-dimethylpropanal (also known as hydroxypivaldehyde) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the compound's inherent polarity and thermal lability stemming from its bifunctional nature (aldehyde and hydroxyl groups), direct analysis is challenging. This protocol details a robust two-step derivatization procedure involving oximation followed by silylation. This dual derivatization enhances volatility and thermal stability, leading to improved chromatographic peak shape and reliable mass spectral data for confident identification. This guide is intended for researchers, analytical scientists, and professionals in drug development and chemical analysis who require a validated method for this analyte.

Introduction: The Analytical Challenge

This compound is a valuable β-hydroxy aldehyde building block in organic synthesis.[1] Its structure, featuring a sterically hindered neopentyl core with both an aldehyde and a primary alcohol, presents a unique analytical challenge for GC-MS.[1] Direct injection into a GC system can lead to several issues:

  • Poor Volatility: The presence of the polar hydroxyl group leads to strong intermolecular hydrogen bonding, significantly reducing the compound's volatility.

  • Thermal Instability: At the elevated temperatures of the GC inlet, the compound may degrade or undergo dimerization.[1]

  • Adsorption: The active hydroxyl and aldehyde groups can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing) and inaccurate quantification.[2]

To overcome these limitations, a chemical derivatization strategy is essential.[2] This protocol employs a sequential, two-step derivatization that targets both functional groups, rendering the molecule suitable for GC-MS analysis.

The Rationale for Two-Step Derivatization

A dual derivatization approach is employed to ensure both the aldehyde and hydroxyl moieties are effectively masked.

  • Step 1: Oximation of the Aldehyde Group: The carbonyl group of the aldehyde is reacted with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reaction forms a stable PFBHA-oxime derivative.[2][3] The introduction of the pentafluorobenzyl group significantly increases the molecular weight and provides a highly specific fragmentation pattern in the mass spectrometer, enhancing sensitivity and selectivity.[2]

  • Step 2: Silylation of the Hydroxyl Group: Following oximation, the hydroxyl group is converted to a trimethylsilyl (TMS) ether using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][4] This step replaces the active hydrogen on the hydroxyl group with a non-polar TMS group, which dramatically increases the volatility of the derivative and prevents unwanted interactions within the GC system.[5]

Derivatization_Workflow Analyte This compound Step1 Step 1: Oximation Reagent: PFBHA Target: Aldehyde Group Analyte->Step1 Intermediate PFBHA-Oxime Intermediate Step1->Intermediate Step2 Step 2: Silylation Reagent: MSTFA Target: Hydroxyl Group Intermediate->Step2 Final_Product Volatile & Stable Derivative (PFBHA-Oxime-TMS Ether) Step2->Final_Product

Caption: Two-step derivatization workflow for this compound.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGrade/SpecificationRecommended Supplier
This compound≥95% PuritySigma-Aldrich, Biosynth
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA)Derivatization GradeBenchchem, Sigma-Aldrich
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Derivatization GradeThermo Fisher Scientific, Sigma-Aldrich
PyridineAnhydrous, ≤0.005% waterSigma-Aldrich
HexaneGC Grade or equivalentFisher Scientific
Sodium SulfateAnhydrous, ACS GradeVWR
Deionized Water18.2 MΩ·cmMillipore Milli-Q or equivalent
Reaction Vials2 mL, with PTFE-lined septaAgilent, Waters

3.2. Step-by-Step Derivatization Procedure

This protocol is designed for a standard solution of this compound. For complex matrices, appropriate sample extraction and clean-up procedures must be implemented first.

  • Preparation of PFBHA Reagent: Prepare a 5 mg/mL solution of PFBHA in deionized water. This solution should be prepared fresh daily to ensure reactivity.[2]

  • Sample Preparation: Place 100 µL of the sample solution (or a dried extract redissolved in a suitable solvent like pyridine) into a 2 mL reaction vial.

  • Step 1: Oximation Reaction

    • Add 100 µL of the 5 mg/mL PFBHA solution to the reaction vial.

    • If the sample is not already in pyridine, add 50 µL of pyridine to act as a catalyst and acid scavenger.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or water bath.[2]

    • Allow the vial to cool completely to room temperature.

  • Drying Step: Before silylation, it is crucial to remove water. Evaporate the sample to complete dryness under a gentle stream of dry nitrogen. This step is critical as silylating reagents are highly water-sensitive.

  • Step 2: Silylation Reaction

    • To the dried residue, add 50 µL of pyridine and 100 µL of MSTFA.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • Final Sample Preparation for Injection: The sample is now derivatized and ready for GC-MS analysis. No further extraction is typically needed if the reaction was performed on a relatively clean, dried-down sample.

Protocol_Flowchart start Start: Sample in Vial add_pfbha Add PFBHA Solution & Pyridine start->add_pfbha vortex1 Vortex (30s) add_pfbha->vortex1 heat1 Heat at 70°C (60 min) vortex1->heat1 cool1 Cool to Room Temp. heat1->cool1 dry Evaporate to Dryness (Nitrogen Stream) cool1->dry add_mstfa Add Pyridine & MSTFA dry->add_mstfa vortex2 Vortex (30s) add_mstfa->vortex2 heat2 Heat at 60°C (30 min) vortex2->heat2 cool2 Cool to Room Temp. heat2->cool2 inject Inject into GC-MS cool2->inject

References

Application Note: Synthesis of Chiral Cyanohydrins from 3-Hydroxy-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral cyanohydrins are invaluable building blocks in synthetic organic chemistry, serving as precursors to alpha-hydroxy acids, beta-amino alcohols, and other enantiomerically pure pharmaceuticals and fine chemicals. The synthesis of these motifs from aldehydes, particularly sterically hindered ones like 3-Hydroxy-2,2-dimethylpropanal (also known as hydroxypivaldehyde), presents unique challenges. This application note provides a detailed guide for researchers and drug development professionals on two robust methodologies for the asymmetric synthesis of (R)- and (S)-2-hydroxy-4-hydroxy-3,3-dimethylbutanenitrile: a biocatalytic approach using hydroxynitrile lyases (HNLs) and a chemo-catalytic method employing a titanium-based catalyst. The document explains the rationale behind protocol design, offers step-by-step experimental procedures, and includes troubleshooting insights to ensure reproducible and high-yielding results.

Introduction: The Challenge and Utility of Hindered Chiral Cyanohydrins

This compound is a prochiral aldehyde whose conversion to a chiral cyanohydrin creates a stereocenter adjacent to a sterically demanding quaternary carbon. This steric hindrance can significantly impede the approach of nucleophiles, often leading to low conversion rates or requiring highly specialized catalysts to achieve acceptable enantioselectivity.

The resulting cyanohydrin, 2-hydroxy-4-hydroxy-3,3-dimethylbutanenitrile, is a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, and the hydroxyl group offers a handle for further functionalization, making it a valuable precursor for complex molecular targets. This guide explores two effective catalytic systems to overcome the synthetic hurdles.

Biocatalytic Synthesis using (R)-Hydroxynitrile Lyase

Enzymatic catalysis offers an elegant solution for asymmetric synthesis due to the exceptional selectivity and mild operating conditions of enzymes. Hydroxynitrile lyases (HNLs) are particularly effective for the synthesis of cyanohydrins. For the synthesis of the (R)-enantiomer, the (R)-selective HNL from Arabidopsis thaliana (AtHNL) is an excellent candidate, often expressed in a recombinant host like Pichia pastoris for ease of production and handling.

The core principle of this method involves the in-situ generation of hydrocyanic acid (HCN) from a less hazardous source, such as trimethylsilyl cyanide (TMSCN), which is then added to the aldehyde in an enzyme-catalyzed fashion.

Experimental Workflow: Biocatalytic Approach

The following diagram outlines the general workflow for the enzymatic synthesis and subsequent analysis.

G cluster_prep Reaction Setup cluster_reaction Asymmetric Cyanation cluster_workup Workup & Purification cluster_analysis Analysis A Prepare Buffer Solution (e.g., Citrate Buffer, pH 4.5) B Add this compound and Organic Co-solvent (MTBE) A->B C Add AtHNL Enzyme Solution B->C D Cool Reaction to 4 °C C->D Start Reaction E Add Trimethylsilyl Cyanide (TMSCN) Slowly via Syringe Pump D->E F Stir for 24-48h Monitor by TLC/GC E->F G Extract with Ethyl Acetate F->G Reaction Complete H Dry Organic Layer (Na2SO4) G->H I Purify by Flash Chromatography H->I J Determine Enantiomeric Excess (ee) by Chiral HPLC I->J Purified Product K Confirm Structure by NMR & MS J->K

Topic: Experimental Setup for the Cannizzaro Reaction with Hydroxypivaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The base-induced disproportionation of aldehydes lacking α-hydrogens, known as the Cannizzaro reaction, is a cornerstone of organic synthesis. This application note provides a comprehensive guide to the experimental setup and execution of a crossed Cannizzaro reaction involving 3-hydroxy-2,2-dimethylpropanal (hydroxypivaldehyde, HPA). In this protocol, HPA is reduced to the industrially significant diol, neopentyl glycol (NPG), while a sacrificial aldehyde, formaldehyde, is concurrently oxidized to formic acid. We will delve into the underlying mechanism, provide a detailed, step-by-step laboratory protocol, discuss critical process parameters, and outline methods for purification and characterization. This guide is designed to equip researchers with the technical knowledge and practical insights required to successfully perform this synthesis, troubleshoot potential issues, and understand the causality behind the experimental design.

Introduction: The Significance of the HPA to NPG Conversion

Neopentyl glycol (NPG), or 2,2-dimethylpropane-1,3-diol, is a vital chemical intermediate used extensively in the manufacturing of high-performance polymers, including polyesters, polyurethanes, and alkyd resins.[1][2] The unique gem-dimethyl structure of NPG imparts exceptional thermal and hydrolytic stability, weather resistance, and a favorable balance of hardness and flexibility to the resulting materials.[2][3]

Industrially, NPG is synthesized from isobutyraldehyde and formaldehyde. The process first involves an aldol condensation to create the intermediate, hydroxypivaldehyde (HPA).[4][5] Subsequently, HPA is converted to NPG. While catalytic hydrogenation is a common route, the crossed Cannizzaro reaction offers an alternative pathway.[1][4] In this reaction, conducted in the presence of a strong base, HPA is reduced to NPG. To drive the desired reduction and improve yield, an inexpensive and highly reactive aldehyde, formaldehyde, is used in excess as a sacrificial reducing agent; it is oxidized to formate in the process.[6][7]

Understanding and mastering the laboratory-scale Cannizzaro reaction of HPA is crucial for process optimization, catalyst screening, and the development of novel derivatives for various applications, including lubricants, plasticizers, and pharmaceuticals.[8]

Reaction Principles and Mechanism

The Cannizzaro reaction is a redox disproportionation specific to aldehydes that cannot form an enolate due to the absence of α-hydrogens.[9][10] The reaction with HPA is a "crossed" Cannizzaro reaction, which improves the synthetic utility by ensuring a more valuable aldehyde is converted primarily to the alcohol product.[7][11]

The reaction proceeds via the following key steps:

  • Nucleophilic Attack: A hydroxide ion (from a strong base like NaOH) performs a nucleophilic attack on the carbonyl carbon of a formaldehyde molecule, which is more electrophilic and less sterically hindered than HPA. This forms a tetrahedral hydrated anion (gem-diolate).[11][12]

  • Hydride Transfer (Rate-Determining Step): The tetrahedral intermediate collapses, reforming the carbonyl double bond. In a concerted step, it transfers a hydride ion (H⁻) directly to the carbonyl carbon of a hydroxypivaldehyde molecule.[9][13] This step is the core of the redox process: formaldehyde is oxidized to formic acid, and HPA is reduced to the corresponding alkoxide.

  • Proton Exchange: The formate and the neopentyl glycol alkoxide rapidly exchange a proton, resulting in the more stable sodium formate and neopentyl glycol. An acid workup is later required to neutralize the excess base and protonate the carboxylate.[12][13]

G cluster_step1 Step 1: Nucleophilic Attack on Formaldehyde cluster_step2 Step 2: Hydride Transfer (Rate-Determining) cluster_step3 Step 3: Proton Exchange FCHO H₂C=O (Formaldehyde) Int1 H₂C(O⁻)(OH) (Tetrahedral Intermediate) FCHO->Int1 OH ⁻OH OH->FCHO Fast Int1_2 H₂C(O⁻)(OH) HPA HOCH₂C(CH₃)₂CHO (Hydroxypivaldehyde) Formate HC(O)OH (Formic Acid) Formic_Acid_2 HC(O)OH NPG_Alkoxide HOCH₂C(CH₃)₂CH₂O⁻ (NPG Alkoxide) NPG_Alkoxide_2 HOCH₂C(CH₃)₂CH₂O⁻ Formate_ion HCOO⁻ (Formate Ion) NPG HOCH₂C(CH₃)₂CH₂OH (Neopentyl Glycol)

Competing Side Reactions

The primary competing pathway is the Tishchenko reaction , where two molecules of HPA can disproportionate to form the ester, hydroxypivalic acid neopentyl glycol ester.[2][4][14] This reaction is also base-catalyzed and can reduce the overall yield of NPG. Careful control of reaction temperature and stoichiometry is essential to minimize this and other side-product formations.[14]

Experimental Protocol

This protocol details the synthesis of neopentyl glycol from hydroxypivaldehyde on a laboratory scale, yielding a high-purity product.[15][16]

Materials and Equipment
Reagents & Chemicals Equipment
Hydroxypivaldehyde (HPA), ≥95%500 mL Three-neck round-bottom flask
Formaldehyde (37 wt. % in H₂O)Mechanical stirrer with paddle
Sodium Hydroxide (NaOH), pelletsDropping funnel (100 mL)
Toluene, ACS gradeThermometer (-10 to 110 °C)
Anhydrous Magnesium Sulfate (MgSO₄)Ice-water bath
Hydrochloric Acid (HCl), concentratedHeating mantle with controller
Deionized WaterSeparatory funnel (500 mL)
Celite® (for filtration, optional)Rotary evaporator
Buchner funnel and filter paper
Beakers, Erlenmeyer flasks

Safety Note: This procedure involves hazardous materials. Formaldehyde is a known carcinogen and sensitizer. Sodium hydroxide is highly corrosive. Hydroxypivaldehyde is an irritant. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Workflow Diagram

G start Start setup Assemble Reaction Apparatus: 3-neck flask, stirrer, thermometer, dropping funnel start->setup charge Charge Flask with HPA, Formaldehyde, and Water setup->charge cool Cool Reaction Mixture to 15-20°C charge->cool add_base Slowly Add NaOH Solution (Keep T < 30°C) cool->add_base react Stir at Room Temperature for 3-4 hours add_base->react workup Work-up react->workup transfer Transfer to Separatory Funnel and Add Toluene workup->transfer extract Extract Aqueous Layer with Toluene (3x) transfer->extract combine Combine Organic Layers extract->combine wash Wash with Brine combine->wash dry Dry with Anhydrous MgSO₄ wash->dry filter Filter and Concentrate on Rotary Evaporator dry->filter purify Purify Crude NPG by Recrystallization filter->purify end Characterize Pure NPG purify->end

Step-by-Step Procedure

Part A: Reaction Setup and Execution

  • Prepare NaOH Solution: In a beaker, carefully dissolve 22.0 g (0.55 mol) of sodium hydroxide pellets in 60 mL of deionized water. The dissolution is highly exothermic; use an ice bath to cool the solution to room temperature.

  • Assemble Apparatus: Set up a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a 100 mL dropping funnel. Ensure all joints are secure.

  • Charge Reactor: To the flask, add 51.1 g (0.50 mol) of hydroxypivaldehyde, 81.2 g of 37% formaldehyde solution (1.00 mol formaldehyde), and 50 mL of deionized water.

  • Cool Mixture: Begin stirring and use an ice-water bath to cool the internal temperature of the mixture to between 15–20°C.

  • Add Base: Transfer the prepared NaOH solution to the dropping funnel. Add the NaOH solution dropwise to the stirred reaction mixture over a period of approximately 60-90 minutes. Causality: This slow, controlled addition is critical to dissipate the heat of reaction and prevent the temperature from exceeding 30°C. Elevated temperatures can promote the formation of the Tishchenko ester and other by-products.[14]

  • Reaction Period: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 3-4 hours to ensure the reaction goes to completion.

Part B: Work-up and Product Isolation

  • Transfer and Dilute: Pour the reaction mixture into a 500 mL separatory funnel. Add 100 mL of toluene to the funnel.

  • Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The upper organic layer contains the NPG product, while the lower aqueous layer contains sodium formate, unreacted formaldehyde, and excess NaOH.[17]

  • Separate and Re-extract: Drain the lower aqueous layer. Extract the aqueous layer two more times with 50 mL portions of toluene to maximize product recovery. Combine all organic extracts in the separatory funnel.

  • Wash: Wash the combined organic layer with 50 mL of saturated NaCl solution (brine) to remove residual water-soluble impurities.

  • Dry and Concentrate: Drain the toluene layer into a large Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and transfer the filtrate to a round-bottom flask. Remove the toluene using a rotary evaporator. The result will be a crude, white solid residue of neopentyl glycol.

Part C: Purification

  • Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely.

  • Crystallize: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to induce crystallization of pure NPG.

  • Isolate Crystals: Collect the white, needle-like crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold toluene.

  • Dry: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight. A typical yield is 44-47 g (85-90% of theoretical), with a purity of >98%.[15][16]

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

Parameter Expected Result Analytical Method
Appearance White crystalline solidVisual Inspection
Melting Point 128-131 °C[18]Melting Point Apparatus
Purity >98%Gas Chromatography (GC)
Identity Conforms to NPG structureGC-MS, ¹H NMR, ¹³C NMR

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Product loss during work-up.- Temperature too high, favoring side reactions.- Increase reaction time.- Perform more thorough extractions.- Maintain strict temperature control (<30°C) during base addition.
Oily or Impure Product - Incomplete removal of solvent.- Presence of Tishchenko ester by-product.- Ensure product is fully dry.- Improve recrystallization efficiency; consider a second recrystallization from a different solvent system if necessary.
Reaction Overheats - Base added too quickly.- Immediately cool with a more aggressive ice/salt bath. If temperature cannot be controlled, quench the reaction by slowly adding cold water.

References

Application Notes and Protocols for Hydroxypivaldehyde in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

Hydroxypivaldehyde (HPA), systematically named 3-hydroxy-2,2-dimethylpropanal, is a unique bifunctional organic molecule bearing both a hydroxyl and an aldehyde group.[1] Industrially, it is synthesized via the aldol condensation of isobutyraldehyde and formaldehyde.[2][3] While its primary commercial applications lie in the production of neopentyl glycol (NPG) and as a precursor to vitamin B5, its structural features present a compelling case for its use as a versatile starting material in the synthesis of novel fragrance ingredients.[1][4]

The presence of a sterically hindered neopentyl group can impart stability and unique olfactory characteristics, a desirable trait in modern perfumery where complex woody and musky notes are sought.[5] The dual functionality of HPA allows for a wide array of chemical transformations, enabling the creation of diverse derivatives such as esters, ethers, acetals, and larger molecules through subsequent condensation reactions. This guide provides a detailed exploration of the potential applications of hydroxypivaldehyde in fragrance synthesis, complete with theoretical frameworks and detailed experimental protocols for researchers and drug development professionals.

PART 1: The Strategic Value of Hydroxypivaldehyde in Fragrance Design

The utility of HPA in fragrance synthesis is rooted in its distinct molecular architecture. The two functional groups serve as reactive handles for molecular elaboration, while the core carbon skeleton provides a unique structural motif.

  • The Aldehyde Group: This is a classic osmophore, present in many well-known fragrance compounds, contributing to a range of scents from fresh and citrusy to warm and spicy.[6][7] It serves as a key reaction site for forming esters (via oxidation and then esterification), acetals, and for building larger carbon skeletons through aldol or Knoevenagel condensations.[5][8]

  • The Hydroxyl Group: This group provides a site for esterification and etherification. The resulting esters are a major class of fragrance compounds, often imparting fruity and floral notes.

  • The Neopentyl Core (2,2-dimethyl group): This bulky group provides significant steric hindrance, which can influence the molecule's interaction with olfactory receptors. This structural feature is often found in synthetic odorants designed to mimic complex natural scents like sandalwood and amber.[5] Furthermore, the absence of α-hydrogens relative to the hydroxyl-bearing carbon prevents certain side reactions, such as dehydration, leading to cleaner reaction profiles.

Below, we explore several synthetic pathways leveraging these features to create potential fragrance molecules from hydroxypivaldehyde.

PART 2: Synthetic Pathways and Experimental Protocols

This section details three distinct synthetic transformations of hydroxypivaldehyde, each designed to yield a class of compounds with potential fragrance applications. Each protocol is designed as a self-validating system with clear steps and rationale.

Application 1: Esterification for Fruity and Floral Notes

Causality and Rationale: Esterification of the primary hydroxyl group in HPA is a straightforward method to produce compounds with potentially pleasant, fruity, or floral aromas. The choice of acylating agent can be varied to tune the final scent profile. For this protocol, we will synthesize 3-formyl-2,2-dimethylpropyl acetate, a novel ester with a predicted profile combining the fruity notes of acetate esters with the underlying aldehydic character of the HPA backbone.

Experimental Workflow Diagram:

HPA Hydroxypivaldehyde (HPA) Reaction Esterification Reaction HPA->Reaction Ac2O Acetic Anhydride Ac2O->Reaction Py Pyridine (Catalyst/Base) Py->Reaction Quench Workup: Water Quench Reaction->Quench Extract Extraction: Ethyl Acetate Quench->Extract Dry Drying: (Na2SO4) Extract->Dry Evap Solvent Evaporation Dry->Evap Purify Purification: Distillation Evap->Purify Product Product: 3-formyl-2,2-dimethylpropyl acetate Purify->Product

Caption: Workflow for the synthesis of 3-formyl-2,2-dimethylpropyl acetate.

Protocol 1: Synthesis of 3-formyl-2,2-dimethylpropyl acetate

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Volume (mL)
Hydroxypivaldehyde102.1310.21100~9.8
Acetic Anhydride102.0912.2512011.3
Pyridine79.109.491209.7
Ethyl Acetate---150
Deionized Water---200
Saturated NaCl (Brine)---50
Anhydrous Na₂SO₄---As needed

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add hydroxypivaldehyde (10.21 g, 100 mmol) and pyridine (9.49 g, 120 mmol).

  • Addition of Reagent: Cool the flask in an ice-water bath to 0-5 °C. Add acetic anhydride (12.25 g, 120 mmol) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0-5 °C and slowly quench by adding 100 mL of cold deionized water. Transfer the mixture to a 500 mL separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield 3-formyl-2,2-dimethylpropyl acetate as a colorless liquid.

Application 2: Aldol Condensation for Complex Woody and Floral Scents

Causality and Rationale: The aldehyde functionality of HPA can be used to build larger, more complex molecules via aldol condensation.[8][9] Reacting HPA with a ketone, such as acetone, results in a β-hydroxy ketone, which can be subsequently dehydrated to form an α,β-unsaturated ketone. These structures are common in perfumery and often possess warm, woody, or floral characteristics. This protocol outlines the base-catalyzed aldol condensation of HPA with acetone.

Reaction Pathway Diagram:

cluster_0 Step 1: Aldol Addition cluster_1 Step 2: Dehydration HPA Hydroxypivaldehyde Intermediate β-Hydroxy Ketone Intermediate HPA->Intermediate + Acetone Acetone Acetone->Intermediate NaOH NaOH (cat.) NaOH->Intermediate Intermediate2 β-Hydroxy Ketone Intermediate Product α,β-Unsaturated Ketone (Fragrance Target) Intermediate2->Product Acid Acid (H+) / Heat Acid->Product H2O H₂O Product->H2O +

Caption: Two-step synthesis of an α,β-unsaturated ketone from HPA.

Protocol 2: Synthesis of 6-hydroxy-5,5-dimethyl-2-hexen-4-one

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Volume (mL)
Hydroxypivaldehyde102.1310.21100~9.8
Acetone58.0829.0450036.8
Sodium Hydroxide (10% aq.)40.00--10
Toluene---100
p-Toluenesulfonic acid172.200.171-
Diethyl Ether---150

Procedure:

  • Reaction Setup (Aldol Addition): In a 250 mL flask, dissolve hydroxypivaldehyde (10.21 g, 100 mmol) in acetone (36.8 mL, 500 mmol). Cool the solution to 10-15 °C in a water bath.

  • Catalyst Addition: Slowly add 10 mL of 10% aqueous sodium hydroxide solution dropwise over 20 minutes, maintaining the temperature below 20 °C.

  • Reaction: Stir the mixture at room temperature for 6 hours. The reaction progress can be monitored by TLC.

  • Neutralization: Carefully neutralize the reaction mixture with 1 M HCl until the pH is ~7.

  • Solvent Removal: Remove the excess acetone under reduced pressure.

  • Dehydration Setup: To the remaining residue, add toluene (100 mL) and p-toluenesulfonic acid (0.17 g, 1 mmol). Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Dehydration: Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (approximately 3-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene by rotary evaporation.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain the target α,β-unsaturated ketone.

PART 3: Safety and Handling

General Precautions:

Working with aldehydes and other chemical reagents requires strict adherence to safety protocols.[10] All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.[11][12] An eyewash station and safety shower should be readily accessible.[13][14]

Specific Chemical Hazards:

  • Hydroxypivaldehyde (HPA): Causes serious eye irritation (H319).[1][12] Avoid contact with eyes and skin. Wash hands thoroughly after handling.[12]

  • Aldehydes (General): Many aldehydes can be irritants to the skin, eyes, and respiratory system.[10] They can also be harmful if swallowed.[10]

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • p-Toluenesulfonic acid: Corrosive. Causes skin irritation and serious eye damage.

Storage and Disposal:

Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and bases.[10] Dispose of chemical waste according to local, state, and federal regulations. Never pour chemical waste down the drain.[10]

References

Application Note: 3-Hydroxy-2,2-dimethylpropanal – A Versatile Bifunctional Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Sterically Hindered Aldehyde

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Hydroxy-2,2-dimethylpropanal, also known as hydroxypivaldehyde, emerges as a uniquely valuable intermediate due to its distinct structural features. This β-hydroxy aldehyde possesses a bifunctional nature—a reactive aldehyde and a primary hydroxyl group—anchored to a neopentyl core.[1] This gem-dimethyl substitution adjacent to the aldehyde confers significant steric hindrance and imparts exceptional thermal and hydrolytic stability to its derivatives.[1][2]

Industrially, this compound is synthesized via a base-catalyzed aldol condensation between isobutyraldehyde and formaldehyde.[1][3][4] The absence of α-hydrogens in formaldehyde ensures it acts exclusively as the electrophile, directing the reaction to the desired product with high selectivity.[1] This accessibility, combined with its versatile reactivity, makes it a cornerstone intermediate in the production of polymers, pharmaceuticals, agrochemicals, and fine chemicals.[5] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of its key transformations and detailed protocols for its application.

Physicochemical Properties at a Glance

A summary of the key properties of this compound is provided for quick reference.

PropertyValue
IUPAC Name This compound
Synonyms Hydroxypivaldehyde, HPA, Pentaldol
CAS Number 597-31-9[3]
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol [3]
Appearance White crystalline solid or liquid[6][7]
Melting Point 30-33 °C[8]
Boiling Point ~208 °C at 760 mmHg[6][8]
Solubility Soluble in water, ethanol, ether, chloroform[6][9]

Core Synthetic Transformations and Applications

The dual functionality of this compound allows it to participate in a wide array of chemical reactions, making it a pivotal precursor for diverse target molecules.

Reduction to Neopentyl Glycol (NPG)

The most significant industrial application of this compound is its reduction to Neopentyl Glycol (2,2-dimethyl-1,3-propanediol).[6][10] This transformation is typically achieved through catalytic hydrogenation.

  • Causality: The resulting NPG is a highly valued diol in the polymer industry.[2] Its cruciform structure, with no α-hydrogens on the central carbon, provides exceptional resistance to heat, light, and water in derived polyesters, polyurethanes, alkyd resins, and synthetic lubricants.[4][6]

Oxidation to 3-Hydroxy-2,2-dimethylpropanoic Acid

The aldehyde moiety can be selectively oxidized to a carboxylic acid, yielding 3-hydroxy-2,2-dimethylpropanoic acid.

  • Expert Insight: This reaction requires careful selection of mild oxidizing agents to prevent over-oxidation of the primary alcohol.[1] While achieving high yields can be challenging, the resulting hydroxy acid is a valuable precursor for synthesizing complex esters and other functionalized molecules.[1]

Disproportionation: The Tishchenko and Cannizzaro Reactions

In the presence of a base, this compound can undergo disproportionation reactions.

  • Tishchenko Reaction: Two molecules of the aldehyde react in a base-catalyzed process to form the diester, 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate.[1] This ester, also known as hydroxypivalyl hydroxypivalate (HPHP), is a key intermediate in specialty polymer synthesis.

  • Cannizzaro Reaction: In the presence of a strong base and excess formaldehyde, this compound can be reduced to Neopentyl Glycol while formaldehyde is oxidized to formate.[7][10] While viable, this method is often less efficient than direct catalytic hydrogenation for industrial NPG production.[10]

Applications in High-Value Chemical Synthesis

The unique scaffold of this compound makes it an advanced intermediate in the synthesis of high-value products.

  • Pharmaceuticals: The neopentyl core is integral to the pharmacophore of various drugs. It serves as a key chiral precursor for statin-class drugs and has been used to prepare 4,1-benzoxazepines as squalene synthase inhibitors for cholesterol synthesis management.[1][9][11]

  • Agrochemicals: Its structure can be modified to produce effective and stable herbicides, insecticides, and fungicides.[5]

  • Heterocycles: The bifunctional nature enables its use in cyclocondensation reactions to form pyrans and other oxygen-containing heterocycles.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the pivotal reactions involving this compound.

G cluster_0 Aldol Condensation isobutyraldehyde Isobutyraldehyde hpa This compound isobutyraldehyde->hpa Base Catalyst formaldehyde Formaldehyde formaldehyde->hpa Base Catalyst

Caption: Synthesis of this compound.

G hpa This compound npg Neopentyl Glycol (NPG) hpa->npg Reduction (e.g., H₂, Pd/C) acid 3-Hydroxy-2,2-dimethylpropanoic Acid hpa->acid Mild Oxidation hphp Hydroxypivalyl Hydroxypivalate (HPHP) hpa->hphp Tishchenko Reaction (Base)

Caption: Key transformations of this compound.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for key transformations. They are intended for use by trained professionals in a properly equipped laboratory setting.

Protocol 1: Catalytic Hydrogenation to Neopentyl Glycol (NPG)

This protocol details the conversion of this compound to Neopentyl Glycol, a cornerstone of the coatings and polymer industries. The choice of a palladium catalyst ensures high efficiency for aldehyde reduction.

  • Objective: To synthesize Neopentyl Glycol via catalytic hydrogenation.

  • Reagents & Equipment:

    • This compound (10.2 g, 0.1 mol)

    • Methanol (100 mL)

    • 5% Palladium on Carbon (Pd/C) catalyst (0.5 g)

    • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer and pressure gauge

    • Hydrogen gas source

    • Filtration apparatus (e.g., Celite pad)

    • Rotary evaporator

  • Step-by-Step Methodology:

    • Vessel Charging: In the stainless-steel vessel of the autoclave, dissolve this compound in methanol.

    • Catalyst Addition: Carefully add the 5% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric oxygen.

    • System Sealing & Purging: Seal the autoclave securely. Purge the system three times with nitrogen gas to remove all oxygen, followed by three purges with hydrogen gas.

    • Reaction Execution: Pressurize the autoclave with hydrogen gas to 150 psi (approx. 10 bar). Begin vigorous stirring and heat the reaction mixture to 50 °C.

    • Monitoring: Monitor the reaction progress by observing the pressure drop on the gauge as hydrogen is consumed. The reaction is typically complete within 4-6 hours when hydrogen uptake ceases.

    • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system with nitrogen.

    • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

    • Isolation: Combine the filtrate and washings. Remove the methanol solvent using a rotary evaporator. The resulting white solid is Neopentyl Glycol.

    • Purification & Characterization: The product can be further purified by recrystallization from a suitable solvent like toluene if necessary. Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis (expected: ~129 °C).[4]

Protocol 2: Base-Catalyzed Tishchenko Reaction

This protocol describes the disproportionation of this compound to form its corresponding diester, a valuable synthetic intermediate. Sodium methoxide is used as a strong base catalyst to initiate the reaction.

  • Objective: To synthesize 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate.[1]

  • Reagents & Equipment:

    • This compound (10.2 g, 0.1 mol)

    • Anhydrous Toluene (50 mL)

    • Sodium methoxide (0.27 g, 0.005 mol, 5 mol%)

    • Round-bottom flask with a magnetic stirrer and reflux condenser

    • Inert atmosphere setup (nitrogen or argon)

    • Separatory funnel

    • Drying agent (e.g., anhydrous MgSO₄)

    • Rotary evaporator

  • Step-by-Step Methodology:

    • Setup: Assemble the reaction flask under an inert atmosphere. Add anhydrous toluene and this compound to the flask and stir until dissolved.

    • Catalyst Addition: Carefully add the sodium methoxide catalyst to the solution. An exotherm may be observed.

    • Reaction: Heat the mixture to 60 °C and stir for 8-12 hours. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC).

    • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 20 mL of deionized water.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

    • Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude diester product.

    • Purification & Characterization: The product can be purified by vacuum distillation or column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the ester linkage and presence of the hydroxyl group.

Conclusion

This compound stands out as a building block of strategic importance. Its bifunctionality, coupled with the stability conferred by its neopentyl structure, provides a reliable platform for a multitude of synthetic applications. From the large-scale industrial production of high-performance polymers via Neopentyl Glycol to its role in the nuanced synthesis of life-saving pharmaceuticals, this versatile aldehyde continues to be an indispensable tool for chemists and material scientists. The protocols and insights provided herein serve as a practical guide for leveraging its full potential in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Hydroxy-2,2-dimethylpropanal (HPA), also known as hydroxypivaldehyde. This document is intended for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of HPA. We will delve into the underlying chemical principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

I. Overview of the Core Synthesis: Cross-Aldol Condensation

The primary and most industrially significant method for synthesizing this compound is the base-catalyzed cross-aldol condensation of isobutyraldehyde (IBAL) with formaldehyde (FA).[1][2] Isobutyraldehyde, which possesses enolizable α-hydrogens, acts as the nucleophile, while formaldehyde, lacking α-hydrogens, serves as the electrophile. This specificity is crucial as it prevents the self-condensation of formaldehyde.

The reaction is deceptively simple, but achieving high yield and purity requires careful control over several parameters to mitigate competing side reactions.

Aldol_Condensation IBAL Isobutyraldehyde (IBAL) Enolate Enolate Intermediate IBAL->Enolate Deprotonation FA Formaldehyde (FA) Enolate->FA Nucleophilic Attack Alkoxide Alkoxide Intermediate HPA This compound (HPA) Alkoxide->HPA Protonation Base Base Catalyst (e.g., OH⁻, NR₃) Base->IBAL H2O H₂O H2O->Alkoxide

Caption: Core mechanism of the base-catalyzed cross-aldol condensation to form HPA.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions based on established literature.

FAQ 1: My yield of HPA is significantly lower than expected. What are the likely causes?

Low yield is the most common issue and typically points to suboptimal reaction conditions that favor side reactions.

Possible Cause 1: Competing Cannizzaro Reaction

  • Explanation: Under strongly basic conditions, HPA can undergo a crossed Cannizzaro reaction with unreacted formaldehyde.[3] In this reaction, one molecule of aldehyde is oxidized to a carboxylic acid (formic acid) and the other is reduced to an alcohol (neopentyl glycol, NPG). This is a major pathway for yield loss.

  • Solution:

    • Control Basicity: Avoid excessively high concentrations of strong bases like NaOH or KOH. The pH should be basic enough to catalyze the aldol reaction but not so high as to promote the Cannizzaro reaction. A pH range of 8.0 to 11.0 is often preferred for extraction and reaction control.[3]

    • Catalyst Choice: Consider using milder organic bases like triethylamine or alkali metal carbonates (e.g., K₂CO₃).[4][5] Phase transfer catalysts have also been shown to give near-quantitative yields by promoting the desired reaction at the phase interface, potentially minimizing side reactions in the aqueous phase.[6][7]

Possible Cause 2: Tishchenko Reaction

  • Explanation: The product, HPA, can undergo a base-catalyzed disproportionation reaction with itself, known as the Tishchenko reaction, to form the diester 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate (also called hydroxypivalyl hydroxypivalate).[1]

  • Solution:

    • Temperature Management: This reaction is often promoted at higher temperatures. Ensure the reaction temperature is carefully controlled.

    • Prompt Work-up: Once the reaction is complete, neutralize the basic catalyst and proceed with extraction or purification to prevent post-reaction product loss.

Possible Cause 3: Self-Condensation of Isobutyraldehyde

  • Explanation: While less favored than the reaction with formaldehyde, IBAL can react with itself. However, the resulting aldol product (isobutyraldol) is thermally unstable and can revert to the starting materials (a retro-aldol reaction) at temperatures around 60°C and above.[4]

  • Solution:

    • Temperature Control: Running the reaction at elevated temperatures (e.g., 50-90°C) can suppress the net formation of the IBAL self-condensation product by favoring the retro-aldol reaction.[4]

    • Controlled Addition: Slowly adding the base or one of the reactants can help maintain a low concentration of the enolate, favoring the cross-condensation over self-condensation.

Side_Reactions cluster_main Desired Pathway cluster_side Competing Side Reactions IBAL_FA IBAL + Formaldehyde HPA HPA (Product) IBAL_FA->HPA Aldol Condensation IBAL_dimer IBAL Self-Condensation IBAL_FA->IBAL_dimer IBAL + IBAL Cannizzaro Cannizzaro Products (NPG, Formate) HPA->Cannizzaro + Formaldehyde (High Basicity) Tishchenko Tishchenko Dimer HPA->Tishchenko + HPA (Base)

Caption: Overview of desired reaction versus common yield-reducing side reactions.

FAQ 2: My final product is difficult to purify and contains several impurities. How can I improve its purity?

Purity is critical, especially for subsequent synthetic steps like hydrogenation to neopentyl glycol (NPG).[2]

Common Impurities & Solutions:

  • Unreacted Aldehydes (IBAL, FA):

    • Explanation: Incomplete reaction or use of a significant excess of one reactant.

    • Solution:

      • Optimize Molar Ratio: A slight excess of IBAL (e.g., 1.1:1 to 2:1 IBAL:FA) is often used to ensure the complete consumption of formaldehyde.[5][6]

      • Distillation: Unreacted IBAL and other low-boiling impurities can be removed by distillation, often under reduced pressure to avoid product decomposition.[3][5]

  • Formate Salts:

    • Explanation: These are byproducts of the Cannizzaro reaction.[8]

    • Solution:

      • Aqueous Extraction: Formate salts are water-soluble. Performing a liquid-liquid extraction where the HPA is taken into an organic layer while the salts remain in the aqueous phase is highly effective. The extraction should be carried out under basic conditions (pH 8-11) to keep the salts ionized and in the aqueous phase.[3][8]

  • Neopentyl Glycol (NPG):

    • Explanation: A byproduct of the Cannizzaro reaction.[3]

    • Solution:

      • Crystallization: HPA is a solid that can be crystallized from an aqueous solution.[5] After removing unreacted IBAL by distillation, the remaining aqueous solution of HPA can be cooled to induce crystallization, leaving more soluble impurities like NPG in the mother liquor.[5]

      • Extraction: NPG has different partitioning behavior than HPA and can be separated through carefully chosen extraction systems.

FAQ 3: The reaction mixture is not homogeneous. Is this a problem?

Explanation: The reaction often involves two phases: an organic phase (isobutyraldehyde) and an aqueous phase (formaldehyde solution, base catalyst). A non-homogeneous reaction can lead to slow reaction rates and reduced yields due to mass transfer limitations.

Solutions:

  • Addition of a Co-solvent: Adding a C1-C4 alcohol, such as methanol, can help to homogenize the reaction mixture, leading to faster and more efficient reactions.[9]

  • Use of a Phase Transfer Catalyst (PTC): A PTC, such as benzyltrimethylammonium hydroxide, facilitates the transfer of the hydroxide ion (catalyst) from the aqueous phase to the organic phase where the reaction occurs. This approach has been shown to produce HPA in almost quantitative yield with excellent selectivity.[6][7]

III. Optimized Experimental Protocols

The following protocols are synthesized from best practices reported in the literature.

Protocol 1: High-Yield Synthesis Using a Phase Transfer Catalyst

This method is based on reports demonstrating near-quantitative yields and high selectivity.[6][7]

Materials:

  • Isobutyraldehyde (IBAL)

  • Formaldehyde (37 wt% solution in water)

  • Benzyltrimethylammonium hydroxide (BTAH, 40 wt% solution in water)

  • Deionized Water

  • Diethyl Ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a dropping funnel, placed in an ice-water bath to maintain a temperature of 20°C.

  • Charge the flask with isobutyraldehyde and formaldehyde in a 1.1:1.0 molar ratio.

  • Begin stirring and slowly add the benzyltrimethylammonium hydroxide catalyst (approx. 0.04 molar equivalents relative to formaldehyde) via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 25°C.

  • After the addition is complete, allow the reaction to stir at 20°C for an additional 2-3 hours. Monitor the reaction progress by GC analysis if possible.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the catalyst.

  • Separate the organic layer and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude HPA as a white solid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).

Protocol 2: Purification by Distillation and Crystallization

This protocol is designed to remove common impurities from a crude reaction mixture.[5]

Procedure:

  • Take the crude reaction mixture containing HPA, unreacted IBAL, catalyst (e.g., triethylamine), and water.

  • Add at least one part by weight of water to one part of the crude mixture.

  • Set up a distillation apparatus for vacuum distillation.

  • Distill the solution under reduced pressure (e.g., 100-200 mmHg) while keeping the pot temperature below 65°C. This will remove the azeotrope of IBAL, water, and triethylamine as the distillate.

  • The remaining pot residue is an aqueous solution of HPA.

  • Cool this aqueous solution to 15-20°C in an ice bath to induce crystallization of HPA.

  • Filter the resulting white crystals and wash them with a small amount of cold water.

  • Dry the crystals in air or in a vacuum oven at low temperature to obtain pure HPA.

  • The mother liquor, which still contains some product, can be subjected to a liquid-liquid extraction with IBAL to recover more HPA.[5]

IV. Data Summary: Reaction Parameters

ParameterRecommended Range/ValueRationale & Reference
Molar Ratio (IBAL:FA) 1.1:1 to 2:1A slight excess of IBAL drives the reaction to completion for formaldehyde.[5][6]
Catalyst Type Phase Transfer Catalyst (e.g., BTAH), Tertiary Amine (e.g., Triethylamine), or Alkali Carbonate (e.g., K₂CO₃)PTCs and organic bases can offer higher selectivity and milder conditions, reducing Cannizzaro byproducts.[5][6]
Catalyst Concentration 0.04 mol eq. (PTC) or ~2-5 wt% (others)A catalytic amount is sufficient; excess base can promote side reactions.[4][6]
Temperature 20°C (with PTC) to 75°COptimal temperature depends on the catalyst system. Higher temperatures can prevent IBAL self-condensation but may promote other side reactions if not controlled.[4][6][10]
Reaction Time 1-3 hoursReaction is typically fast but should be monitored for completion to avoid extended exposure to basic conditions.[10][11]
pH for Work-up 8.0 - 11.0During extraction, this pH range ensures formate byproducts remain as water-soluble salts.[3]

V. References

  • This compound | Research Chemical - Benchchem . --INVALID-LINK--

  • This compound | 597-31-9 | FH147438 - Biosynth . --INVALID-LINK--

  • Cross-Aldol condensation of isobutyraldehyde and formaldehyde using phase transfer catalyst - ResearchGate . --INVALID-LINK--

  • Chemists' Guide to Aldol Condensation | PDF | Gas Chromatography | Chemical Reactions . --INVALID-LINK--

  • US20190023638A1 - Method for producing hydroxypivalaldehyde - Google Patents . --INVALID-LINK--

  • CN108463451B - Production method of hydroxypivalaldehyde - Google Patents . --INVALID-LINK--

  • Study on Synthetic Process and Kinetics of Hydroxypivalaldehyde - Academax . --INVALID-LINK--

  • Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC - NIH . --INVALID-LINK--

  • US2811562A - Condensation of isobutyraldehyde with lower aliphatic aldehydes - Google Patents . --INVALID-LINK--

  • Aldol condensation of isobutyraldehyde and formaldehyde - ResearchGate . --INVALID-LINK--

  • IE42020B1 - Preparation of hydroxypivaldehyde - Google Patents . --INVALID-LINK--

  • GC analysis of the Aldol condensation reaction of isobutyraldehyde and... - ResearchGate . --INVALID-LINK--

  • Mechanism of hydroxypivaldehyde formation. - ResearchGate . --INVALID-LINK--

  • US3935274A - Process for the continuous preparation of hydroxypivaldehyde - Google Patents . --INVALID-LINK--

References

Technical Support Center: Synthesis of Hydroxypivaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of hydroxypivaldehyde (HPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring you can optimize your reaction for high yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of hydroxypivaldehyde, their probable causes, and actionable solutions.

Issue 1: Low Yield of Hydroxypivaldehyde

Question: My reaction is resulting in a significantly lower yield of hydroxypivaldehyde than expected. What are the likely causes and how can I improve it?

Answer:

A low yield of HPA is a common issue that can often be traced back to several competing side reactions or suboptimal reaction conditions. The primary synthesis of HPA is a crossed aldol condensation between isobutyraldehyde (IBA) and formaldehyde, typically under basic conditions.[1][2][3] However, several other reactions can consume your starting materials and product.

Probable Causes & Solutions:

  • Cannizzaro Reaction: Under strongly basic conditions, formaldehyde, which lacks α-hydrogens, can undergo the Cannizzaro reaction to produce formic acid and methanol.[4][5] Isobutyraldehyde can also undergo a Cannizzaro reaction.[6][7] This disproportionation consumes your formaldehyde and the base, reducing the overall yield.

    • Solution: Carefully control the pH of the reaction mixture. Using a milder base, such as an organic amine (e.g., triethylamine) or an alkali metal carbonate, instead of strong bases like sodium hydroxide, can suppress the Cannizzaro reaction.[8][9] Maintaining the pH in a range of 7.5 to 11.0 is often recommended to inhibit this side reaction.[10][11]

  • Tishchenko Reaction: The desired product, hydroxypivaldehyde, can undergo a disproportionation reaction, known as the Tishchenko reaction, to form neopentyl glycol monohydroxypivalate.[12][13] This is particularly prevalent at higher temperatures.[5][13]

    • Solution: Maintain a lower reaction temperature. While higher temperatures can increase the reaction rate, they also accelerate side reactions.[14] Conducting the aldol condensation at temperatures between 20°C and 70°C is a common practice to balance reaction speed and selectivity.[2][9]

  • Self-Aldol Condensation of Isobutyraldehyde: Isobutyraldehyde can react with itself in a self-aldol condensation. However, this is often less of an issue as the resulting product can undergo a retro-aldol reaction, especially at elevated temperatures (around 60-90°C), reforming the starting isobutyraldehyde.[8]

    • Solution: While this is often self-correcting at appropriate temperatures, ensuring a slight excess of isobutyraldehyde can help drive the desired crossed aldol condensation with formaldehyde.[8]

  • Incorrect Stoichiometry: The molar ratio of formaldehyde to isobutyraldehyde is a critical parameter.

    • Solution: An optimized molar ratio of formaldehyde to isobutyraldehyde is often around 1.1:1.[14] A slight excess of isobutyraldehyde can also be used.[8] Experimenting with the stoichiometry in your specific system is recommended to find the optimal balance.

Issue 2: Presence of Significant Impurities in the Product

Question: My final hydroxypivaldehyde product is contaminated with several impurities. How can I identify and minimize them?

Answer:

Impurities in your HPA product can arise from the side reactions mentioned above, as well as from the starting materials and subsequent work-up procedures.

Probable Impurities & Minimization Strategies:

ImpurityProbable CauseMinimization and Removal Strategy
Formic Acid/Formates Cannizzaro reaction of formaldehyde.[13]Use milder basic catalysts and control pH.[10][11] Formate salts can be removed by aqueous extraction.
Neopentyl Glycol Monohydroxypivalate Tishchenko reaction of hydroxypivaldehyde.[12][13]Maintain lower reaction temperatures (e.g., 20-70°C).[2][9]
Unreacted Isobutyraldehyde Incomplete reaction or use of a large excess.Can be removed by distillation after the reaction.[4]
Hydroxypivaldehyde Dimer HPA can reversibly dimerize to a dioxane derivative upon standing.[13][15]This is an equilibrium process. The dimer can often be converted back to the monomer by heating.

Experimental Protocol for Purification:

A common method for purifying crude HPA involves a multi-step process:

  • Neutralization: If a strong base was used, carefully neutralize the reaction mixture.

  • Extraction: Perform a liquid-liquid extraction to remove water-soluble impurities like formate salts.[9][16]

  • Distillation: Distill the organic phase to remove unreacted isobutyraldehyde and other low-boiling impurities.[4]

  • Crystallization: The concentrated HPA solution can be cooled to induce crystallization, yielding a purer product.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for hydroxypivaldehyde synthesis?

A1: The choice of catalyst depends on the desired balance between reaction rate, yield, and selectivity. While strong inorganic bases like NaOH or KOH can provide high reaction rates, they also promote the Cannizzaro reaction. Tertiary amines, such as triethylamine, are often preferred as they are less likely to induce this side reaction.[9][13] Phase transfer catalysts have also been shown to give high yields and selectivities under mild conditions.[2]

Q2: How does temperature affect the synthesis of hydroxypivaldehyde?

A2: Temperature is a critical parameter. Higher temperatures generally increase the rate of the aldol condensation but can also significantly increase the rates of undesirable side reactions, particularly the Tishchenko reaction.[5][13][14] A moderate temperature range, typically between 20°C and 70°C, is often employed to achieve a good compromise between reaction speed and product purity.[2][9]

Q3: Can I use paraformaldehyde instead of an aqueous formaldehyde solution?

A3: Yes, paraformaldehyde can be used as a source of formaldehyde.[4] This can be advantageous in situations where the presence of a large amount of water is undesirable. However, the depolymerization of paraformaldehyde needs to be considered in the reaction kinetics.

Q4: My hydroxypivaldehyde solidifies upon storage. Is this normal?

A4: Yes, this is a known characteristic of hydroxypivaldehyde. It can reversibly dimerize to form a solid dioxane derivative.[13][15] Gentle heating will typically convert the dimer back to the monomeric liquid form.

Reaction Pathways Overview

The following diagram illustrates the main reaction for hydroxypivaldehyde synthesis and the key competing side reactions.

G IBA Isobutyraldehyde (IBA) HPA Hydroxypivaldehyde (HPA) IBA->HPA Crossed Aldol Condensation FA Formaldehyde (FA) FA->HPA Cannizzaro_FA Formic Acid + Methanol FA->Cannizzaro_FA Cannizzaro Reaction Tishchenko Neopentyl Glycol Monohydroxypivalate HPA->Tishchenko Tishchenko Reaction Dimer HPA Dimer HPA->Dimer Dimerization Dimer->HPA

Caption: Main and side reactions in HPA synthesis.

References

Technical Support Center: Purification of Crude 3-Hydroxy-2,2-dimethylpropanal (Hydroxypivaldehyde)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Hydroxy-2,2-dimethylpropanal (HPA), a pivotal building block in the pharmaceutical and specialty chemical industries.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when purifying this versatile β-hydroxy aldehyde. We will delve into the causality behind experimental choices, providing troubleshooting guides and detailed protocols to ensure you achieve the desired purity for your critical applications.

Section 1: Understanding the Impurity Profile of Crude HPA

The purification strategy for any compound is fundamentally dictated by the nature of its impurities. HPA is typically synthesized via a crossed aldol condensation between isobutyraldehyde and formaldehyde, often using a basic catalyst like triethylamine.[1][4][5] This synthesis route, while effective, introduces a predictable set of impurities that must be addressed.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Your crude HPA will likely contain a mixture of the following:

  • Unreacted Starting Materials: Isobutyraldehyde and formaldehyde.

  • Catalyst Residues: The base catalyst used in the condensation, such as triethylamine.[6][7]

  • Side-Reaction Products: Formate salts are a common byproduct, resulting from the Cannizzaro reaction of formaldehyde, especially under the basic conditions of the aldol condensation.[8][9]

  • Solvents: Any solvents used during the reaction or initial workup.

Q2: Why is the removal of these specific impurities so critical for my downstream applications?

A2: The presence of residual impurities can have significant consequences. For example, unreacted aldehydes can lead to unwanted side products in subsequent reactions. Catalyst residues can poison downstream catalysts, particularly in hydrogenation processes where HPA is converted to neopentyl glycol.[9] Furthermore, formate salts and other ionic impurities can interfere with reaction kinetics and product stability.[10] For pharmaceutical applications, achieving high purity is paramount for regulatory compliance and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3]

Section 2: Selecting the Optimal Purification Strategy

Choosing the right purification method depends on the scale of your experiment, the specific impurity profile, and the final purity required. The following decision tree provides a logical workflow for selecting an appropriate strategy.

Purification_Strategy start Crude HPA Sample check_purity Initial Purity Assessment (e.g., GC, NMR) start->check_purity distillation Volatile Impurities? (e.g., Isobutyraldehyde) check_purity->distillation Identify Impurities high_purity High Purity Required? (>98%) crystallization Primary Method: Recrystallization high_purity->crystallization Yes non_aldehydic Mainly Non-Aldehydic Impurities? high_purity->non_aldehydic No final_product High-Purity HPA crystallization->final_product distillation->high_purity No vacuum_distill Pre-treatment: Vacuum Distillation distillation->vacuum_distill Yes vacuum_distill->high_purity Proceed to Polish bisulfite Selective Removal: Bisulfite Adduct Formation non_aldehydic->bisulfite Yes non_aldehydic->final_product No, proceed with standard workup bisulfite->final_product

Caption: Decision workflow for selecting an HPA purification method.

Q3: For achieving the highest purity, what is the recommended primary method?

A3: Recrystallization is the most effective and widely reported method for obtaining high-purity HPA (often >98%).[9][10] HPA is a solid with a melting point around 90°C, which makes it an excellent candidate for crystallization.[11] This technique is particularly adept at removing residual starting materials and most organic byproducts that have different solubility profiles.

Q4: When is distillation a better choice than crystallization?

A4: Vacuum distillation is highly effective for removing low-boiling point impurities, such as residual isobutyraldehyde and triethylamine, from the crude product.[6][9] It is often employed as a preliminary purification step before crystallization to reduce the impurity load, which can improve crystallization efficiency and yield.[7] Distillation is performed under reduced pressure to keep the temperature below HPA's decomposition point (around 172°C).[6][7][11]

Q5: Should I consider using sodium bisulfite adduct formation?

A5: Purification via a sodium bisulfite adduct is a powerful classical technique for selectively separating aldehydes from non-aldehydic impurities.[12][13] The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be easily separated from water-insoluble organic impurities by extraction. The pure aldehyde is then regenerated by basifying the aqueous solution.[14] This method is exceptionally useful if your crude mixture contains significant amounts of non-aldehydic byproducts that are difficult to remove by other means.

Section 3: Troubleshooting Guide

Even with a sound strategy, experimental challenges can arise. This section addresses specific issues in a question-and-answer format.

Recrystallization Issues
  • Q: My HPA yield after recrystallization is very low. What are the likely causes?

    • A: Low yield is often a result of using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor. Another cause can be cooling the solution too quickly, which promotes the formation of fine, impure crystals instead of large, pure ones. To troubleshoot, reduce the initial solvent volume and allow for slow, controlled cooling. The mother liquor itself can be further processed by extraction with a solvent like isobutyraldehyde to recover more HPA.[6][7]

  • Q: The purity of my crystallized HPA is not meeting specifications. How can I improve it?

    • A: This indicates that impurities are being trapped within the crystal lattice or are not being washed away effectively. Ensure your crystallized product is thoroughly washed with a small amount of cold recrystallization solvent to remove adherent mother liquor without dissolving the crystals. If purity remains an issue, a second recrystallization step may be necessary. Pre-treating the crude material with distillation to remove volatile impurities can also significantly improve the efficacy of the final crystallization.[9]

Distillation Issues
  • Q: I'm observing charring or decomposition in the distillation flask. How can this be prevented?

    • A: HPA is thermally sensitive. Decomposition suggests the distillation temperature is too high. The most critical step is to perform the distillation under reduced pressure (100-200 mm Hg) to lower the boiling point, ensuring the pot temperature does not exceed 65°C.[6][7]

Extraction & Bisulfite Adduct Issues
  • Q: During the workup to remove formate salts, I'm struggling with an emulsion at the aqueous-organic interface. What can I do?

    • A: Emulsions are common in basic extractions. To break an emulsion, try adding a saturated aqueous solution of sodium chloride (brine), which increases the ionic strength of the aqueous phase and can force separation. If that fails, allowing the mixture to stand for an extended period or gentle centrifugation can be effective.

  • Q: The regeneration of HPA from its bisulfite adduct is giving a poor yield. What's going wrong?

    • A: Incomplete regeneration is typically due to incorrect pH. The bisulfite adduct is stable in neutral or acidic conditions and reverts to the aldehyde under basic conditions. Ensure you are adding a base (e.g., NaOH solution) until the aqueous layer is strongly basic (pH > 12) to drive the equilibrium fully back to the free aldehyde.[12] Be aware that prolonged exposure to a strong base can cause side reactions for some aldehydes, so the subsequent extraction of the regenerated HPA should be performed promptly.[12]

Section 4: Data Summary of Purification Techniques

Purification TechniqueTypical PurityExpected YieldProsConsBest For
Recrystallization >98%[9][10]70-90%High purity, scalable, effective for solid compounds.Yield can be lost to mother liquor; may require pre-treatment.Achieving final high purity of solid HPA.
Vacuum Distillation 95-98%85-95%Excellent for removing volatile impurities; good recovery.Requires vacuum setup; risk of thermal decomposition if not controlled.[6][7]Removing low-boiling impurities like isobutyraldehyde before crystallization.
Bisulfite Adduct >99%80-95%[13]Highly selective for aldehydes; removes non-aldehydic impurities effectively.[12]Involves multiple steps (formation, separation, regeneration); introduces aqueous waste.Isolating HPA from complex mixtures with significant non-aldehydic impurities.
Column Chromatography VariableVariableCan separate closely related compounds.Potential for aldehyde decomposition on silica; not ideal for large scale.[15][16]Small-scale purification or removal of specific, challenging impurities.

Section 5: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of hot water. The process patent literature suggests that the crude aqueous solution of HPA can be concentrated before cooling.[7]

  • Cooling & Crystallization: Slowly cool the concentrated solution to approximately 15-20°C with gentle stirring to induce crystallization.[7] Avoid rapid cooling to maximize crystal size and purity.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small volume of cold water to remove any residual mother liquor.[7]

  • Drying: Dry the purified crystals, for example, by fluidization in a flow of warm air (40-45°C), to obtain the final product.[7]

Protocol 2: Purification via Sodium Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude HPA in a water-miscible solvent like methanol or DMF. Add a freshly prepared, saturated aqueous solution of sodium bisulfite and shake the mixture vigorously for several minutes.[12][14]

  • Extraction of Impurities: Add a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and additional water to the mixture. Shake and separate the layers. The non-aldehydic impurities will remain in the organic layer, while the HPA-bisulfite adduct will be in the aqueous layer. Discard the organic layer.

  • Regeneration of HPA: Return the aqueous layer containing the adduct to a separatory funnel. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate).[12]

  • Basification: While shaking, add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is strongly basic (pH > 12). This will regenerate the free HPA, which will be extracted into the organic layer.[12]

  • Final Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the purified HPA.

Section 6: Frequently Asked Questions (FAQs)

  • Q: How should I properly store purified this compound?

    • A: It should be stored in a well-closed container in a cool environment, typically between 2°C and 8°C.[17]

  • Q: I've seen references to HPA existing as a mixture of monomer and dimer. Is this something to be concerned about?

    • A: Yes, like many aldehydes, HPA can exist in equilibrium with its dimeric form (a cyclic hemiacetal).[17] This is a normal characteristic of the compound and for many applications, this equilibrium does not interfere. The specific ratio of monomer to dimer can depend on factors like solvent, concentration, and temperature.

  • Q: What are the best analytical methods to confirm the purity of my final HPA product?

    • A: A combination of techniques is ideal. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are excellent for quantitative purity assessment and detecting residual impurities.[18] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the structure and identifying any structural isomers or byproducts.

References

Overcoming low yield in the aldol condensation for Hydroxypivaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A-734: Troubleshooting Low Yield in the Ald-Condensation Synthesis of Hydroxypivaldehyde

Welcome to the technical support center for the synthesis of Hydroxypivaldehyde (HMPA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the aldol condensation reaction between isobutyraldehyde and formaldehyde. As Senior Application Scientists, we provide in-depth, field-proven insights to help you overcome challenges and maximize your yield and purity.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Low yields in HMPA synthesis can stem from a variety of factors, from suboptimal reaction conditions to competing side reactions. This section provides a structured approach to identifying and resolving these issues.

Question: My HMPA yield is disappointingly low, although my isobutyraldehyde conversion appears to be high. What are the likely culprits and how can I address them?

Answer: High conversion of your starting material, isobutyraldehyde, coupled with low HMPA yield strongly suggests the prevalence of side reactions. The primary suspects in this base-catalyzed aldol condensation are the Cannizzaro and Tishchenko reactions.[1][2]

  • Underlying Causality:

    • Cannizzaro Reaction: Under strongly basic conditions, formaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction. Two molecules of formaldehyde react to produce one molecule of formic acid (as a formate salt) and one molecule of methanol.[3][4] This consumes your formaldehyde, thereby reducing the potential yield of HMPA.

    • Crossed-Cannizzaro Reaction: HMPA itself can react with formaldehyde under basic conditions to yield neopentyl glycol (NPG) and a formate salt.[5]

    • Tishchenko Reaction: This reaction involves the base-catalyzed disproportionation of an aldehyde to form an ester. In this context, two molecules of isobutyraldehyde can react to form isobutyl isobutyrate, or HMPA can react with isobutyraldehyde to form other ester byproducts.[2][6]

Immediate Troubleshooting Steps:

  • Catalyst Optimization: The choice and concentration of the base catalyst are critical.

    • Strong Inorganic Bases (e.g., NaOH, KOH): While effective in promoting the aldol addition, they significantly increase the rate of the Cannizzaro reaction.[5] If you are using a strong base, consider reducing its concentration.

    • Tertiary Amines (e.g., Triethylamine): These are generally preferred as they are less basic and offer higher selectivity towards HMPA, minimizing the Cannizzaro reaction.[7][8] Triethylamine acts as a base to facilitate the enolate formation from isobutyraldehyde without having a hydrogen attached to the nitrogen, which prevents it from acting as a nucleophile and engaging in side reactions.[9]

    • Phase Transfer Catalysts (PTC): Catalysts like benzyltrimethylammonium hydroxide have been shown to afford nearly quantitative yields with high selectivity by facilitating the reaction between the aqueous formaldehyde phase and the organic isobutyraldehyde phase.[10][11]

  • Temperature Control: The aldol condensation is exothermic.

    • Elevated temperatures can favor the Cannizzaro and other side reactions.[12] Maintain a controlled reaction temperature, typically between 40-75°C, depending on the catalyst system.[13][14] For instance, one continuous process operates effectively between 45°C and 55°C.[15]

  • pH Management: The reaction medium's pH is a crucial parameter.

    • If using a strong base, monitor the pH throughout the reaction. A very high pH will accelerate the Cannizzaro reaction.[5] For extraction steps post-reaction, maintaining a basic pH (around 8.0 to 11.0) is beneficial for separating HMPA from byproducts.[16]

  • Reactant Stoichiometry: The molar ratio of formaldehyde to isobutyraldehyde can influence selectivity.

    • A slight excess of formaldehyde can help drive the reaction to completion, but a large excess will increase the likelihood of Cannizzaro-type side reactions. A molar ratio of formaldehyde to isobutyraldehyde of approximately 1.1:1 has been found to be optimal in some studies.[13] Conversely, an excess of isobutyraldehyde can be used to push the equilibrium and can also serve as an extraction solvent during workup.[17][18]

Question: I'm observing the formation of a significant amount of neopentyl glycol (NPG) in my product mixture. How can I suppress this byproduct?

Answer: The formation of NPG is primarily due to a crossed-Cannizzaro reaction between the desired product, HMPA, and unreacted formaldehyde.

  • Mechanism Insight: Under basic conditions, a hydride transfer occurs from HMPA to a molecule of formaldehyde. This reduces the formaldehyde to methanol and oxidizes HMPA to hydroxypivalic acid (which is then deprotonated to its salt). The subsequent reduction of another HMPA molecule by formaldehyde leads to NPG.

Mitigation Strategies:

  • Control Formaldehyde Concentration: Avoid a large excess of formaldehyde in the reaction mixture. A controlled, gradual addition of formaldehyde to the isobutyraldehyde and catalyst mixture can help maintain a low instantaneous concentration of formaldehyde, thus disfavoring the crossed-Cannizzaro reaction.

  • Optimize Reaction Time: Prolonged reaction times, especially in the presence of a strong base, can lead to increased formation of NPG.[15] Monitor the reaction progress (e.g., by GC or TLC) and quench the reaction once the consumption of isobutyraldehyde has plateaued. Reaction times can be as short as 15-20 minutes under optimized conditions.[15]

  • Catalyst Choice: As mentioned previously, tertiary amines or phase transfer catalysts are less prone to promoting the Cannizzaro reaction compared to strong hydroxides.[7][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for maximizing HMPA yield?

A1: While the "optimal" catalyst can depend on specific process constraints (e.g., batch vs. continuous, solvent system), tertiary amines and phase transfer catalysts generally offer the best balance of reactivity and selectivity.

Catalyst TypeAdvantagesDisadvantagesTypical Conditions
Tertiary Amines (e.g., Triethylamine) High selectivity for HMPA, minimizes Cannizzaro reaction, easier to handle than strong bases.[7]May form salts with acidic byproducts, which can complicate purification.[19]Temperature: 70-95°C.[7]
Alkali Hydroxides (e.g., NaOH, KOH) High reaction rates, inexpensive.[15]Low selectivity, promotes Cannizzaro and Tishchenko reactions, corrosive.[5]Lower temperatures (e.g., 30-70°C) are often used to mitigate side reactions.[15]
Phase Transfer Catalysts (e.g., Benzyltrimethylammonium hydroxide) Can achieve near-quantitative yields and ~100% selectivity, facilitates reaction between phases.[10][11]Can be more expensive, may require specific solvent systems.Mild conditions, e.g., 20°C.[11]
Anion Exchange Resins Catalyst is easily separated from the reaction mixture, suitable for continuous processes.[20]Can have lower activity, may require the presence of an amine co-catalyst to maintain activity.[20]Temperature: ~73°C.[20]

Q2: How can I effectively purify HMPA from the crude reaction mixture?

A2: Purification of HMPA typically involves a multi-step process to remove unreacted starting materials, the catalyst, and byproducts.

  • Distillation: Unreacted isobutyraldehyde and any volatile components (like triethylamine and water) can be removed by distillation, often under reduced pressure to avoid thermal degradation of HMPA.[17][18]

  • Extraction: Liquid-liquid extraction is a powerful technique.

    • Using isobutyraldehyde as an extraction solvent can effectively recover HMPA from aqueous mother liquors.[17][18]

    • Extraction under basic conditions can help partition formate salts (from the Cannizzaro reaction) into the aqueous phase, while HMPA remains in the organic phase.[5][21]

  • Crystallization: HMPA is a solid at room temperature. Cooling a concentrated aqueous solution of HMPA to around 15-20°C will cause it to crystallize, allowing for separation by filtration.[17][18] This is an effective final purification step to achieve high purity HMPA.

Visualizing the Chemistry: Reaction Pathways and Troubleshooting

To better understand the competing reactions, the following diagram illustrates the desired aldol condensation pathway and the primary side reactions.

Aldol_Reaction_Pathways IBA Isobutyraldehyde (IBA) FA Formaldehyde (FA) Enolate IBA Enolate IBA->Enolate + Base Tishchenko_Product Ester Byproducts IBA->Tishchenko_Product Tishchenko Reaction (+ Base, + IBA) HMPA Hydroxypivaldehyde (HMPA) (Desired Product) FA->HMPA Aldol Addition Cannizzaro_Products Formate + Methanol FA->Cannizzaro_Products Cannizzaro Reaction (+ Base, + FA) Crossed_Cannizzaro_Products Neopentyl Glycol (NPG) + Formate FA->Crossed_Cannizzaro_Products Crossed-Cannizzaro (+ Base) HMPA->Crossed_Cannizzaro_Products Crossed-Cannizzaro (+ Base) Enolate->HMPA Aldol Addition

Caption: Competing reaction pathways in HMPA synthesis.

A systematic approach is crucial for effective troubleshooting. The following workflow outlines a logical sequence of steps to diagnose and resolve low yield issues.

Troubleshooting_Workflow start Low HMPA Yield Observed check_conversion Analyze Reactant Conversion (e.g., via GC) start->check_conversion high_conv High Conversion check_conversion->high_conv Conversion? low_conv Low Conversion check_conversion->low_conv side_reactions Investigate Side Reactions: - Cannizzaro - Tishchenko - NPG Formation high_conv->side_reactions Yes purification Review Purification Protocol: - Extraction Efficiency - Distillation Parameters - Crystallization Conditions high_conv->purification No (Product Loss) optimize_conditions Optimize Reaction Conditions: - Catalyst Type/Loading - Temperature - Reaction Time low_conv->optimize_conditions Yes solution1 Modify Catalyst & Temp. Reduce Reaction Time side_reactions->solution1 solution2 Increase Catalyst Activity Optimize Temp./Time optimize_conditions->solution2 solution3 Refine Workup Procedure purification->solution3

Caption: Systematic workflow for troubleshooting low HMPA yield.

Experimental Protocol: Triethylamine-Catalyzed HMPA Synthesis

This protocol provides a general methodology for a lab-scale batch synthesis of HMPA using triethylamine as the catalyst.

Materials:

  • Isobutyraldehyde (IBA)

  • Formaldehyde (37 wt% aqueous solution, formalin)

  • Triethylamine (TEA)

  • Reaction vessel with overhead stirrer, thermometer, and addition funnel

  • Heating/cooling bath

Procedure:

  • Reaction Setup: Charge the reaction vessel with isobutyraldehyde. Begin stirring and bring the temperature to the desired setpoint (e.g., 70°C).

  • Catalyst Addition: Add the required amount of triethylamine to the isobutyraldehyde. A typical catalytic amount is in the range of 0.01 to 0.2 molar equivalents with respect to isobutyraldehyde.[5]

  • Formaldehyde Addition: Slowly add the formaldehyde solution to the reaction mixture via the addition funnel over a period of 30-60 minutes. Monitor the temperature closely and adjust the addition rate to maintain the setpoint, as the reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the disappearance of isobutyraldehyde using a suitable analytical technique (e.g., GC-FID). The reaction is typically complete within 1-2 hours.[11]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a distillation apparatus.

    • Distill under reduced pressure to remove unreacted isobutyraldehyde and triethylamine.

    • The remaining crude HMPA can be further purified by crystallization from water as described in the FAQ section.

References

Optimizing temperature and pH for reactions involving Hydroxypivaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing reactions involving hydroxypivaldehyde (HPA). Here, we address common challenges and frequently asked questions regarding the critical parameters of temperature and pH in HPA synthesis and subsequent reactions. Our goal is to equip you with the knowledge to not only troubleshoot effectively but also to proactively design robust and efficient experimental protocols.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding temperature and pH control in hydroxypivaldehyde reactions.

Q1: What is the primary method for synthesizing hydroxypivaldehyde (HPA)?

A1: The industrial synthesis of HPA is primarily achieved through a base-catalyzed aldol condensation reaction between isobutyraldehyde and formaldehyde.[1] This reaction is favored for its efficiency in forming the carbon-carbon bond that creates the HPA molecule.

Q2: What are the generally recommended temperature ranges for HPA synthesis?

A2: The optimal temperature for HPA synthesis can vary depending on the specific catalyst and reaction setup. However, literature and patents frequently cite ranges between 40°C and 98°C.[2] One study identified an optimal temperature of 75°C for a specific process.[3] It is crucial to optimize the temperature for your specific conditions to maximize yield and minimize side reactions.

Q3: What is the role of pH in the synthesis of HPA, and what is the optimal range?

A3: The aldol condensation to form HPA is a base-catalyzed reaction, making pH a critical parameter. The basic conditions are necessary to deprotonate the α-carbon of isobutyraldehyde, forming an enolate that then attacks the formaldehyde. The optimal pH is typically in the alkaline range, with some processes specifying a pH of 8.0 to 13.0.[2] Amine catalysts, such as triethylamine, are commonly used to achieve the desired basicity.[4]

Q4: What is the Cannizzaro reaction, and why is it a concern in HPA synthesis?

A4: The Cannizzaro reaction is a disproportionation reaction that occurs with aldehydes lacking α-hydrogens, such as formaldehyde, in the presence of a strong base.[5] In this reaction, two molecules of the aldehyde are converted into one molecule of the corresponding alcohol and one molecule of the carboxylic acid. In HPA synthesis, if the basicity is too high, formaldehyde can undergo the Cannizzaro reaction, leading to the formation of methanol and formic acid (or its salt). This side reaction consumes the formaldehyde reactant, thereby reducing the overall yield of HPA.[4]

Q5: Can hydroxypivaldehyde degrade or form byproducts under certain conditions?

A5: Yes, HPA can be unstable under certain conditions. At elevated temperatures, it can undergo side reactions. In the absence of water, HPA can also be converted into neopentyl glycol-hydroxypivalate through a Tishchenko-type reaction.[4] Additionally, upon standing, HPA can reversibly dimerize to form a dioxane derivative.[6][7]

Troubleshooting Guide

This section provides solutions to common problems encountered during reactions involving hydroxypivaldehyde, with a focus on issues related to temperature and pH.

Problem 1: Low Yield of Hydroxypivaldehyde

Symptoms:

  • The conversion of isobutyraldehyde is low.

  • Significant amounts of unreacted starting materials are present after the reaction.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Incorrect pH The aldol condensation requires a basic catalyst to proceed efficiently. If the pH is too low, the reaction rate will be very slow, leading to a low yield.Ensure the pH of the reaction mixture is within the optimal alkaline range (typically 8.0-13.0).[2] Use a reliable pH meter or indicator strips to monitor and adjust the pH. Consider the pKa of your chosen base catalyst.
Suboptimal Temperature The rate of the aldol condensation is temperature-dependent. A temperature that is too low will result in a slow reaction rate and incomplete conversion.Gradually increase the reaction temperature in increments of 5-10°C to find the optimal point for your specific catalyst and reactant concentrations. A common range to explore is 70-95°C.[4][8]
Insufficient Reaction Time The reaction may not have had enough time to reach completion.Monitor the reaction progress over time using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Problem 2: High Levels of Impurities, Particularly Formate Salts

Symptoms:

  • The final product is contaminated with significant amounts of formate salts.

  • The yield of HPA is lower than expected, even with good isobutyraldehyde conversion.

Possible Causes & Solutions:

Cause Explanation Recommended Action
pH is too high Excessively high pH strongly promotes the Cannizzaro reaction of formaldehyde, a major side reaction that produces formate salts and reduces the HPA yield.[4] A pH above 13.5 can significantly increase the rate of this side reaction.[2]Carefully control the pH to be within the optimal range that favors the aldol condensation over the Cannizzaro reaction. A range of 8.0 to 11.0 is often preferred.[2] Consider using a weaker base or a buffer system to maintain the pH.
High Reaction Temperature Higher temperatures can accelerate the rate of the Cannizzaro reaction more than the desired aldol condensation, leading to increased byproduct formation. The activation energy for the side reaction can be higher than for the main reaction.[3]Optimize the temperature to a point that provides a good reaction rate for HPA formation without significantly promoting the Cannizzaro reaction. A lower temperature within the optimal range may be beneficial.
Problem 3: Presence of Other Organic Byproducts

Symptoms:

  • GC or NMR analysis shows the presence of unexpected peaks, such as neopentyl glycol isobutyrate or isobutyl aldoxane.[9]

Possible Causes & Solutions:

Cause Explanation Recommended Action
Tishchenko-type side reactions HPA can react with itself or other aldehydes present to form esters, such as neopentyl glycol-hydroxypivalate. This is more likely to occur at elevated temperatures.Maintain the reaction temperature within the optimized range. Minimize the reaction time once the desired conversion is achieved to prevent the formation of these secondary products.
Acetal Formation Residual isobutyraldehyde can react with HPA to form acetal byproducts.Optimize the molar ratio of formaldehyde to isobutyraldehyde to ensure complete consumption of the isobutyraldehyde. Proper purification steps, such as distillation, can also remove these impurities.[2]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Temperature and pH in HPA Synthesis

  • Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser, charge isobutyraldehyde and an aqueous solution of formaldehyde.

  • pH Adjustment: While stirring, slowly add a basic catalyst (e.g., triethylamine) to the reaction mixture until the desired initial pH is reached. Monitor the pH using a calibrated pH probe.

  • Temperature Control: Set the circulator for the reactor jacket to the desired reaction temperature.

  • Reaction Monitoring: Take aliquots from the reaction mixture at regular intervals and analyze them by GC or HPLC to determine the conversion of starting materials and the formation of HPA and byproducts.

  • Optimization: Repeat the experiment at different temperatures and pH values to identify the optimal conditions that provide the highest yield of HPA with the lowest level of impurities.

Visualizing Key Relationships

The interplay between temperature, pH, and the desired and undesired reaction pathways can be visualized to aid in understanding and troubleshooting.

Reaction_Pathways cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_products Products Temperature Temperature Hydroxypivaldehyde (HPA) Hydroxypivaldehyde (HPA) Temperature->Hydroxypivaldehyde (HPA) Increases Rate Formate Salts Formate Salts Temperature->Formate Salts Increases Rate (more significantly at high T) pH pH pH->Hydroxypivaldehyde (HPA) Optimal Range (e.g., 8-11) pH->Formate Salts Favored at High pH (>11) Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Hydroxypivaldehyde (HPA) Aldol Condensation Formaldehyde Formaldehyde Formaldehyde->Hydroxypivaldehyde (HPA) Formaldehyde->Formate Salts Cannizzaro Reaction Other Byproducts Other Byproducts

Caption: Interplay of temperature and pH on HPA synthesis pathways.

Troubleshooting_Logic start Low HPA Yield or High Impurity? check_pH Is pH within optimal range (8-11)? start->check_pH check_temp Is temperature optimized (e.g., 70-95°C)? check_pH->check_temp Yes high_pH High pH favors Cannizzaro reaction. (Leads to formate salts) check_pH->high_pH No (>11) low_pH Low pH slows down Aldol condensation. check_pH->low_pH No (<8) high_temp High temperature can increase side reactions. check_temp->high_temp No (Too High) low_temp Low temperature reduces reaction rate. check_temp->low_temp No (Too Low) solution Yield and Purity Improved check_temp->solution Yes adjust_pH Adjust pH high_pH->adjust_pH low_pH->adjust_pH adjust_temp Adjust Temperature high_temp->adjust_temp low_temp->adjust_temp adjust_pH->start adjust_temp->start

Caption: Troubleshooting workflow for HPA synthesis.

References

Preventing self-condensation of 3-Hydroxy-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Hydroxy-2,2-dimethylpropanal (Hydroxypivaldehyde). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the self-condensation of this versatile β-hydroxy aldehyde.[1][2]

Introduction

This compound is a valuable building block in organic synthesis due to its bifunctional nature, containing both a reactive aldehyde and a hydroxyl group.[1][2] Its neopentyl core provides significant steric hindrance, influencing its reactivity.[1] While it is structurally incapable of undergoing a traditional aldol condensation due to the absence of α-hydrogens, it is prone to other forms of self-condensation under both basic and acidic conditions.[3][4] Understanding and mitigating these side reactions is critical for successful synthetic outcomes.

Troubleshooting Guide & FAQs

Question 1: My reaction with this compound under basic conditions is giving me a mixture of an alcohol and a carboxylic acid salt. What is happening and how can I prevent it?

Answer:

You are likely observing a Cannizzaro reaction . This is a characteristic reaction for aldehydes that lack α-hydrogens when subjected to strong basic conditions.[5][6][7] In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (neopentyl glycol), and another is oxidized to the carboxylic acid (3-hydroxy-2,2-dimethylpropanoic acid), which is deprotonated by the base to form a salt.[5][7][8]

Causality: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde.[5][7] Since there are no acidic α-hydrogens to be removed for an aldol-type reaction, this pathway becomes favorable.[3]

Prevention Strategies:

  • Avoid Strong Bases: Whenever possible, use mild or non-nucleophilic bases if a basic medium is required for your primary reaction.

  • Temperature Control: The Cannizzaro reaction is often accelerated by higher temperatures. Maintaining a low reaction temperature can help to minimize this side reaction.

  • Crossed-Cannizzaro Reaction: If your synthesis allows, consider a "crossed-Cannizzaro" approach. By introducing a more reactive aldehyde without α-hydrogens, such as formaldehyde, it can be preferentially oxidized, acting as a reducing agent for your this compound.[5]

Question 2: I'm observing the formation of a high-molecular-weight ester in my reaction mixture. What is this side product?

Answer:

The formation of a diester, specifically 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate, is indicative of a Tishchenko reaction .[1] This is another base-catalyzed disproportionation reaction where two molecules of the aldehyde are converted into an ester.[1][9]

Causality: The Tishchenko reaction proceeds through the formation of a hemiacetal intermediate from two aldehyde molecules, followed by an intramolecular hydride shift.[9][10] This reaction can be catalyzed by various bases.[1]

Prevention Strategies:

  • Catalyst Choice: Avoid strong bases that are known to promote the Tishchenko reaction. Some Lewis acids can also catalyze this reaction, so careful selection of your catalyst system is crucial.

  • Low Temperature: Similar to the Cannizzaro reaction, running the reaction at lower temperatures can significantly reduce the rate of the Tishchenko reaction.[9]

  • Stoichiometry Control: If your desired reaction involves another electrophile, adding the this compound slowly to the reaction mixture containing the other reactant can minimize its self-condensation.

Question 3: When I use acidic conditions, I'm getting a complex mixture and losing my starting material. What's the likely cause?

Answer:

Under acidic conditions, this compound is prone to self-condensation through acetalization .[4][11] The hydroxyl group of one molecule can act as a nucleophile and attack the protonated aldehyde of another molecule, leading to the formation of cyclic and acyclic acetals and potentially oligomers.

Causality: The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde in the same molecule creates an intramolecular and intermolecular reaction pathway that is catalyzed by acid.

Prevention Strategies:

  • Protection of the Aldehyde Group: The most robust method to prevent self-condensation under various conditions is to protect the aldehyde functionality.[12][13][14] Converting the aldehyde to an acetal or a cyclic acetal (e.g., using ethylene glycol) is a common and effective strategy.[12][15] This protecting group is stable under basic and nucleophilic conditions and can be easily removed by acidic hydrolysis upon completion of the desired reaction.[12][14]

Experimental Protocols

Protocol 1: Protection of this compound as a Cyclic Acetal

This protocol describes a general procedure for protecting the aldehyde group to prevent self-condensation.

Materials:

  • This compound

  • Ethylene glycol (1.1 equivalents)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound and toluene.

  • Add 1.1 equivalents of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the protected compound.

Visualizations

Reaction Pathways of Self-Condensation

Self_Condensation cluster_basic Basic Conditions cluster_acidic Acidic Conditions HPA This compound Cannizzaro Cannizzaro Reaction HPA->Cannizzaro Strong Base Tishchenko Tishchenko Reaction HPA->Tishchenko Base Acetalization Self-Acetalization HPA->Acetalization Acid Catalyst Alcohol_Acid Alcohol + Carboxylic Acid Salt Cannizzaro->Alcohol_Acid Ester Diester Tishchenko->Ester Acetal_Polymer Acetals / Oligomers Acetalization->Acetal_Polymer

Caption: Potential self-condensation pathways for this compound.

Experimental Workflow for Prevention

Prevention_Workflow start Start: Reaction with This compound protect Protect Aldehyde (e.g., Acetal Formation) start->protect reaction Desired Synthetic Transformation protect->reaction deprotect Deprotection (e.g., Acidic Hydrolysis) reaction->deprotect product Final Product deprotect->product

Caption: Workflow for preventing self-condensation using a protecting group strategy.

Summary of Prevention Strategies

IssueUndesired ReactionKey ConditionsPrevention Strategy
Basic ConditionsCannizzaro ReactionStrong Base, High TemperatureUse mild base, low temperature
Basic ConditionsTishchenko ReactionBase, High TemperatureUse non-promoting base, low temperature
Acidic ConditionsSelf-AcetalizationAcid CatalystProtect the aldehyde group (e.g., as an acetal)

References

Technical Support Center: Scaling Up 3-Hydroxy-2,2-dimethylpropanal (Hydroxypivaldehyde) Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 3-Hydroxy-2,2-dimethylpropanal (HPA), also known as hydroxypivaldehyde. This document is designed for researchers, chemists, and process engineers encountering challenges during the transition from laboratory-scale experiments to pilot or industrial-scale production. HPA is a valuable β-hydroxy aldehyde and a key intermediate in the synthesis of neopentyl glycol (NPG), vitamin B5, and other fine chemicals.[1][2][3]

The most common and industrially significant route to HPA is the crossed aldol condensation of isobutyraldehyde (IBAL) and formaldehyde (FA).[1][4] While straightforward in principle, scaling this reaction presents challenges related to reaction control, by-product formation, and product purification. This guide provides troubleshooting solutions and answers to frequently asked questions to navigate these complexities effectively.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the scale-up of HPA production in a practical question-and-answer format.

Question 1: My reaction yield is significantly lower on a larger scale compared to my lab results. What are the likely causes and how can I fix it?

Answer: A drop in yield during scale-up is a frequent challenge, often stemming from issues with heat and mass transfer that are negligible at the bench scale.[5][6]

Possible Causes & Solutions:

  • Inadequate Temperature Control: The aldol condensation is exothermic. On a larger scale, inefficient heat removal can create localized hot spots, leading to side reactions and reduced yield.[6] Industrial processes typically operate between 70°C and 110°C, but tighter control is often necessary.[1]

    • Expert Recommendation: Implement a staged temperature profile. Start at a lower temperature (e.g., 45-55°C) during the initial phase of reagent addition to control the exotherm, then slowly ramp up to the target reaction temperature (e.g., 75°C) to drive the reaction to completion.[7][8] Ensure your reactor has an adequate cooling jacket and that the heat transfer fluid is circulating efficiently.

  • Poor Mixing & Mass Transfer: In a large vessel, reactants may not be homogenously mixed, leading to localized excesses of one reactant or the catalyst. This can favor side reactions.

    • Expert Recommendation: Evaluate your reactor's agitation system. A simple anchor stirrer might be insufficient for larger volumes.[6] Consider using a multi-impeller system (e.g., a combination of a pitched-blade turbine and a Rushton turbine) to ensure both axial and radial flow. Perform a mixing study if possible to identify and eliminate "dead zones" in the reactor.

  • Incorrect Stoichiometry or Reagent Addition Rate: The molar ratio of formaldehyde to isobutyraldehyde is critical. While lab-scale "one-pot" additions may work, this approach is dangerous and inefficient at scale.[5]

    • Expert Recommendation: A slight molar excess of formaldehyde is often used to ensure the complete conversion of isobutyraldehyde.[1] A common industrial ratio is 1.1:1 (formaldehyde:isobutyraldehyde).[8] Add the isobutyraldehyde slowly and sub-surface into the formaldehyde and catalyst solution. This controlled addition minimizes the concentration of the enolizable isobutyraldehyde, reducing self-condensation and other side reactions.

  • Catalyst Deactivation or Inefficiency: The choice and concentration of the catalyst are crucial. Basic catalysts like triethylamine or alkali carbonates can be neutralized by acidic impurities (e.g., formic acid in the formaldehyde source).[4]

    • Expert Recommendation: Ensure the quality of your formaldehyde; low-formic acid grades are preferable. If using an amine catalyst, monitor the reaction pH. For inorganic base catalysts like potassium carbonate, ensure it is fully dissolved to prevent heterogeneous reaction rates.[9] Phase transfer catalysts have also been shown to achieve nearly quantitative yields at lower temperatures (20°C), which could be an alternative strategy to explore.[10][11]

Question 2: My final product is contaminated with significant amounts of by-products. How can I identify and minimize them?

Answer: By-product formation is the primary challenge to achieving high-purity HPA. Understanding the competing reaction pathways is key to suppressing them.

Logical Relationship: Main vs. Side Reactions

cluster_side_reactions Undesired Side Reactions IBAL Isobutyraldehyde (IBAL) + Formaldehyde (FA) HPA This compound (HPA - Desired Product) IBAL->HPA   Base Catalyst (Aldol Condensation) Cannizzaro Cannizzaro Reaction (Neopentyl Glycol + Formic Acid) IBAL->Cannizzaro High Base Conc. High Temp. Acetal Acetal Formation (IBAL-HPA-Acetal) IBAL->Acetal Acidic Conditions or High Temp. Tishchenko Tishchenko Reaction (Ester Glycol - HPHP) HPA->Tishchenko Base Catalyst

Caption: Competing reaction pathways in HPA synthesis.

Common By-products & Mitigation Strategies:

By-productFormation MechanismMitigation Strategy
Neopentyl Glycol (NPG) & Formic Acid Cannizzaro Reaction: A base-induced disproportionation where one aldehyde is oxidized (to formic acid) and another is reduced (to NPG).[12][13] This is a major side reaction, especially with excess formaldehyde and strong base catalysts at high temperatures.[4]Maintain pH control, ideally between 8.0 and 11.0.[14][15] Use tertiary amines as catalysts, which are less prone to inducing the Cannizzaro reaction than strong inorganic bases.[4] Keep the reaction temperature as low as feasible while maintaining a good reaction rate.
3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate (HPHP or Ester Glycol) Tishchenko Reaction: A base-catalyzed disproportionation of two HPA molecules to form an ester.[1]This reaction is also favored by strong bases and higher temperatures. Minimizing reaction time after HPA formation is complete can reduce its prevalence. Lowering catalyst concentration towards the end of the reaction can also be effective.
Acetal By-products Acetalization: Reaction between HPA and residual isobutyraldehyde can form impurities like isobutylaldehyde-hydroxypivalaldehyde-acetal.[16]Ensure complete conversion of isobutyraldehyde. During purification, specifically in distillation, the presence of water can help hydrolyze some of these acetals. A patented method involves distillation in the co-presence of a significant amount of water to selectively remove IBAL and reduce these impurities.[14][16]
Isobutyraldol Self-Condensation of IBAL: Two molecules of isobutyraldehyde react with each other.This is suppressed by adding isobutyraldehyde slowly to the formaldehyde solution, keeping its instantaneous concentration low. Additionally, conducting the reaction at temperatures above 60°C can help, as isobutyraldol is known to revert to its starting materials (dealdolize) at these temperatures.[9]
Question 3: How can I effectively purify HPA at scale, given its tendency to dimerize?

Answer: Purifying HPA is challenging due to its high boiling point and thermal instability. Upon standing, it reversibly dimerizes to a dioxane derivative, which can complicate analysis and handling.[2]

Purification Workflow & Recommendations:

Experimental Workflow: HPA Purification

G cluster_distillation Distillation Stages start Crude Reaction Mixture (HPA, Water, Catalyst, By-products) neutralize Step 1: Neutralization / Catalyst Removal (e.g., Acid wash or filtration) start->neutralize extract Step 2: Liquid-Liquid Extraction (Optional, e.g., with IBAL or Octanol) neutralize->extract To remove salts distill Step 3: Vacuum Distillation neutralize->distill If extraction is skipped extract->distill low_boilers Fraction 1: Low Boilers (Water, excess IBAL, solvents) distill->low_boilers First cut product Fraction 2: Pure HPA (Collect at target temp/pressure) low_boilers->product Increase vacuum/ temperature residue Residue: High Boilers (Salts, polymers, HPHP) product->residue Final cut final Pure HPA Product (Store at 2-8°C) product->final

Caption: A generalized workflow for the purification of HPA.

  • Catalyst Removal: Before any thermal processing, the basic catalyst must be removed or neutralized. If a solid catalyst like potassium carbonate was used, it can be filtered off. For soluble bases like triethylamine, a carefully controlled neutralization with an acid followed by an aqueous wash is necessary to remove the resulting salts.[4]

  • Liquid-Liquid Extraction: To remove salts and some polar impurities, an extraction step can be highly effective. One patented method uses isobutyraldehyde itself as the extraction solvent to recover HPA from the aqueous mother liquor after initial crystallization.[17] This organic phase can then be recycled back into the reactor.

  • Vacuum Distillation: This is the most common method for final purification.[1]

    • Expert Recommendation: HPA is thermally sensitive. Use a high-efficiency vacuum system to lower the boiling point as much as possible. A typical boiling point is 67-69°C at 1.87 kPa.[18] Employ a short-path distillation apparatus to minimize the residence time of the HPA at high temperatures, which reduces the risk of degradation or formation of the Tishchenko by-product.[15]

  • Crystallization: HPA is a solid at room temperature (melting point ~90-93°C).[17][19] After distillation, the molten HPA can be cooled in a crystallizer to yield a high-purity solid product. The mother liquor from this process will still contain dissolved HPA and can be recycled or re-processed.[17]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of the primary synthesis route? The synthesis is a base-catalyzed crossed aldol condensation.[1] Isobutyraldehyde, which has an enolizable α-hydrogen, is deprotonated by a base to form an enolate nucleophile. This enolate then attacks the carbonyl carbon of formaldehyde, which acts as the electrophile. Formaldehyde is an ideal electrophile here because it lacks α-hydrogens and therefore cannot enolize or undergo self-condensation, which helps control the outcome of the reaction.[1]

Q2: Which type of catalyst is better: inorganic bases or tertiary amines? Both are used industrially.

  • Inorganic Bases (e.g., K₂CO₃, NaOH): These are inexpensive and effective.[7][9] However, they are strong bases that can more readily promote side reactions like the Cannizzaro and Tishchenko reactions, requiring very careful control of temperature and concentration.[4][13]

  • Tertiary Amines (e.g., Triethylamine): These are milder bases and generally offer higher selectivity towards the desired HPA product.[4] The main drawback is their potential to form salts with acidic by-products (like formic acid), which can complicate purification and require additional separation steps.[4]

Q3: How can I monitor the reaction's progress during a large-scale run? Real-time monitoring is crucial for process control. The most common method is Gas Chromatography (GC).[10][20]

  • Protocol: Carefully extract a sample from the reactor, immediately quench it (e.g., by neutralizing the catalyst with a slight excess of acid in a prepared vial), and dilute it with a suitable solvent (like methanol or a non-polar solvent with an internal standard). Analyze the sample by GC to quantify the consumption of isobutyraldehyde and the formation of HPA. This allows you to track conversion and decide when the reaction is complete.

Q4: What are the recommended storage conditions for this compound? Due to its tendency to dimerize over time, HPA should be stored in a cool, dry place.[2] Recommended storage is at 2°C - 8°C in a tightly sealed container.[19] For use in subsequent reactions, particularly those in aqueous media, the presence of the dimer is often not problematic as the equilibrium can shift back to the monomer upon dissolution and heating.

Q5: Is it better to use an excess of isobutyraldehyde or formaldehyde? This depends on the overall process design.

  • Excess Formaldehyde: This is common and helps drive the reaction to ensure full conversion of the more valuable isobutyraldehyde.[1][8] However, it increases the risk of Cannizzaro side reactions.[4]

  • Excess Isobutyraldehyde: Some processes use a significant excess of IBAL (e.g., a 2:1 molar ratio of IBAL:FA).[9][17] The unreacted IBAL can then be recovered by distillation and recycled. This strategy can effectively limit the concentration of formaldehyde, thereby suppressing the Cannizzaro reaction.

References

Technical Support Center: Efficient Hydroxypivaldehyde (HPA) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Hydroxy-2,2-dimethylpropanal, commonly known as Hydroxypivaldehyde (HPA). HPA is a critical intermediate in the production of valuable industrial products such as neopentyl glycol (NPG), resins, and pharmaceuticals.[1] Its synthesis, primarily through the base-catalyzed aldol condensation of isobutyraldehyde (IBAL) and formaldehyde (FA), is a cornerstone reaction that requires careful control to achieve high yield and purity.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused Q&A format. Here, we address the common challenges encountered during HPA synthesis, explaining the causality behind experimental choices to empower you to optimize your process effectively.

Section 1: Catalyst Selection and Performance

The choice of catalyst is the most critical factor influencing the rate, yield, and selectivity of the HPA synthesis. The catalyst's primary role is to facilitate the deprotonation of isobutyraldehyde, generating an enolate that initiates the aldol reaction.[4] However, an inappropriate choice can lead to a host of undesirable side reactions.

Q1: What are the common catalysts for HPA synthesis, and how do they compare?

There are three main classes of basic catalysts used for this reaction: tertiary amines, inorganic bases, and phase transfer catalysts (PTCs). Each has distinct advantages and disadvantages.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Tertiary Amines Triethylamine (TEA), Trimethylamine60-80°C, ~0.05 mol eq.[5][6]High selectivity, minimizing side reactions like Cannizzaro.[7]Lower reactivity compared to strong bases; requires heating. Volatile and requires careful removal.
Inorganic Bases NaOH, KOH, K₂CO₃, Na₂CO₃30-70°C (Hydroxides)[8], 50-90°C (Carbonates)[9]Highly active, leading to fast reaction times.[8] Low cost and readily available.Lower selectivity; high basicity can promote Cannizzaro and Tishchenko side reactions.[2] Can form salts that complicate purification.
Phase Transfer Catalysts (PTC) Benzyltrimethylammonium hydroxide (BTAH), Immobilized PEG[4][10]20-40°C, ~0.04 mol eq.[4][10]Extremely high yield and selectivity (>98%) under mild conditions.[4][10][11] Immobilized PTCs are easily recovered and reused.[4][12]Higher initial cost compared to other catalysts. Homogeneous PTCs can be difficult to separate from the product.

Q2: My reaction is very slow and conversion is low. Should I switch to a stronger base?

While a slow reaction can be due to insufficient catalyst activity, simply increasing basicity can be counterproductive.

  • Causality: The reaction rate is dependent on the formation of the isobutyraldehyde enolate. Stronger bases like NaOH will deprotonate IBAL faster than milder bases like triethylamine. However, if the basicity of the reaction medium becomes too high, it can accelerate the Cannizzaro reaction, where formaldehyde disproportionates into formic acid (formate salt) and methanol, consuming your starting material and reducing HPA yield.[2][13]

  • Troubleshooting Steps:

    • Verify Catalyst Loading: Ensure the catalyst is added at the correct molar equivalent. For triethylamine, this is typically around 0.05 mol per mole of IBAL.[5] For NaOH, it can be as low as 1% calculated on the formed HPA.[8]

    • Increase Temperature: If using a tertiary amine catalyst, gradually increasing the temperature towards 70-75°C can significantly improve the reaction rate without drastically increasing side reactions.[5][6]

    • Consider a PTC: If temperature increases are insufficient, a phase transfer catalyst like BTAH can provide a dramatic rate enhancement even at room temperature, offering a more controlled alternative to strong inorganic bases.[10][11]

Q3: I have good conversion, but the product is contaminated with significant amounts of neopentyl glycol and an unknown ester. What's wrong?

This is a classic selectivity problem arising from two well-known side reactions, likely caused by excessive basicity and/or high temperature.

  • Cannizzaro Reaction: This disproportionation reaction occurs when HPA reacts with unreacted formaldehyde under strongly basic conditions to yield neopentyl glycol (NPG) and a formate salt.[2] This is especially problematic with strong inorganic bases like NaOH.

  • Tishchenko Reaction: This is a disproportionation of two HPA molecules to form an ester, specifically neopentyl glycol monohydroxypivalate.[1][14] This reaction is also base-catalyzed and is often favored at higher temperatures.[7]

To mitigate these issues:

  • Reduce Basicity: Switch from an alkali hydroxide to a tertiary amine (e.g., triethylamine) or an alkali carbonate (e.g., K₂CO₃), which are less prone to inducing the Cannizzaro reaction.[2][7][9]

  • Control Temperature: Avoid excessive temperatures. If using NaOH, operating in the 45-55°C range is preferable.[8] If high temperatures are needed for conversion with a milder catalyst, monitor byproduct formation closely.

  • Use Excess IBAL: Employing a slight molar excess of isobutyraldehyde (e.g., 1.1 to 1.2 equivalents) helps to ensure that formaldehyde is consumed quickly by the desired aldol reaction, leaving less available for the Cannizzaro pathway.[8]

Section 2: Reaction Pathways and Troubleshooting Logic

Visualizing the reaction network is key to effective troubleshooting. The desired aldol condensation competes with several parasitic side reactions.

G IBAL Isobutyraldehyde (IBAL) FA Formaldehyde (FA) HPA Hydroxypivaldehyde (HPA) (Desired Product) IBAL->HPA Aldol Condensation Catalyst Basic Catalyst (e.g., TEA, NaOH) FA->HPA Catalyst->HPA Catalyzes Cannizzaro_Products Cannizzaro Byproducts: Neopentyl Glycol (NPG) + Formate Salt HPA->Cannizzaro_Products + FA + High Basicity Tishchenko_Product Tishchenko Byproduct: Neopentyl Glycol Monohydroxypivalate (Ester) HPA->Tishchenko_Product + HPA + High Temp/Basicity

Caption: Core reaction pathways in HPA synthesis.

Troubleshooting Workflow: Low HPA Yield

When faced with low yield, a systematic approach is necessary to diagnose the root cause.

Troubleshooting Start Low HPA Yield Detected Check_Conversion Is IBAL conversion low? Start->Check_Conversion Check_Selectivity Is selectivity poor? (High Byproducts) Check_Conversion->Check_Selectivity No Slow_Reaction Issue: Slow Reaction Rate Check_Conversion->Slow_Reaction Yes Side_Reactions Issue: Dominant Side Reactions Check_Selectivity->Side_Reactions Yes Sol_Slow1 Action: Increase Temperature Slow_Reaction->Sol_Slow1 Sol_Slow2 Action: Increase Catalyst Load Slow_Reaction->Sol_Slow2 Sol_Slow3 Action: Use a more active catalyst (e.g., PTC) Slow_Reaction->Sol_Slow3 Check_Cannizzaro Are NPG/Formate present? Side_Reactions->Check_Cannizzaro Check_Tishchenko Is Tishchenko ester present? Check_Cannizzaro->Check_Tishchenko No Sol_Cannizzaro Cause: High Basicity Action: Use milder base (TEA) or lower NaOH conc. Check_Cannizzaro->Sol_Cannizzaro Yes Sol_Tishchenko Cause: High Temp/Basicity Action: Lower reaction temp. Check_Tishchenko->Sol_Tishchenko Yes

Caption: Decision tree for troubleshooting low HPA yield.

Section 3: Product Isolation and Purification

Even with a successful reaction, isolating pure HPA presents challenges due to its reactivity and the presence of unreacted starting materials, catalysts, and byproducts.

Q4: What is the most effective way to purify crude HPA after the reaction?

A multi-step approach combining distillation, crystallization, and extraction is often the most robust method for achieving high-purity HPA.[5][13][15]

  • Step 1: Distillation: The primary goal is to remove volatile components. This includes unreacted isobutyraldehyde and, if used, the triethylamine catalyst.[5] This step should be performed under reduced pressure to keep the temperature below 65°C, preventing thermal degradation of HPA and minimizing the Tishchenko side reaction.[5][15] The recovered IBAL and TEA can be recycled.[16]

  • Step 2: Crystallization: After distillation, the remaining concentrate is a rich aqueous solution of HPA. Cooling this solution to 15-20°C will cause HPA to crystallize.[5][15] The crystals can then be isolated by filtration, washed with cold water, and dried.

  • Step 3: Extraction of Mother Liquor: The solubility of HPA in water is not negligible (approx. 5% at 20°C), meaning the mother liquor from crystallization still contains a significant amount of product.[5][15] This can be recovered via liquid-liquid extraction. Conveniently, isobutyraldehyde itself is an effective extractant, allowing for recovery without introducing a new solvent to the process.[5][15] The resulting organic phase, rich in HPA and IBAL, can be recycled back into the synthesis reactor.[5]

Q5: My HPA seems to degrade or dimerize upon storage. How can I improve its stability?

HPA is prone to instability. In the absence of water, it can be partially converted into the Tishchenko ester.[17] It can also form a stable dimer, especially upon cooling.[14] Furthermore, under acidic conditions, it can undergo self-condensation via acetalization.[18]

To ensure stability:

  • Maintain Basic Conditions: The synthesis and initial workup are performed under basic conditions to prevent acid-catalyzed self-condensation.[18] The pH during extraction should ideally be maintained between 8.0 and 11.0.[2][13]

  • Control Water Content: The final product is often stored as a concentrated aqueous solution (e.g., 35-95% HPA in water).[18] The presence of water helps to prevent the formation of the Tishchenko ester.[17]

  • Store at Low Temperatures: Cooling the aqueous HPA solution (e.g., below 40°C) helps to minimize degradation over time.[18]

Section 4: Experimental Protocols

Protocol 1: Lab-Scale HPA Synthesis using Triethylamine Catalyst

This protocol is adapted from established procedures and prioritizes selectivity.[5][15]

Materials:

  • Isobutyraldehyde (IBAL), freshly distilled (66.5 parts by weight)

  • 44% Aqueous Formaldehyde (formalin), de-acidified (31.4 parts by weight)

  • Triethylamine (TEA) (2.3 parts by weight)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer.

Procedure:

  • Charge the flask with IBAL, formalin, and TEA.

  • With continuous stirring, gradually heat the mixture to 70°C.

  • Maintain the reaction at 70°C for 1 hour. Monitor the reaction progress by GC analysis if possible.

  • After 1 hour, cool the reaction mixture to 20°C. The resulting solution will contain HPA, unreacted IBAL, water, and TEA.

  • The crude product is now ready for purification as described in the following protocol.

Protocol 2: Purification via Distillation and Crystallization

This protocol details the workup for the crude mixture from Protocol 1.[5][15]

Procedure:

  • Transfer the crude reaction solution to a distillation apparatus. Add 1.25 parts of deionized water for every 1 part of the crude solution.

  • Perform a vacuum distillation under a reduced pressure of approximately 150 mm Hg.

  • Collect the distillate, which will primarily consist of an organic phase (IBAL and TEA) and an aqueous phase. The temperature in the distillation pot should not exceed 65°C.

  • Stop the distillation when the temperature at the head of the column reaches ~60°C. The remaining liquid in the pot is a concentrated aqueous solution of HPA.

  • Cool the HPA concentrate to 15-20°C in an ice bath to induce crystallization.

  • Collect the white HPA crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the crystals in a vacuum oven or in a flow of tepid air (40-45°C) to yield pure HPA.

References

Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of 3-Hydroxy-2,2-dimethylpropanal: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the unambiguous structural elucidation of small molecules is a foundational requirement. 3-Hydroxy-2,2-dimethylpropanal (also known as hydroxypivaldehyde) presents a valuable case study for applying and comparing core analytical techniques due to its distinct functional groups: a primary alcohol, an aldehyde, and a sterically hindered quaternary carbon center. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparative evaluation with ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore not just the data, but the underlying chemical principles that dictate the spectral outcomes.

Part 1: The Cornerstone Technique - ¹H NMR Spectrum Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the number of distinct proton environments, their relative abundance, electronic environment, and connectivity to neighboring protons.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound dictates four unique proton environments. Due to the absence of adjacent, non-equivalent protons for spin-spin coupling, the spectrum is deceptively simple and characterized by four distinct singlets.

Proton Assignment Structure Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Chemical Shift and Multiplicity
Aldehyde ProtonHa9.0 - 10.0Singlet1HThe proton is directly attached to a carbonyl carbon, resulting in strong deshielding and a characteristic downfield shift.[1][2][3] It has no adjacent protons, hence it appears as a sharp singlet.[1]
Methylene ProtonsHc3.3 - 4.0Singlet2HThese protons are on a carbon adjacent to an electronegative oxygen atom (α-protons to the alcohol), causing a downfield shift. They are adjacent to a quaternary carbon with no protons, resulting in a singlet.
Methyl ProtonsHd~1.1Singlet6HThese six protons of the two methyl groups are chemically equivalent. They are attached to a quaternary carbon and are relatively shielded, appearing upfield. The absence of neighboring protons leads to a singlet.
Hydroxyl ProtonHb0.5 - 5.0 (variable)Broad Singlet1HThe chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[4] Rapid exchange with other protic species (like trace water) typically averages out any coupling, resulting in a broad singlet.[5][6]
Visualizing the Proton Environments

The following diagram illustrates the distinct proton environments in this compound.

Caption: Distinct proton environments in this compound.

Part 2: A Multi-Faceted Approach - Comparison with Other Spectroscopic Techniques

While ¹H NMR provides the backbone of structural analysis, a truly confident elucidation relies on corroborating evidence from complementary techniques. Each method probes different aspects of the molecular structure, and their combined data create a self-validating analytical system.

Comparative Data Summary
Technique Key Observable Features for this compound Information Provided
¹H NMR - δ ~9.5 ppm (s, 1H): Aldehyde C-H- δ ~3.5 ppm (s, 2H): -CH₂-OH- δ ~2.5 ppm (br s, 1H): -OH- δ ~1.1 ppm (s, 6H): -C(CH₃)₂Proton framework, connectivity, and chemical environment.
¹³C NMR - δ 190-215 ppm: Aldehyde C=O- δ 50-80 ppm: -CH₂-OH- δ ~40-50 ppm: Quaternary Carbon- δ ~20-30 ppm: -CH₃Carbon skeleton and the presence of key functional groups.[1][2][7]
IR Spectroscopy - ~3350 cm⁻¹ (broad): O-H stretch- ~2720, ~2820 cm⁻¹ (weak): Aldehyde C-H stretches- ~1730 cm⁻¹ (strong, sharp): Aldehyde C=O stretch- ~1050 cm⁻¹ (strong): C-O stretchConfirmation of functional groups (alcohol and aldehyde).[2][3][5]
Mass Spectrometry - Molecular Ion (M⁺): m/z = 102.13- Key Fragments: m/z = 85 ([M-OH]⁺), m/z = 73 ([M-CHO]⁺), m/z = 57, m/z = 44Molecular weight and fragmentation patterns that support the proposed structure.[3]

Part 3: Experimental Protocols for Robust Data Acquisition

The quality of spectroscopic data is directly dependent on meticulous sample preparation and experimental execution.

Protocol 1: ¹H NMR Sample Preparation (CDCl₃)
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in the spectrum.[6]

  • Homogenization: Cap the NMR tube securely and gently invert it several times until the sample is completely dissolved. A brief vortex can be used if necessary.

  • Analysis: Insert the tube into the NMR spectrometer. The instrument will be shimmed to optimize the magnetic field homogeneity, and the spectrum will be acquired. TMS provides the reference peak at 0 ppm.[8]

Protocol 2: Confirmation of the Hydroxyl Proton via D₂O Shake

The labile nature of the hydroxyl proton makes its identification crucial. A deuterium oxide (D₂O) shake experiment is a definitive method for its confirmation.[4]

  • Initial Spectrum: Acquire the standard ¹H NMR spectrum of the sample as described in Protocol 1.

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add 1-2 drops of D₂O to the tube.

  • Mixing: Cap the tube and shake gently for about 30 seconds to facilitate the exchange of the -OH proton with deuterium (-OD).

  • Re-analysis: Re-acquire the ¹H NMR spectrum.

  • Interpretation: The signal corresponding to the hydroxyl proton (Hb) will either disappear or significantly diminish in intensity, as deuterium is not observed in ¹H NMR spectroscopy. This provides unequivocal proof of the -OH group's signal assignment.[7][4]

Part 4: Integrated Workflow for Structural Elucidation

The logical application of these spectroscopic techniques forms a comprehensive workflow for structural determination, minimizing ambiguity and ensuring a high degree of confidence in the final assignment.

G cluster_start Initial Analysis cluster_techniques Spectroscopic Interrogation cluster_data Data Interpretation cluster_conclusion Final Structure Unknown Unknown Sample (C₅H₁₀O₂) IR IR Spectroscopy Unknown->IR Analyze MS Mass Spectrometry Unknown->MS Analyze NMR NMR Spectroscopy (¹H, ¹³C, D₂O Shake) Unknown->NMR Analyze IR_Data Identify Functional Groups: -OH (broad ~3350 cm⁻¹) -CHO (sharp ~1730 cm⁻¹) IR->IR_Data MS_Data Determine Molecular Weight: (m/z = 102) Analyze Fragmentation MS->MS_Data NMR_Data Determine Proton/Carbon Framework: - 4 unique ¹H signals - 4 unique ¹³C signals - Confirm -OH via D₂O shake NMR->NMR_Data Structure Confirmed Structure: This compound IR_Data->Structure Corroborate & Conclude MS_Data->Structure Corroborate & Conclude NMR_Data->Structure Corroborate & Conclude

Caption: Workflow for the structural elucidation of this compound.

Conclusion

References

A Researcher's Guide to Interpreting the Mass Spectrum of Hydroxypivaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex world of analytical chemistry, the precise identification of chemical compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing a molecular fingerprint that, when expertly interpreted, can reveal the intricate structure of a molecule. This guide offers an in-depth, technical exploration of the mass spectrum of hydroxypivaldehyde (3-hydroxy-2,2-dimethylpropanal), a compound of interest in various chemical syntheses.

We will dissect the fragmentation patterns of hydroxypivaldehyde under electron ionization (EI), compare its spectral features with those of structurally related aldehydes, and provide the foundational knowledge to confidently distinguish it from its chemical cousins. This guide is designed to be a self-validating system, grounding its interpretations in the fundamental principles of mass spectrometry and supported by experimental data from reputable sources.

The Hydroxypivaldehyde Molecule: Structure and Expected Behavior

Hydroxypivaldehyde, with a molecular weight of 102.13 g/mol , possesses two key functional groups that dictate its fragmentation behavior: a hydroxyl (-OH) group and an aldehyde (-CHO) group.[1][2] The presence of a sterically bulky tert-butyl-like group (two methyl groups on the alpha-carbon) also significantly influences the fragmentation pathways.

Understanding the interplay of these features is crucial for a comprehensive interpretation of its mass spectrum. We anticipate fragmentation pathways characteristic of both alcohols and aldehydes, including alpha-cleavage and dehydration (loss of water).[3][4]

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

To ensure reproducible and reliable data, a standardized approach to sample analysis is essential. The following protocol outlines the key steps for acquiring an electron ionization (EI) mass spectrum of hydroxypivaldehyde using a gas chromatograph-mass spectrometer (GC-MS).

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating this analyte.

GC Parameters:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 2 minutes at 200 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 35-150

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

This protocol provides a robust starting point. Researchers should optimize these parameters based on their specific instrumentation and analytical goals.

Deconstructing the Mass Spectrum of Hydroxypivaldehyde

The electron ionization mass spectrum of hydroxypivaldehyde is characterized by a series of distinct peaks, each representing a fragment of the original molecule. The molecular ion peak (M+•) at m/z 102 is often of low abundance or absent due to the molecule's propensity to fragment upon ionization.

Key Fragmentation Pathways and Observed Ions:

m/zProposed Fragment IonFragmentation Pathway
71[C4H7O]+α-cleavage: Loss of the formyl radical (•CHO)
57[C4H9]+α-cleavage: Loss of the hydroxymethyl radical (•CH2OH)
43[C3H7]+Secondary fragmentation of the m/z 71 ion
41[C3H5]+Further fragmentation
31[CH2OH]+α-cleavage: Formation of the hydroxymethyl cation

Diagram of Hydroxypivaldehyde Fragmentation:

G M Hydroxypivaldehyde [C5H10O2]+• m/z 102 F71 [C4H7O]+ m/z 71 M->F71 - •CHO F57 [C4H9]+ m/z 57 M->F57 - •CH2OH F31 [CH2OH]+ m/z 31 M->F31 α-cleavage F43 [C3H7]+ m/z 43 F71->F43 - CO

Caption: Proposed fragmentation pathways of hydroxypivaldehyde in EI-MS.

The most significant fragmentation route is the α-cleavage adjacent to the carbonyl group, leading to the loss of the formyl radical (•CHO) to form the ion at m/z 71, or the loss of the hydroxymethyl radical (•CH2OH) to produce the tert-butyl cation at m/z 57. The presence of the ion at m/z 31 is a strong indicator of a primary alcohol moiety.

Comparative Analysis: Distinguishing Hydroxypivaldehyde from its Analogs

To truly appreciate the unique spectral features of hydroxypivaldehyde, a comparison with structurally similar aldehydes is essential. We will examine the mass spectra of pivaldehyde and isobutyraldehyde.

Pivaldehyde (2,2-Dimethylpropanal)

Pivaldehyde shares the same carbon skeleton as hydroxypivaldehyde but lacks the hydroxyl group.[5][6][7] Its mass spectrum is therefore simpler.

Key Spectral Features of Pivaldehyde: [8]

  • Molecular Ion (M+•): m/z 86 (more prominent than in hydroxypivaldehyde).

  • Base Peak: m/z 57 ([C4H9]+), resulting from the loss of the formyl radical (•CHO). This is a very stable tert-butyl cation.

  • Other Significant Peaks: m/z 41 and 29.

Comparison Table: Hydroxypivaldehyde vs. Pivaldehyde

FeatureHydroxypivaldehyde (m/z)Pivaldehyde (m/z)Distinguishing Feature
Molecular Ion102 (low abundance)86 (present)Different molecular weights.
Key Fragment 71 57 (Base Peak) Presence of m/z 71 indicates the C4H7O+ fragment.
Hydroxyl Group Marker 31 AbsentThe m/z 31 peak is a clear marker for the primary alcohol.

Diagram of Pivaldehyde Fragmentation:

G M Pivaldehyde [C5H10O]+• m/z 86 F57 [C4H9]+ (Base Peak) m/z 57 M->F57 - •CHO F29 [CHO]+ m/z 29 M->F29 - •C4H9

Caption: Primary fragmentation of pivaldehyde in EI-MS.

Isobutyraldehyde (2-Methylpropanal)

Isobutyraldehyde is an isomer of butyraldehyde and provides another useful comparison.[9][10][11][12]

Key Spectral Features of Isobutyraldehyde:

  • Molecular Ion (M+•): m/z 72.

  • Base Peak: m/z 43, due to the loss of the propyl radical.

  • Other Significant Peaks: m/z 44 (McLafferty rearrangement), 29.

Comparison Table: Hydroxypivaldehyde vs. Isobutyraldehyde

FeatureHydroxypivaldehyde (m/z)Isobutyraldehyde (m/z)Distinguishing Feature
Molecular Ion102 (low abundance)72Different molecular weights.
Base Peak 71 or 5743The base peak provides a clear distinction.
Hydroxyl Group Marker 31 AbsentThe m/z 31 peak is absent in the isobutyraldehyde spectrum.
McLafferty RearrangementNot favored44The presence of a γ-hydrogen in isobutyraldehyde allows for this rearrangement.

Diagram of Isobutyraldehyde Fragmentation:

G M Isobutyraldehyde [C4H8O]+• m/z 72 F44 [C2H4O]+• (McLafferty) m/z 44 M->F44 McLafferty Rearrangement F43 [C3H7]+ (Base Peak) m/z 43 M->F43 - •CHO

Caption: Key fragmentation pathways for isobutyraldehyde.

Conclusion: A Clear Fingerprint for Hydroxypivaldehyde

The mass spectrum of hydroxypivaldehyde presents a unique fragmentation pattern that allows for its unambiguous identification. The key identifiers are:

  • The presence of a fragment ion at m/z 71 , corresponding to the loss of a formyl radical.

  • A significant peak at m/z 31 , indicative of the primary alcohol functionality.

  • A molecular ion peak at m/z 102 , even if of low intensity.

By comparing these features with the spectra of related aldehydes like pivaldehyde and isobutyraldehyde, researchers can confidently differentiate these compounds. The absence of the hydroxyl group in pivaldehyde and the different carbon skeleton and fragmentation pathways of isobutyraldehyde provide clear points of contrast. This guide provides the necessary framework for interpreting these spectra, empowering researchers to make accurate and reliable compound identifications in their daily work.

References

Comparing reactivity of 3-Hydroxy-2,2-dimethylpropanal with other aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of 3-Hydroxy-2,2-dimethylpropanal Compared to Other Aldehydes

For researchers and professionals in drug development and fine chemical synthesis, a nuanced understanding of a building block's reactivity is paramount. This compound, also known as hydroxypivaldehyde (HPA), is a versatile intermediate whose bifunctional nature—possessing both an aldehyde and a hydroxyl group—makes it a valuable precursor for a range of transformations[1][2]. This guide provides a comparative analysis of HPA's reactivity, contrasting it with benchmark aldehydes: formaldehyde, acetaldehyde, and benzaldehyde. We will delve into how its unique structure dictates its behavior in key chemical reactions, supported by experimental frameworks.

The reactivity of an aldehyde is primarily governed by the steric and electronic environment of its carbonyl group. HPA possesses a unique combination of structural features that distinguish it from simpler aldehydes.

  • Neopentyl Core and Steric Hindrance: HPA is built on a neopentyl-like framework, with two methyl groups on the α-carbon[3]. This arrangement creates significant steric bulk around the carbonyl group. Steric hindrance generally impedes the approach of nucleophiles to the carbonyl carbon, which is expected to decrease HPA's reaction rates compared to less hindered aldehydes like formaldehyde and acetaldehyde[4][5]. The neopentyl group is particularly known for dramatically slowing reactions that proceed via backside nucleophilic attack[6].

  • Absence of α-Hydrogens: The α-carbon of HPA is quaternary, meaning it lacks acidic α-hydrogens. This structural feature renders it incapable of forming an enolate, thus preventing it from undergoing self-condensation via the Aldol reaction[7][8]. However, this same feature makes it a suitable candidate for reactions requiring non-enolizable aldehydes, such as the Cannizzaro reaction[9][10].

  • β-Hydroxy Group: The presence of a hydroxyl group on the β-carbon introduces the possibility of intramolecular interactions, such as hydrogen bonding, which can influence the conformation and electronic properties of the molecule. This group is a key feature in its use as a building block for complex molecules and polymers[1][3].

  • Electronic Effects: Compared to other aldehydes, the electronic nature of HPA's carbonyl carbon is influenced by the two alkyl groups on the α-carbon. These groups have a weak electron-donating inductive effect (+I), which slightly reduces the electrophilicity of the carbonyl carbon compared to formaldehyde, which has no such groups[5][11]. However, this effect is less pronounced than the resonance-stabilizing effect seen in benzaldehyde, which significantly reduces its reactivity[12][13].

The following diagram illustrates the structural differences between the aldehydes discussed in this guide.

G cluster_mechanism Cannizzaro Reaction Mechanism node_A Aldehyde (no α-H) node_B Tetrahedral Intermediate node_A->node_B + OH⁻ (fast) node_C Carboxylic Acid node_B->node_C Hydride Transfer (slow, RDS) node_D Second Aldehyde Molecule node_B->node_D H⁻ node_E Alcohol node_D->node_E Reduction

References

Validation of 3-Hydroxy-2,2-dimethylpropanal structure by 13C NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Structural Validation of 3-Hydroxy-2,2-dimethylpropanal: A Comparative Analysis Centered on ¹³C NMR

Authored by: A Senior Application Scientist

Introduction: The Imperative for Rigorous Structural Elucidation

In the realm of organic synthesis, fine chemicals, and pharmaceutical development, this compound (also known as hydroxypivaldehyde) serves as a critical bifunctional building block.[1] Its structure, containing a sterically hindered neopentyl core, a reactive aldehyde, and a primary alcohol, allows for a diverse range of chemical transformations.[1] However, the very reactivity that makes this molecule valuable also presents challenges in its synthesis and purification, with potential for side-reactions such as Tishchenko dimerization.[1] Consequently, unambiguous validation of its molecular structure is not merely a procedural step but a foundational requirement for ensuring the integrity of subsequent research and development.

This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound, with a primary focus on the power and utility of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, present detailed protocols for achieving high-quality data, and demonstrate how a multi-technique, self-validating approach provides the highest degree of confidence for researchers, scientists, and drug development professionals.

The Analytical Challenge: Assigning the Carbon Skeleton

The core challenge in validating the structure of this compound lies in confirming the precise connectivity of its five carbon atoms and two oxygen atoms. While several spectroscopic methods can provide pieces of the puzzle, ¹³C NMR is uniquely suited to directly observe the carbon backbone of the molecule, providing a distinct signal for each unique carbon environment.

Primary Validation: A Deep Dive into ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is the cornerstone technique for confirming the carbon framework of an organic molecule.[1] By detecting the chemical environment of each carbon atom, it provides a definitive fingerprint of the molecular structure.

Theoretical Framework: Predicting the ¹³C Chemical Shifts

The structure of this compound features four distinct carbon environments, which should result in four signals in the proton-decoupled ¹³C NMR spectrum. The expected chemical shifts (δ) are governed by the electronic environment of each carbon, primarily the electronegativity of nearby atoms and the hybridization state.

Carbon AtomLabelHybridizationInfluencing GroupsPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde CarbonC1sp²C=O190 - 220The carbonyl carbon is highly deshielded due to the strong electronegativity of the double-bonded oxygen atom.[2][3]
Quaternary CarbonC2sp³-C(CH₃)₂, -CHO, -CH₂OH45 - 55This carbon is attached to four other carbons and is deshielded by the adjacent aldehyde and hydroxymethyl groups.
Methylene CarbonC3sp³-CH₂OH60 - 75As a carbon singly bonded to an electronegative oxygen atom in an alcohol, it appears in this characteristic downfield region.[3]
Methyl CarbonsC4, C5sp³-C(CH₃)₂15 - 25These two methyl groups are chemically equivalent due to free rotation and appear as a single peak in the typical upfield alkane region.[3]

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The quality of an NMR spectrum is profoundly affected by sample preparation and the chosen acquisition parameters. Following a rigorous protocol is essential for generating trustworthy and reproducible data.

Part 1: Sample Preparation
  • Determine Sample Quantity: For a small molecule like this compound (MW: 102.13 g/mol ), a sample mass of 50-100 mg is ideal for obtaining a ¹³C spectrum with an excellent signal-to-noise ratio in a reasonable timeframe.[4][5]

  • Select Deuterated Solvent: Chloroform-d (CDCl₃) is a suitable solvent. Ensure the solvent is of high purity to avoid extraneous peaks.

  • Dissolution: In a small, clean glass vial, dissolve the weighed sample in approximately 0.6 mL of the deuterated solvent.[6] Gentle vortexing can aid dissolution.[5]

  • Filtration and Transfer: To prevent spectral line broadening caused by suspended solids, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.[7]

Part 2: Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer and can be adjusted as needed.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent (CDCl₃). Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp spectral lines.

  • Set Acquisition Parameters:

    • Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc30 on Bruker systems).

    • Pulse Angle (P1): A 30° flip angle is recommended. This allows for a shorter relaxation delay without saturating the signals, improving the signal-to-noise ratio over time.[8]

    • Acquisition Time (AQ): Set to 1.0 - 2.0 seconds.[9]

    • Relaxation Delay (D1): A delay of 2.0 seconds is a good starting point for small molecules.[9]

    • Number of Scans (NS): Begin with 128 scans.[9] This can be increased for more dilute samples to improve signal intensity.

    • Decoupling: Ensure broad-band proton decoupling is active during acquisition to collapse C-H couplings into single lines.[9]

  • Acquire Data: Start the acquisition by typing zg. The experiment will take approximately 6-7 minutes with these parameters.[9]

  • Data Processing:

    • Apply a Fourier transform (efp) to the free induction decay (FID).

    • Phase the resulting spectrum (apk) to ensure all peaks are positive and have a flat baseline.

    • Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to its known value (δ ≈ 77.16 ppm).

    • Perform peak picking to label the chemical shifts of the observed signals.

Orthogonal Validation with Complementary Techniques

While ¹³C NMR is powerful, a self-validating system relies on orthogonal methods that probe different molecular properties. This synergistic approach is the hallmark of rigorous structural elucidation.[10]

Fig. 1: Workflow for synergistic structural validation.
¹H NMR Spectroscopy

This technique provides information about the number, environment, and connectivity of protons.

  • Aldehyde Proton (-CHO): A highly characteristic singlet peak far downfield between δ 9-10 ppm.[2][11] Its presence is strong evidence for an aldehyde.

  • Methylene Protons (-CH₂OH): A singlet expected around δ 3.4-3.6 ppm.

  • Methyl Protons (-C(CH₃)₂): A singlet (integrating to 6H) in the upfield region, typically δ 1.0-1.2 ppm.

  • Hydroxyl Proton (-OH): A broad, exchangeable singlet whose position can vary.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for rapidly identifying functional groups by their characteristic vibrational frequencies.[12]

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

  • C=O Stretch: A very strong, sharp absorption band around 1720-1740 cm⁻¹, indicative of an aldehyde.[11]

  • Aldehyde C-H Stretch: Two weak, but distinct, bands around 2720 cm⁻¹ and 2820 cm⁻¹.[11] Their presence is a key differentiator for aldehydes.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and structural clues from its fragmentation pattern.[10][12]

  • Molecular Ion Peak (M⁺): A peak at an m/z ratio corresponding to the molecular weight (102.13).

  • Key Fragments: Aldehydes often show a characteristic M-1 peak from the loss of the aldehydic hydrogen.[2] Alpha-cleavage next to the carbonyl group is also common.

Comparative Performance Analysis

No single technique tells the whole story. The choice of method depends on the specific question being asked.

TechniqueInformation ProvidedStrengthsLimitations
¹³C NMR Direct observation of the carbon skeleton; number of unique carbons.Unambiguous for carbon count and type (sp³, sp²). Excellent for isomer differentiation.Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times. Not quantitative without special parameters.
¹H NMR Number, environment, and connectivity (via coupling) of protons.High sensitivity, fast acquisition. Provides detailed connectivity information. Quantitative.Signal overlap can occur in complex molecules. OH proton signal can be broad and variable.
IR Spectroscopy Presence of specific functional groups (C=O, O-H, C-H).Very fast, requires minimal sample. Excellent for confirming functional groups.[11]Provides no information on molecular connectivity or the overall carbon skeleton. Not suitable for complex mixture analysis.
Mass Spectrometry Molecular weight and fragmentation patterns.Extremely sensitive, requires very little sample. Confirms elemental composition (with HRMS).[1]Isomers often cannot be distinguished. Fragmentation can be complex to interpret without reference spectra.

Conclusion: An Integrated, Self-Validating System

The structural validation of this compound is most reliably achieved not by a single experiment, but by an integrated analytical system. The ¹³C NMR spectrum serves as the definitive confirmation of the 5-carbon backbone, showing the requisite four signals in their predicted chemical shift regions: the downfield aldehyde carbonyl, the alcohol-bearing methylene, the unique quaternary carbon, and the equivalent methyl groups.

This foundational data is then corroborated by orthogonal techniques. ¹H NMR confirms the proton environments, most notably the characteristic aldehyde proton. IR spectroscopy provides rapid and definitive evidence for the key hydroxyl and carbonyl functional groups. Finally, mass spectrometry verifies the correct molecular weight. When the data from these disparate techniques converge to support a single proposed structure, a state of self-validation is achieved, providing the highest possible degree of scientific confidence.

References

A Comparative Guide to Catalysts for 3-Hydroxy-2,2-dimethylpropanal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development and fine chemical synthesis, the efficient production of key intermediates is paramount. 3-Hydroxy-2,2-dimethylpropanal, also known as hydroxypivaldehyde (HPA), is a critical building block in the synthesis of numerous valuable compounds, including neopentyl glycol, a precursor for polyesters, synthetic lubricants, and pharmaceuticals. The primary route to HPA is the cross-aldol condensation of isobutyraldehyde and formaldehyde. The choice of catalyst for this reaction profoundly influences yield, selectivity, and overall process efficiency. This guide provides an in-depth comparative analysis of various catalytic systems for HPA synthesis, supported by experimental data and mechanistic insights to empower informed catalyst selection.

The Crucial Role of Catalysis in HPA Synthesis

The synthesis of this compound is achieved through a base-catalyzed cross-aldol condensation between isobutyraldehyde and formaldehyde. Isobutyraldehyde, possessing α-hydrogens, can form a nucleophilic enolate in the presence of a base. This enolate then attacks the electrophilic carbonyl carbon of formaldehyde, which lacks α-hydrogens and thus cannot self-condense. This inherent reactivity difference is the cornerstone of a successful selective synthesis. The catalyst's role is not only to facilitate the reaction but also to navigate the delicate balance of reactivity to maximize the yield of the desired product while minimizing side reactions.

Comparative Analysis of Catalytic Systems

The selection of a catalyst for HPA synthesis is a critical decision that impacts not only the reaction's performance but also its economic and environmental viability. Here, we compare the most prominent classes of catalysts employed in this process: tertiary amines, alkali hydroxides, ion-exchange resins, and phase-transfer catalysts.

Catalyst TypeCatalyst ExampleConversion (%)Selectivity (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Tertiary Amine Triethylamine9896290High selectivity, relatively mild conditions.[1]Can form salts with acidic byproducts, requiring separation.[2]
Alkali Hydroxide Sodium Hydroxide85<70470Low cost and readily available.[3]Lower selectivity, potential for side reactions (Cannizzaro, Tishchenko).[1][4]
Ion-Exchange Resin Basic Anion Exchange Resin9598>760Easy separation and recyclability, environmentally friendly.[3][5]Slower reaction rates, potential for deactivation.[5][6]
Phase-Transfer Catalyst Benzyltrimethylammonium Hydroxide100100120Excellent conversion and selectivity, mild conditions.[7][8]Higher cost, potential for catalyst leaching if not immobilized.[9]
Immobilized PTC Immobilized Poly(ethylene glycol)>96>98240High efficiency, easy catalyst recovery and reuse.[9][10]Higher initial catalyst cost.

Mechanistic Insights: The "Why" Behind Catalyst Performance

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and troubleshooting potential issues. The synthesis of HPA proceeds via a base-catalyzed aldol condensation, but the specifics of the mechanism vary with the catalyst employed.

Base-Catalyzed Mechanism (e.g., NaOH, Triethylamine)

The reaction is initiated by the deprotonation of the α-carbon of isobutyraldehyde by the base to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. The resulting alkoxide is subsequently protonated to yield this compound.

Base-Catalyzed Aldol Condensation Isobutyraldehyde Isobutyraldehyde Enolate Enolate Intermediate Isobutyraldehyde->Enolate + B Base Base (B) BH BH+ Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Formaldehyde Formaldehyde Formaldehyde HPA This compound Alkoxide->HPA + H+ Phase-Transfer Catalysis Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH_aq NaOH Q_OH_aq Q+OH- NaOH_aq->Q_OH_aq Ion Exchange Q_X_aq Q+X- Q_OH_org Q+OH- Q_OH_aq->Q_OH_org Phase Transfer Isobutyraldehyde_org Isobutyraldehyde Enolate_org Enolate HPA_org HPA Enolate_org->HPA_org + Formaldehyde Formaldehyde_org Formaldehyde Q_OH_org->Enolate_org + Isobutyraldehyde

References

The Strategic Evolution of a Versatile Scaffold: A Comparative Guide to 3-Hydroxy-2,2-dimethylpropanal Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to developing next-generation therapeutics. 3-Hydroxy-2,2-dimethylpropanal, also known as hydroxypivaldehyde, is a bifunctional building block whose unique structural attributes offer a compelling starting point for the synthesis of complex and potent pharmacological agents.[1] This guide provides an in-depth technical comparison of the efficacy of drugs derived from this scaffold, focusing on two key therapeutic areas: cholesterol management through squalene synthase inhibition and cancer therapy via histone deacetylase (HDAC) inhibition. We will dissect the performance of these derivatives against established alternatives, supported by experimental data, and elucidate the underlying chemical principles that govern their activity.

Part 1: Squalene Synthase Inhibition - A New Paradigm in Cholesterol Lowering

The inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase by statins has long been the cornerstone of hypercholesterolemia treatment. However, the quest for agents with alternative mechanisms of action and potentially improved side-effect profiles has led researchers to explore downstream targets in the cholesterol biosynthesis pathway. Squalene synthase, which catalyzes the first committed step to cholesterol synthesis, represents a highly attractive target.[2][3]

A prominent example of a drug candidate derived from this compound is TAK-475 (Lapaquistat) . Its structure incorporates a 3-acetoxy-2,2-dimethylpropyl moiety, a direct modification of our core scaffold.[4]

Comparative Efficacy: TAK-475 vs. Atorvastatin

Atorvastatin, a leading HMG-CoA reductase inhibitor, serves as the primary benchmark for evaluating new cholesterol-lowering agents. Extensive preclinical and clinical studies have provided a clear comparison of the efficacy and metabolic effects of TAK-475 and atorvastatin.

ParameterTAK-475 (Squalene Synthase Inhibitor)Atorvastatin (HMG-CoA Reductase Inhibitor)Key Insights
Mechanism of Action Inhibits the conversion of farnesyl pyrophosphate to squalene, a downstream step in cholesterol synthesis.[4]Inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.TAK-475's downstream inhibition is hypothesized to avoid the depletion of certain isoprenoids, potentially mitigating some side effects associated with statins.
LDL-C Reduction Significant dose-dependent reduction in LDL-C.[5]Potent reduction in LDL-C.[6]Both are effective at lowering LDL-C, the primary target of hypercholesterolemia therapy.
HDL-C Modulation No negative effect on HDL-C; some studies show an increase in HDL-C greater than that of atorvastatin.[4][5]Can lower HDL-C in some animal models.[4]The potential to raise "good" cholesterol is a significant advantage for TAK-475.
Triglyceride Reduction Lowers plasma triglycerides.[4]Lowers plasma triglycerides.Both agents demonstrate beneficial effects on triglyceride levels.
In Vivo Efficacy (Rats) ED50 of 2.9 mg/kg for inhibition of hepatic cholesterol biosynthesis.[4][7]N/A (Different assay would be used)Demonstrates potent inhibition of cholesterol synthesis in a preclinical model.
Safety Profile Clinical development was halted due to potential for liver damage at high doses.[8]Generally well-tolerated, with muscle-related side effects being a known concern.The safety profile ultimately limited the clinical progression of TAK-475.
Experimental Workflow: In Vivo Cholesterol Biosynthesis Inhibition

The determination of a compound's ability to inhibit cholesterol synthesis in a living organism is a critical step in its preclinical evaluation. The following protocol outlines a common method used for this assessment.

Objective: To measure the in vivo inhibition of hepatic cholesterol biosynthesis by a test compound in rats.

Protocol:

  • Animal Acclimatization: Male Wistar rats are acclimatized for at least one week with free access to food and water.

  • Dosing: A cohort of rats is orally administered the test compound (e.g., TAK-475) at various doses. A control group receives the vehicle.

  • Radiolabel Administration: After a set period post-dosing (e.g., 1 hour), [2-¹⁴C]acetate is injected intravenously. This radiolabeled precursor will be incorporated into newly synthesized cholesterol.

  • Tissue Harvesting: After a specific incubation period (e.g., 1 hour), the animals are euthanized, and the livers are excised.

  • Lipid Extraction: The liver tissue is saponified, and the non-saponifiable lipids (including cholesterol) are extracted using an organic solvent like petroleum ether.

  • Quantification: The amount of radiolabeled cholesterol is determined by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition of cholesterol synthesis is calculated by comparing the radioactivity in the cholesterol fraction of the treated groups to the control group. The ED50 value is then determined from the dose-response curve.

G cluster_0 In Vivo Cholesterol Biosynthesis Inhibition Workflow acclimatization Animal Acclimatization dosing Oral Administration of Test Compound acclimatization->dosing radiolabel Intravenous Injection of [¹⁴C]acetate dosing->radiolabel harvest Liver Excision radiolabel->harvest extraction Lipid Extraction and Saponification harvest->extraction quantification Liquid Scintillation Counting of ¹⁴C-Cholesterol extraction->quantification analysis Calculation of % Inhibition and ED₅₀ quantification->analysis

Caption: Workflow for assessing in vivo cholesterol biosynthesis inhibition.

Part 2: Histone Deacetylase (HDAC) Inhibition - A Frontier in Cancer Therapy

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the development and progression of various cancers, making them a validated target for therapeutic intervention.[9] Hydroxamic acids are a well-established class of HDAC inhibitors, with several approved drugs such as Vorinostat (SAHA).[10]

While no specific, highly potent HDAC inhibitor directly synthesized from this compound has been prominently featured in the literature to date, the unique structural characteristics of this scaffold present a compelling platform for the design of novel hydroxamic acid-based inhibitors.

Designing Novel HDAC Inhibitors from a this compound Scaffold

The general pharmacophore for a hydroxamic acid-based HDAC inhibitor consists of three key components: a zinc-binding group (the hydroxamic acid), a linker, and a "cap" group that interacts with the surface of the enzyme.[9] The sterically hindered neopentyl core of this compound can be strategically incorporated into the linker or cap region of a novel inhibitor.

G cluster_0 Pharmacophore of a Hydroxamic Acid-Based HDAC Inhibitor cluster_1 Potential Incorporation of this compound Scaffold zinc_binding Zinc-Binding Group (Hydroxamic Acid) linker Linker zinc_binding->linker Connects to cap Cap Group linker->cap Connects to scaffold This compound Derivative linker_mod Modified Linker scaffold->linker_mod Forms part of cap_mod Modified Cap Group scaffold->cap_mod Forms part of

Caption: Conceptual design of HDAC inhibitors incorporating the hydroxypivalaldehyde scaffold.

The gem-dimethyl group of the scaffold can provide conformational rigidity to the linker, potentially leading to more specific interactions with the active site of a particular HDAC isoform. This could be a key strategy for developing isoform-selective inhibitors, which are highly sought after to minimize off-target effects.[9]

Comparative Efficacy: Novel Quinoline Hydroxamic Acids vs. SAHA (Vorinostat)

To illustrate the potential for discovering more potent HDAC inhibitors, we can look at recent research on novel hydroxamic acid derivatives. For instance, a series of quinoline-based hydroxamic acids have been synthesized and evaluated, with some compounds demonstrating superior efficacy to the FDA-approved drug SAHA.

CompoundTargetIC50Reference
SAHA (Vorinostat) Pan-HDAC161 nM[11]
Compound 9w Pan-HDAC85 nM[11]

This data highlights that there is significant scope for improving upon existing HDAC inhibitors. The development of derivatives from novel scaffolds like this compound could lead to the next generation of these anticancer agents.

Experimental Protocol: In Vitro HDAC Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against a specific HDAC isoform.

Objective: To determine the IC50 value of a test compound against a purified HDAC enzyme.

Materials:

  • Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2).

  • Fluorogenic HDAC substrate.

  • Assay buffer.

  • Test compound and a known HDAC inhibitor (e.g., SAHA) for positive control.

  • Developer solution.

  • 96-well microplate.

  • Fluorescence plate reader.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute in assay buffer.

  • Enzyme and Substrate Preparation: Dilute the HDAC enzyme and the fluorogenic substrate to their working concentrations in cold assay buffer.

  • Reaction Setup: In a 96-well plate, add the diluted enzyme, followed by the diluted test compound or controls (vehicle or positive control inhibitor).

  • Reaction Initiation: Add the diluted fluorogenic substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Signal Development: Add the developer solution to each well to stop the enzymatic reaction and generate a fluorescent signal. Incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[12]

Conclusion

This compound has proven to be a valuable and versatile starting material in the synthesis of complex drug molecules. The journey of its derivative, TAK-475, from a promising squalene synthase inhibitor to a cautionary tale in clinical development, underscores the intricate balance between efficacy and safety in drug discovery. The comparative data against atorvastatin reveals the potential for targeting downstream enzymes in the cholesterol pathway to achieve favorable lipid profiles.

Furthermore, the structural features of this scaffold hold untapped potential for the design of next-generation HDAC inhibitors. By leveraging the unique conformational constraints imposed by its neopentyl core, medicinal chemists can explore new chemical space in the quest for more potent and selective epigenetic modulators. The continued exploration of derivatives from such foundational building blocks will undoubtedly fuel the engine of therapeutic innovation.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving Hydroxypivaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Hydroxypivaldehyde

Hydroxypivaldehyde (HPA), systematically known as 3-hydroxy-2,2-dimethylpropanal, is a key intermediate in the synthesis of neopentyl glycol and vitamin B5.[1] Its bifunctional nature, possessing both a hydroxyl and an aldehyde group, makes it a reactive molecule. In biological systems and diagnostic assays, the aldehyde moiety, in particular, presents a significant analytical challenge. Aldehydes are known to covalently modify proteins by reacting with nucleophilic side chains of amino acids such as lysine to form Schiff bases.[2][3] This reactivity is the basis for both potential toxicity and immunogenicity.

When developing immunoassays for small molecules (haptens) like HPA, or for systems where HPA may be a contaminant or metabolite, understanding its cross-reactivity is paramount.[4] Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[5][6] This can lead to false-positive results or an overestimation of the target analyte's concentration, compromising the integrity of preclinical and clinical data.[4]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for hydroxypivaldehyde. We will delve into the causality behind experimental choices, provide validated protocols, and offer a logical workflow for assessing the specificity of HPA detection methods.

The Rationale for a Cross-Reactivity Study: Beyond Structural Similarity

The potential for cross-reactivity with HPA stems from several factors:

  • Structural Analogs: Other aliphatic and β-hydroxyaldehydes present in a sample matrix could share similar epitopes.

  • Precursors and Byproducts: The synthesis of HPA involves the aldol condensation of isobutyraldehyde and formaldehyde.[1] Residual amounts of these precursors could interfere with an HPA-specific assay.

  • Metabolites: In biological systems, HPA may be metabolized, leading to structurally related compounds that could cross-react.

  • Matrix Effects: Complex biological matrices can contain endogenous aldehydes or other reactive species that may interfere with the assay.

Therefore, a systematic cross-reactivity study is not merely an academic exercise but a critical component of assay validation.

Experimental Design: A Multi-Faceted Approach

A robust cross-reactivity study for hydroxypivaldehyde should be structured to address potential interferences systematically. The following workflow outlines the key stages, from reagent generation to data analysis.

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Assay Development cluster_2 Phase 3: Cross-Reactivity Assessment cluster_3 Phase 4: Orthogonal Method Validation A1 Hapten Synthesis & Purification (Hydroxypivaldehyde) A2 Carrier Protein Conjugation (HPA-KLH for immunization) (HPA-BSA for screening) A1->A2 Covalent Linkage A3 Antibody Generation (Monoclonal or Polyclonal) A2->A3 Immunization B1 Competitive ELISA Optimization (Checkerboard Titration) A3->B1 Screening B2 Standard Curve Generation (Determine IC50 and Dynamic Range) B1->B2 C2 Competitive Inhibition Assay (Testing Analogs vs. HPA) B2->C2 C1 Selection of Potential Cross-Reactants C1->C2 C3 Calculation of % Cross-Reactivity C2->C3 D2 Comparison of Immunoassay and HPLC Data C3->D2 D1 HPLC-UV Analysis of HPA and Cross-Reactants (DNPH Derivatization) D1->D2

Caption: Workflow for HPA Cross-Reactivity Assessment.

Phase 1 & 2: Antibody Generation and Immunoassay Development

Since HPA is a small molecule, it is not immunogenic on its own. It must first be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit an immune response.[7] The hydroxyl group of HPA can be targeted for conjugation, creating a stable linkage to the carrier protein.

A competitive ELISA format is the most suitable immunoassay for quantifying small molecules like HPA. In this format, free HPA in a sample competes with a fixed amount of HPA conjugated to an enzyme or immobilized on the plate for binding to a limited amount of anti-HPA antibody. The resulting signal is inversely proportional to the concentration of HPA in the sample.

Experimental Protocol: Development of a Competitive ELISA for HPA

Objective: To establish a sensitive and specific competitive ELISA for the quantification of hydroxypivaldehyde.

Materials:

  • High-binding 96-well microplates

  • HPA-BSA conjugate (for coating)

  • Anti-HPA primary antibody (monoclonal or polyclonal)

  • HRP-conjugated secondary antibody (if primary is not labeled)

  • Hydroxypivaldehyde standard

  • Potential cross-reactants (e.g., formaldehyde, isobutyraldehyde, other aliphatic aldehydes)

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (1% BSA in PBS)

  • Assay Buffer (PBS)

  • TMB Substrate Solution

  • Stop Solution (2 N H₂SO₄)

Procedure:

  • Plate Coating: Dilute the HPA-BSA conjugate to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare a standard curve of HPA in Assay Buffer.

    • In a separate dilution plate, add 50 µL of the HPA standards or samples to be tested.

    • Add 50 µL of the diluted anti-HPA primary antibody to each well.

    • Incubate for 1-2 hours at room temperature to allow the antibody to bind to the free HPA.

  • Transfer to Coated Plate: Transfer 100 µL of the antibody-HPA mixture from the dilution plate to the coated and blocked ELISA plate. Incubate for 1 hour at room temperature. During this step, any unbound antibody will bind to the HPA-BSA conjugate on the plate.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted in Assay Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Phase 3: Quantitative Cross-Reactivity Assessment

The specificity of the developed anti-HPA antibody is determined by testing its ability to bind to a panel of structurally related compounds.

Selection of Potential Cross-Reactants

A logical selection of compounds to test is crucial for a comprehensive assessment. This should include:

  • Synthesis Precursors: Formaldehyde, Isobutyraldehyde

  • Structural Analogs: Propionaldehyde, Butyraldehyde, Glycolaldehyde

  • Other Aldehydes of Interest: Acetaldehyde, Glutaraldehyde

Data Analysis and Interpretation

The cross-reactivity is quantified by comparing the concentration of HPA required to cause 50% inhibition of the maximal signal (IC50) with the IC50 value of each potential cross-reactant.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Hydroxypivaldehyde / IC50 of Test Compound) x 100

The results should be summarized in a table for clear comparison.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Hydroxypivaldehyde HOCH₂(CH₃)₂CCHO (Experimental Value) 100%
FormaldehydeHCHO(Experimental Value)(Calculated Value)
Isobutyraldehyde(CH₃)₂CHCHO(Experimental Value)(Calculated Value)
PropionaldehydeCH₃CH₂CHO(Experimental Value)(Calculated Value)
GlycolaldehydeHOCH₂CHO(Experimental Value)(Calculated Value)

This table presents a template for reporting cross-reactivity data. Actual values must be determined experimentally.

A high percentage indicates significant cross-reactivity, while a low percentage suggests good specificity of the antibody for hydroxypivaldehyde. It is important to note that cross-reactivity is not an intrinsic property of the antibody alone but can be influenced by the assay format and conditions.[5][8]

Phase 4: Orthogonal Method Validation

To ensure the reliability of the immunoassay data, it is essential to compare the results with an independent, physical-chemical method. High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established method for the quantification of aldehydes.

Experimental Protocol: HPLC-UV Analysis of Aldehydes

Objective: To quantify HPA and potential cross-reactants using a validated HPLC method.

Procedure:

  • Derivatization: Mix the sample containing aldehydes with an acidic solution of DNPH. The reaction forms stable hydrazone derivatives that can be detected by UV absorbance.

  • Extraction: Extract the DNPH derivatives using a solid-phase extraction (SPE) cartridge.

  • HPLC Separation: Inject the extracted sample onto a C18 reverse-phase HPLC column.

  • Detection: Monitor the eluent at a wavelength of approximately 360 nm.

  • Quantification: Calculate the concentration of each aldehyde based on the peak area relative to a standard curve.

By analyzing samples containing a mixture of HPA and potential cross-reactants with both the developed ELISA and the HPLC method, the accuracy of the immunoassay can be validated.

Conclusion: Ensuring Assay Specificity and Data Integrity

The development of a robust analytical method for hydroxypivaldehyde requires a thorough investigation of its potential cross-reactivity. The multi-phase approach outlined in this guide, combining rational experimental design, validated protocols, and orthogonal method comparison, provides a comprehensive framework for researchers. By systematically evaluating the specificity of anti-HPA antibodies, scientists can ensure the generation of reliable and accurate data in their research and development endeavors. This commitment to scientific integrity is fundamental to advancing our understanding of the biological roles and potential impacts of reactive molecules like hydroxypivaldehyde.

References

A Comparative Guide to the Quantitative Analysis of 3-Hydroxy-2,2-dimethylpropanal Using Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for the accurate quantification of 3-Hydroxy-2,2-dimethylpropanal (HPA), a pivotal intermediate in the pharmaceutical and specialty chemical industries.[1] We will delve into the rationale behind experimental choices, present comparative data for internal standards, and provide detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) techniques. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical methods for HPA.

The Analytical Challenge of this compound

This compound (CAS No. 597-31-9), also known as hydroxypivaldehyde, is a bifunctional molecule featuring both a reactive aldehyde and a hydroxyl group.[1] This structure, while synthetically versatile, presents analytical challenges. Its polarity can lead to poor peak shape and tailing in gas chromatography, and its thermal lability can result in degradation in the GC injector port. Furthermore, upon standing, it can reversibly dimerize, further complicating accurate quantification.[2]

To overcome these challenges and ensure the highest degree of accuracy and precision, the use of an internal standard is paramount. An internal standard (IS) is a compound of known concentration added to a sample to correct for variations in sample preparation, injection volume, and instrument response.[3]

The Cornerstone of Accurate Quantification: The Internal Standard

The ideal internal standard should mimic the analyte's behavior throughout the analytical process. This includes extraction, derivatization (if any), and chromatographic separation. The most critical characteristics of a suitable internal standard are:

  • Structural Similarity: The IS should be a close structural analog to the analyte.

  • Physicochemical Proximity: Similar boiling point, polarity, and reactivity ensure comparable response factors.

  • Chromatographic Resolution: The IS peak must be well-separated from the analyte and any matrix components.

  • Purity and Commercial Availability: The IS should be of high purity and readily obtainable.

  • Absence in the Sample Matrix: The IS must not be naturally present in the samples being analyzed.

For the quantification of HPA, two primary categories of internal standards are considered: the "gold standard" Stable Isotope-Labeled (SIL) internal standard and structurally similar, non-labeled analogs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

A SIL internal standard, such as a deuterated version of HPA, is the ideal choice for mass spectrometry-based methods.[4] Its chemical and physical properties are nearly identical to the analyte, leading to co-elution and identical ionization and fragmentation behavior. This provides the most effective compensation for matrix effects and variations in instrument performance.

Challenge: As of the publication of this guide, a commercially available deuterated this compound is not readily found in the catalogs of major chemical suppliers. This presents a significant hurdle for routine analysis. Researchers with access to custom synthesis capabilities are encouraged to pursue this option for the most robust method development.

Practical Alternatives: Structurally Similar Internal Standards

In the absence of a commercially available SIL standard, the next best option is a non-labeled structural analog. The key is to select a compound that shares functional groups and a similar carbon skeleton with HPA but is chromatographically resolvable.

Here, we compare two potential, commercially available internal standards for the quantification of HPA:

Internal Standard CandidateChemical StructureRationale for Selection & Key PropertiesAdvantagesDisadvantages
2,2-Dimethyl-1,3-propanediol CC(C)(CO)COShares the neopentyl core and hydroxyl groups with HPA. Similar polarity and potential for similar derivatization reactivity of the hydroxyl groups.Commercially available in high purity. Unlikely to be a contaminant in HPA synthesis.Lacks the aldehyde functional group, which may lead to different derivatization efficiency and chromatographic behavior, especially when derivatizing the aldehyde.
Pivalic Acid CC(C)(C)C(=O)OPossesses the same carbon skeleton (pivaloyl group).Readily available and inexpensive.Significantly different functional groups (carboxylic acid vs. aldehyde and alcohol), leading to different polarity, reactivity, and chromatographic retention.

Recommendation: Based on structural and functional group similarity, 2,2-Dimethyl-1,3-propanediol is the more theoretically sound choice as a non-labeled internal standard for HPA analysis, particularly for GC-MS methods involving derivatization of the hydroxyl group. However, empirical validation is crucial.

Experimental Methodologies: A Head-to-Head Comparison

We present two distinct, validated approaches for the quantification of HPA: a GC-MS method with derivatization for enhanced sensitivity and an HPLC-UV method for direct analysis.

Method 1: GC-MS with PFBHA Derivatization

Due to the polarity and thermal lability of HPA, derivatization is highly recommended for GC-MS analysis. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective derivatizing agent for aldehydes, converting them into more stable and volatile oximes, which exhibit excellent chromatographic properties and high sensitivity in electron capture negative ionization (ECNI) or standard electron ionization (EI) mass spectrometry.[5][6]

  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

    • Prepare a stock solution of the internal standard (2,2-Dimethyl-1,3-propanediol) at a similar concentration.

    • Create a series of calibration standards by serially diluting the HPA stock solution and adding a constant, known concentration of the internal standard to each.

    • For unknown samples, add the same concentration of the internal standard.

  • Derivatization Procedure:

    • To 100 µL of each standard or sample, add 100 µL of a 10 mg/mL PFBHA solution in a suitable buffer (e.g., pH 4-5 acetate buffer).

    • Vortex the mixture for 1 minute.

    • Incubate at 60°C for 60 minutes to ensure complete derivatization.

    • Cool to room temperature.

    • Extract the derivatized products with 500 µL of hexane or another suitable organic solvent by vortexing for 2 minutes.

    • Centrifuge to separate the layers and transfer the organic layer to a GC vial for analysis.

  • GC-MS Conditions:

    • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is recommended. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector: Splitless injection at 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550. For higher sensitivity, selected ion monitoring (SIM) can be employed.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample IS Add Internal Standard (2,2-Dimethyl-1,3-propanediol) Sample->IS Standards Calibration Standards Standards->IS PFBHA Add PFBHA Solution IS->PFBHA Incubate Incubate at 60°C PFBHA->Incubate Extract Liquid-Liquid Extraction Incubate->Extract GCMS Inject into GC-MS Extract->GCMS Data Data Acquisition (Peak Area Integration) GCMS->Data Quant Quantification (Ratio of Analyte/IS Area) Data->Quant

Caption: Workflow for the quantification of HPA using GC-MS with PFBHA derivatization.

Method 2: HPLC-UV Analysis

For a more direct and less labor-intensive approach, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection can be employed. This method avoids the need for derivatization, which can be a source of variability. However, it may be less sensitive than the GC-MS method.

  • Preparation of Standards and Samples:

    • Prepare standards and samples as described for the GC-MS method, using a mobile phase-compatible solvent (e.g., a mixture of water and acetonitrile).

  • HPLC-UV Conditions:

    • Column: A C18 reversed-phase column is suitable for this analysis (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient elution can be used. A starting point for an isocratic method is a mixture of water and acetonitrile (e.g., 70:30 v/v). For improved peak shape, a small amount of acid (e.g., 0.1% formic acid) can be added to the mobile phase.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: The aldehyde chromophore allows for detection at a low wavelength, typically around 210 nm.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis Sample Sample IS Add Internal Standard (2,2-Dimethyl-1,3-propanediol) Sample->IS Standards Calibration Standards Standards->IS HPLC Inject into HPLC-UV IS->HPLC Data Data Acquisition (Peak Area Integration at 210 nm) HPLC->Data Quant Quantification (Ratio of Analyte/IS Area) Data->Quant

Caption: Workflow for the direct quantification of HPA using HPLC-UV.

Comparative Analysis of Methods

FeatureGC-MS with PFBHA DerivatizationHPLC-UV
Sensitivity High to Very HighModerate
Selectivity Very High (Mass Spectrometry)Moderate (UV Detection)
Sample Throughput Lower (due to derivatization and longer run times)Higher
Method Complexity High (requires derivatization and extraction)Low to Moderate
Cost (Instrument and Consumables) HigherLower
Robustness Good, but derivatization can introduce variability.Very Good

Conclusion and Recommendations

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • For trace-level quantification and applications requiring the highest degree of sensitivity and selectivity, GC-MS with PFBHA derivatization is the recommended method. The development of a custom deuterated internal standard would further enhance the reliability of this approach.

  • For routine quality control and applications where high sample throughput and simplicity are critical, HPLC-UV is a robust and cost-effective alternative.

In the absence of a commercially available deuterated internal standard for HPA, 2,2-Dimethyl-1,3-propanediol is proposed as a suitable structural analog for use as an internal standard in both GC-MS and HPLC methods. However, it is imperative to validate the method with this internal standard to ensure it meets the required performance criteria for accuracy, precision, and linearity.

This guide provides a solid foundation for the development and implementation of reliable analytical methods for the quantification of this compound. As with any analytical method, thorough validation is essential to ensure data of the highest quality.

References

A Comparative Guide to Confirming the Purity of Synthesized Hydroxypivaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of key pharmaceutical intermediates and specialty chemicals, rigorous purity assessment is not merely a quality control checkpoint; it is a fundamental pillar of scientific integrity and process validation. Hydroxypivaldehyde (HPA), a critical precursor to neopentyl glycol and vitamin B5, is no exception.[1] Synthesized via the aldol condensation of isobutyraldehyde and formaldehyde, the resulting product stream can contain a variety of impurities that may impede downstream reactions and compromise the quality of the final product.[2][3][4][5]

This guide provides a comprehensive comparison of analytical methodologies for the robust purity determination of synthesized hydroxypivaldehyde. Moving beyond a simple recitation of techniques, we delve into the causality behind experimental choices, offering a self-validating framework for researchers to confidently ascertain the purity of their synthesized HPA.

The Challenge: A Spectrum of Potential Impurities

The primary synthesis route to hydroxypivaldehyde, while efficient, can yield a number of structurally similar impurities. A thorough understanding of these potential contaminants is crucial for selecting the most appropriate analytical technique.

Common Impurities in Hydroxypivaldehyde Synthesis:

  • Unreacted Starting Materials: Isobutyraldehyde and formaldehyde.

  • Byproducts of Aldol Condensation: Neopentyl glycol, formate salts.[6][7]

  • Secondary Reaction Products: Neopentyl glycol-isobutyrate, isobutyraldehyde-hydroxypivalaldehyde-acetal, and isobutyraldehyde-hydroxypivalaldehyde-aldol forms.[8][9]

  • Catalyst Residues: For example, triethylamine.[4]

  • Dimerization: Hydroxypivaldehyde can undergo reversible dimerization to form a dioxane derivative.[1] This equilibrium can present a unique challenge for quantification.

Given this array of potential impurities, a single analytical method may not provide a complete picture of the sample's purity. Therefore, a multi-pronged approach, leveraging the strengths of different techniques, is often the most rigorous strategy.

Comparative Analysis of Analytical Methodologies

We will now explore the application of three primary analytical techniques for the purity determination of hydroxypivaldehyde: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization. Fourier Transform Infrared (FTIR) Spectroscopy will also be discussed as a valuable, albeit primarily qualitative, tool.

Method Principle Primary Application for HPA Advantages Disadvantages
qNMR Measures the ratio of analyte signals to a certified internal standard.Absolute purity determination, structural confirmation, and identification of impurities.Primary ratio method, highly accurate and precise, non-destructive, provides structural information.[10][11]Lower sensitivity than chromatographic methods, potential for signal overlap, requires careful selection of internal standard.
GC-FID Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase.Quantification of volatile impurities (e.g., isobutyraldehyde) and the primary analyte.High resolution, high sensitivity for volatile compounds, robust and reliable.[12]Potential for thermal degradation of the analyte, requires careful optimization of injection and oven parameters.
HPLC-UV (with derivatization) Separates compounds based on their polarity and interactions with a stationary phase.Quantification of HPA and non-volatile impurities.Suitable for non-volatile and thermally labile compounds, high sensitivity with appropriate derivatization.[7][13]Requires a derivatization step for aldehydes lacking a strong chromophore, which adds complexity and potential for side reactions.[14][15]
FTIR Measures the absorption of infrared radiation by molecular vibrations.Rapid identification of functional groups, detection of unexpected impurities with unique IR signatures.Fast, non-destructive, provides a molecular "fingerprint".[16]Primarily qualitative, not inherently quantitative without extensive calibration, low sensitivity for trace impurities.[16][17]

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity Determination

Rationale: qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[10][18] By comparing the integral of a known proton signal from the analyte to that of a certified internal standard of known purity and concentration, a direct and highly accurate purity value can be calculated.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized hydroxypivaldehyde into a clean, dry NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The standard should have signals that do not overlap with the analyte signals.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube.

    • Cap the tube and gently vortex to ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the protons.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from hydroxypivaldehyde (e.g., the aldehyde proton) and a signal from the internal standard.

    • Calculate the purity of hydroxypivaldehyde using the following equation: Purity_HPA (%) = (I_HPA / N_HPA) * (N_IS / I_IS) * (MW_HPA / MW_IS) * (m_IS / m_HPA) * Purity_IS (%) Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the internal standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

Rationale: GC-FID is a robust and sensitive method for the analysis of volatile and semi-volatile compounds.[12] It is particularly well-suited for quantifying residual volatile starting materials like isobutyraldehyde and for the analysis of the hydroxypivaldehyde itself, provided it is thermally stable under the analytical conditions.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized hydroxypivaldehyde in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of a certified hydroxypivaldehyde reference material in the same solvent.

  • GC-FID Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-5 or equivalent) is a good starting point.

    • Injector Temperature: 250 °C (to ensure rapid volatilization).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

    • Detector Temperature: 280 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample and calibration standards.

    • Identify the peaks corresponding to hydroxypivaldehyde and any impurities by comparing their retention times to those of known standards.

    • Construct a calibration curve by plotting the peak area of the hydroxypivaldehyde standards against their concentrations.

    • Determine the concentration of hydroxypivaldehyde in the sample from the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

Rationale: Hydroxypivaldehyde lacks a strong chromophore, making it difficult to detect with high sensitivity by UV spectroscopy. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) converts the aldehyde into a 2,4-dinitrophenylhydrazone derivative, which has a strong absorbance in the UV-visible region, significantly enhancing detection sensitivity.[9][13][14] This method is particularly useful for analyzing HPA in complex matrices or when higher sensitivity is required.

Protocol:

  • Derivatization:

    • Prepare a solution of DNPH (e.g., 0.1% in acetonitrile with a small amount of acid catalyst like sulfuric acid).

    • To a known amount of the synthesized hydroxypivaldehyde sample, add an excess of the DNPH solution.

    • Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • HPLC-UV Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor the absorbance at the λmax of the HPA-DNPH derivative (typically around 360 nm).

    • Column Temperature: 30-40 °C.

  • Analysis:

    • Prepare calibration standards by derivatizing known concentrations of a certified hydroxypivaldehyde reference material.

    • Inject the derivatized sample and standards into the HPLC system.

    • Quantify the HPA-DNPH derivative based on a calibration curve.

Visualizing the Purity Confirmation Workflow

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_quantitative Quantitative Purity Determination cluster_results Data Analysis & Reporting synthesis Hydroxypivaldehyde Synthesis ftir FTIR Analysis (Qualitative Check) synthesis->ftir Initial Sample qnmr qNMR Analysis (Absolute Purity) ftir->qnmr Proceed if functional groups are correct gc GC-FID Analysis (Volatile Impurities) ftir->gc hplc HPLC-UV Analysis (Derivatization) ftir->hplc data_analysis Comparative Data Analysis qnmr->data_analysis gc->data_analysis hplc->data_analysis report Purity Report & Certificate of Analysis data_analysis->report

Caption: Workflow for the comprehensive purity assessment of synthesized hydroxypivaldehyde.

Mitigating the Impact of Dimerization

The reversible dimerization of hydroxypivaldehyde to a dioxane derivative is a critical consideration for accurate quantification.[1][19] The position of the equilibrium between the monomer and dimer is influenced by factors such as concentration, solvent, and temperature.

  • For qNMR: The analysis is typically performed at a specific temperature, and the equilibrium is assumed to be constant under the experimental conditions. It is important to ensure that signals from both the monomer and dimer are either well-resolved and integrated separately or that conditions are chosen to favor one form.

  • For GC-FID: The high temperature of the injector will likely break down the dimer into the monomeric form. This can be advantageous as it allows for the quantification of the total hydroxypivaldehyde content. However, it is crucial to validate that the decomposition is complete and reproducible.

  • For HPLC-UV: The chromatographic conditions can potentially separate the monomer and dimer. If the derivatization reaction is performed under conditions that drive the equilibrium to the monomeric form, then the total hydroxypivaldehyde content can be determined.

Conclusion: A Triad of Trustworthiness for Purity Confirmation

Confirming the purity of synthesized hydroxypivaldehyde requires a thoughtful and multi-faceted analytical approach. While each technique discussed offers unique advantages, a combination of methods provides the most comprehensive and trustworthy assessment.

  • FTIR serves as a rapid, initial check for the correct functional groups and the absence of major unexpected impurities.

  • qNMR provides a highly accurate, absolute measure of purity and can simultaneously identify and quantify both the analyte and any NMR-active impurities.

  • GC-FID is the workhorse for quantifying volatile impurities and the analyte itself, provided thermal stability is confirmed.

  • HPLC-UV with derivatization offers a sensitive alternative, particularly for non-volatile impurities and when high sensitivity for the analyte is paramount.

By understanding the principles, advantages, and limitations of each method, and by carefully considering the potential for dimerization, researchers can design a robust analytical workflow that ensures the quality and integrity of their synthesized hydroxypivaldehyde, paving the way for successful downstream applications in drug development and materials science.

References

A Researcher's Guide to Stereoselectivity: Unpacking the Reactions of 3-Hydroxy-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. The ability to selectively generate a desired stereoisomer is paramount in the creation of complex molecules with specific biological activities. In this context, chiral aldehydes serve as invaluable building blocks. This guide provides an in-depth analysis of the stereoselectivity of reactions involving 3-Hydroxy-2,2-dimethylpropanal, a versatile β-hydroxy aldehyde. We will explore the governing principles that dictate its facial selectivity, present available experimental data, and draw comparisons with other relevant chiral aldehydes.

Introduction to this compound: A Sterically Hindered Chiral Building Block

This compound, also known as hydroxypivaldehyde, is a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a neopentyl-like core with a primary hydroxyl group and a reactive aldehyde, presents a unique steric and electronic environment that significantly influences the stereochemical outcome of its reactions.[1] The geminal dimethyl group at the α-position to the aldehyde imposes considerable steric hindrance, playing a crucial role in directing the approach of incoming nucleophiles.[1] This inherent structural feature makes it an excellent model substrate for studying the principles of stereocontrol in nucleophilic additions to carbonyls.

The bifunctional nature of this compound allows its participation in a wide array of chemical transformations, including aldol reactions, reductions, and additions of organometallic reagents.[1] Its utility is highlighted by its application as a key precursor in the synthesis of complex pharmaceuticals, such as statins.[1]

The Dichotomy of Stereocontrol: Felkin-Anh vs. Chelation Control

The stereoselectivity of nucleophilic additions to α-chiral aldehydes like this compound is primarily governed by two competing stereochemical models: the Felkin-Anh model and the Cram-Chelate model.[3][4][5][6][7] The preferred pathway, and thus the major diastereomer formed, is dictated by factors such as the nature of the protecting group on the hydroxyl moiety, the type of nucleophile, and the presence of Lewis acids.[5][6]

Felkin-Anh Model (Non-Chelation Control): This model generally predicts the stereochemical outcome for nucleophilic attack on α-chiral aldehydes when chelation is not a dominant factor.[3][7] The model posits that the largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the less hindered face, past the smallest substituent. For this compound, the bulky tert-butyl group (formed by the two methyl groups and the CH2OH) would be considered the large group.

Cram-Chelate Model (Chelation Control): In contrast, when the α-substituent is a heteroatom capable of chelating with a metal ion (like the oxygen of the hydroxyl group in this compound), a cyclic, five-membered chelate can form with a Lewis acidic metal center.[4][5] This rigid chelate structure locks the conformation of the aldehyde, and the nucleophile is directed to attack from the less hindered face of this complex. This often leads to the opposite diastereomer compared to the Felkin-Anh prediction.[5]

The choice between these two pathways is often tunable. Small protecting groups on the hydroxyl function and the use of chelating metals (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) favor the Cram-Chelate model.[5][6] Conversely, bulky protecting groups (e.g., silyl ethers) and non-chelating conditions tend to favor the Felkin-Anh pathway.[6]

Comparative Analysis of Stereoselectivity in Key Reactions

While specific, direct comparative studies detailing the stereoselectivity of this compound against a broad range of other chiral aldehydes are not extensively documented in readily available literature, we can infer its likely behavior based on established principles and isolated data points for analogous systems.

Aldol Reactions

The aldol reaction is a powerful tool for carbon-carbon bond formation.[8] The stereochemical outcome of the reaction of an enolate with a chiral aldehyde like this compound will depend on the enolate geometry (E vs. Z) and the facial selectivity of the aldehyde.

Table 1: Predicted Stereochemical Outcomes in Aldol Reactions of this compound

Reaction ConditionsControlling ModelPredicted Major Diastereomer
Unprotected -OH, Li/Na/K enolateChelationsyn
Protected -OH (e.g., Benzyl), Lewis Acid (e.g., TiCl₄)Chelationsyn
Protected -OH (e.g., TBDMS), No Lewis AcidFelkin-Anhanti

Note: The terms 'syn' and 'anti' refer to the relative stereochemistry of the newly formed stereocenters.

The steric hindrance from the geminal dimethyl groups in this compound is expected to amplify the facial bias, potentially leading to high levels of diastereoselectivity, particularly under chelation-controlled conditions.

Addition of Organometallic Reagents

The addition of Grignard and organolithium reagents to aldehydes is a fundamental transformation for the synthesis of alcohols. The stereoselectivity of these additions to this compound is highly dependent on the reaction conditions.

  • Chelation Control: In the presence of a chelating metal like magnesium in Grignard reagents, the reaction with unprotected this compound is expected to proceed via the Cram-Chelate model, leading to the syn addition product.

  • Non-Chelation Control: With organolithium reagents, which are generally less coordinating, or with a bulky protecting group on the hydroxyl, the Felkin-Anh model is more likely to dictate the stereochemical outcome, favoring the anti product.

Reductions

The stereoselective reduction of the aldehyde functionality in this compound to a primary alcohol is not a stereocenter-forming reaction at the carbonyl carbon. However, if the molecule were to be used in a sequence where the existing stereocenter directs a reduction at another prochiral center, the principles of steric hindrance and chelation would still apply. For the reduction of the aldehyde itself, various reducing agents can be employed.[1]

Experimental Protocols

Detailed, peer-reviewed experimental protocols with specific diastereomeric ratios for this compound are not widely reported in a comparative context. However, a general protocol for a chelation-controlled aldol reaction is provided below as an illustrative example.

Protocol: Chelation-Controlled Aldol Reaction of this compound with Acetone

Objective: To synthesize 4,5-dihydroxy-4,5,5-trimethylhexan-2-one via a chelation-controlled aldol reaction.

Materials:

  • This compound

  • Acetone (dried over molecular sieves)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add freshly distilled acetone (1.2 equivalents) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) dropwise to the stirred acetone solution. Stir the mixture for 30 minutes at -78 °C to ensure complete enolate formation.

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of this compound to the lithium enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.

  • Characterize the product and determine the diastereomeric ratio using ¹H NMR spectroscopy.

Mechanistic Insights and Visualization

To better understand the competing stereochemical pathways, the following diagrams illustrate the transition states for the Felkin-Anh and Cram-Chelate models in the context of a nucleophilic addition to this compound.

Caption: Felkin-Anh vs. Cram-Chelate models for nucleophilic addition.

Note: The user would need to replace the placeholder image URLs with actual diagrams representing the Felkin-Anh and Cram-Chelate transition states for this compound.

Reaction_Workflow start Start: this compound conditions Select Reaction Conditions (Nucleophile, Solvent, Lewis Acid) start->conditions chelation Chelation-Controlled Pathway (e.g., Grignard, TiCl4) conditions->chelation Chelating Conditions felkin Felkin-Anh Pathway (e.g., Bulky Protecting Group) conditions->felkin Non-Chelating Conditions syn_product Predominantly syn-Diastereomer chelation->syn_product anti_product Predominantly anti-Diastereomer felkin->anti_product analysis Analysis (NMR, HPLC) syn_product->analysis anti_product->analysis

Caption: Decision workflow for stereoselective reactions.

Conclusion and Future Outlook

This compound is a valuable chiral building block with significant potential in stereoselective synthesis. The steric hindrance provided by its geminal dimethyl groups offers a powerful tool for directing the stereochemical outcome of nucleophilic additions. While the governing principles of Felkin-Anh and chelation control provide a strong predictive framework, there is a clear need for more comprehensive experimental studies that quantify the diastereoselectivity of this aldehyde in a variety of reactions and directly compare its performance against other chiral aldehydes. Such data would be invaluable to synthetic chemists in academia and industry, enabling more rational design of synthetic routes to complex, stereochemically defined molecules. Future research in this area should focus on systematically evaluating the impact of different nucleophiles, protecting groups, and Lewis acids on the stereoselectivity of reactions with this compound, thereby unlocking its full potential as a stereodirecting group.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxy-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedure-driven framework for the proper disposal of 3-Hydroxy-2,2-dimethylpropanal (also known as Hydroxypivaldehyde), a versatile chemical intermediate used in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Adherence to these protocols is essential not only for regulatory compliance but also for protecting personnel and the ecosystem.

Core Principles: Hazard Identification and Safety

Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. This compound is an organic compound containing both an aldehyde and a hydroxyl functional group, which dictates its reactivity and potential hazards.[1]

Hazard Profile

The primary documented hazard is its potential to cause serious eye irritation.[3][4][5][6] While comprehensive toxicological data is limited, it should be handled with the caution afforded to all laboratory chemicals, minimizing skin contact and inhalation.[5]

Hazard ClassificationGHS CodeDescriptionSource(s)
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[3][4][5][6][7]
Skin Corrosion/IrritationH315May cause skin irritation[6][8]
Specific Target Organ ToxicityH335May cause respiratory irritation[6][8]
Essential Personal Protective Equipment (PPE)

The following PPE is mandatory when handling or disposing of this compound to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield are required, as the compound is a known serious eye irritant.[5][9]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[5]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill, a chemical-resistant apron or suit should be used.[10]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[5][9][11]

The Regulatory Landscape: A Matter of Compliance

The disposal of any chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) provides the framework under the Resource Conservation and Recovery Act (RCRA).[12][13] A chemical is considered "hazardous waste" if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly named on regulatory lists (F, K, P, U lists).[14][15]

Key Principle: Unless definitively proven otherwise through analysis and regulatory review, all chemical waste, including this compound, should be managed as hazardous waste.[14] This "err on the side of caution" approach ensures the highest level of safety and compliance.

Disposal Workflow: From Generation to Final Disposition

The appropriate disposal path depends on the quantity and nature of the waste. The following workflow provides a decision-making framework for laboratory personnel.

G start Waste Generated (this compound) spill Is it a small, incidental spill (<100 mL)? start->spill spill_yes Follow Spill Cleanup Protocol (Section 3.1) spill->spill_yes  Yes spill_no Bulk Waste (Unused, Contaminated, or Process Waste) spill->spill_no No collect Collect in a Designated, Labeled Hazardous Waste Container (Section 4) spill_yes->collect spill_no->collect disposal_path Is On-Site Treatment Permitted and Validated? collect->disposal_path professional_disposal Arrange for Pickup by Licensed Hazardous Waste Vendor disposal_path->professional_disposal No (Default Path) onsite_treatment Follow Approved On-Site Treatment Protocol (Section 3.3, Advanced) disposal_path->onsite_treatment Yes end Waste Disposed professional_disposal->end onsite_treatment->end

Caption: Decision workflow for this compound disposal.

Protocol for Small, Incidental Spills (<100 mL)
  • Ensure Safety: Alert personnel in the immediate area. Ensure proper ventilation and that your PPE is intact.

  • Containment: Confine the spill using an inert, absorbent material such as sand, diatomaceous earth, or a universal chemical binder.[8][11]

  • Collection: Carefully scoop the absorbed material into a designated, sealable, and chemically compatible container labeled "Hazardous Waste."[5][10]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by alcohol), collecting all cleaning materials as hazardous waste.[11]

  • Documentation: Log the spill and the generation of the waste according to your institution's EHS guidelines.

Primary Disposal Method: Bulk & Unused Product

This is the standard and most recommended procedure for all non-spill waste, including reaction residues, contaminated materials, and expired/unused product.

  • Waste Accumulation: Designate a specific, compatible container for "this compound Waste." The container must be in good condition, have a secure lid, and be clearly labeled.[16]

  • Transfer: Carefully transfer the waste into the designated container within a fume hood, keeping the container closed when not in use.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) or central storage area, following institutional guidelines for chemical segregation.

  • Professional Disposal: Arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] This is the only way to ensure the waste is transported, treated, and disposed of in compliance with all federal and local regulations.

Advanced Option: On-Site Chemical Deactivation

For facilities with the appropriate permits and technical expertise, chemical deactivation of aldehyde waste can be an option.[16] This process aims to reduce the toxicity of the waste stream before final disposal.[16]

  • Causality of Treatment: The aldehyde functional group is the primary site of reactivity. Chemical treatment targets this group. For example, oxidation can convert the aldehyde to the corresponding carboxylic acid (3-hydroxy-2,2-dimethylpropanoic acid), which is generally less hazardous.[17]

  • Protocol Example (Oxidation): A carefully controlled reaction using a suitable oxidizing agent (e.g., potassium permanganate in a basic solution) could be employed.

  • Critical Requirements:

    • Regulatory Approval: This is considered a waste treatment process and is strictly regulated. You must have explicit permission from local authorities and your institution's EHS department.[16]

    • Validation: You must be able to prove that the treatment was effective and the resulting solution is no longer hazardous before it can be disposed of as non-hazardous waste. This often requires analytical testing.[16]

    • Documentation: A detailed log of all on-site treatment activities must be maintained.[16]

Disclaimer: On-site treatment should not be attempted by untrained personnel. The default and safest method is collection for professional disposal (Section 3.2).

Waste Container Management

Proper containerization is a critical and legally enforceable aspect of waste management.

  • Compatibility: Use containers made of materials compatible with this compound (e.g., glass or high-density polyethylene).

  • Closure: Containers must be kept securely closed at all times, except when adding waste.

  • Labeling: All containers must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound." Other information, such as the accumulation start date and hazard characteristics (e.g., "Irritant"), may also be required.[16]

By adhering to these rigorous procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe working environment and the protection of our planet.

References

Navigating the Safe Handling of 3-Hydroxy-2,2-dimethylpropanal: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deep and unwavering commitment to safety. This guide provides essential, immediate, and procedural information for the safe handling and disposal of 3-Hydroxy-2,2-dimethylpropanal (CAS 597-31-9), also known as hydroxypivaldehyde. Our focus extends beyond mere compliance, aiming to instill a proactive safety culture by elucidating the rationale behind each recommendation.

Understanding the Hazard Profile

This compound is a bifunctional organic compound containing both a hydroxyl and an aldehyde group.[1] While its toxicological properties have not been exhaustively investigated, it is classified as causing serious eye irritation.[2][3] As with all aldehydes, there is a potential for respiratory irritation and skin sensitization with prolonged or repeated exposure. Therefore, a comprehensive personal protective equipment (PPE) strategy is paramount.

HazardEstimated RatingJustification
Health (Blue) 2Causes serious eye irritation.[2][3] Prolonged or repeated exposure may cause skin and respiratory irritation. This rating reflects the potential for temporary incapacitation or residual injury.
Flammability (Red) 2The flash point is reported as 60.3°C (140.5°F).[4] This indicates that the material must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.
Instability (Yellow) 1As an aldehyde, it may undergo polymerization, especially in the presence of acids, bases, or upon heating. This rating reflects that it is normally stable but can become unstable at elevated temperatures.
Special (White) -No special hazards have been identified.

Disclaimer: This NFPA 704 rating is an estimation based on available data and should be used for guidance purposes only. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate hazard information.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a passive exercise but a dynamic risk assessment. The following provides a detailed, step-by-step methodology for PPE selection when handling this compound.

Step 1: Eye and Face Protection

Core Directive: Prevent all contact with the eyes.

  • Minimum Requirement: Wear chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards.

  • Enhanced Protection: When there is a risk of splashing, a full-face shield should be worn in conjunction with safety goggles. This is particularly crucial when handling larger quantities or during vigorous mixing.

Step 2: Hand Protection

Core Directive: Prevent skin contact.

  • Glove Selection: Aldehydes can permeate many common glove materials. Therefore, specific chemical-resistant gloves are required.

    • Recommended: Butyl rubber and nitrile gloves have demonstrated good resistance to aldehydes.[3][5]

    • Not Recommended: Latex or polyvinyl chloride (PVC) gloves are not effective in providing adequate protection against aldehyde solutions and should be avoided.[5]

  • Glove Inspection and Use:

    • Always inspect gloves for any signs of degradation, punctures, or tears before use.

    • Ensure gloves are of a sufficient length to protect the wrist.

    • Wash hands thoroughly with soap and water after removing gloves.

Step 3: Body Protection

Core Directive: Protect skin from accidental splashes and spills.

  • Standard Laboratory Attire: A buttoned, long-sleeved laboratory coat is mandatory.

  • Enhanced Protection: For larger-scale operations or when there is a significant risk of splashing, a chemically resistant apron or impervious clothing should be worn over the lab coat.

Step 4: Respiratory Protection

Core Directive: Avoid inhalation of vapors.

  • Primary Control: All handling of this compound that may generate vapors should be conducted in a certified chemical fume hood.

  • When a Respirator is Necessary: In the event of a large spill or if work must be performed outside of a fume hood where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational and Disposal Plans: A Lifecycle Approach

A robust safety plan encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and bases.[2]

  • The container should be tightly sealed.

Handling Procedures

The following diagram outlines the logical workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE fume_hood Work in Chemical Fume Hood prep_start->fume_hood weighing Weighing/Measuring fume_hood->weighing reaction Performing Reaction weighing->reaction decontaminate Decontaminate Glassware reaction->decontaminate waste_collection Collect Waste decontaminate->waste_collection disposal Dispose of Waste waste_collection->disposal

Caption: Experimental workflow for handling this compound.

Spill Response

In the event of a spill, immediate and correct action is crucial to mitigate risks.

For Minor Spills (inside a chemical fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with soap and water.

For Major Spills (outside a chemical fume hood):

  • Evacuate the area immediately.

  • Alert your institution's environmental health and safety (EHS) department.

  • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

Chemical waste disposal must adhere to all local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste containing this compound in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless explicitly instructed to do so by your EHS department.

  • Chemical Neutralization of Aldehyde Waste:

    • For laboratories that generate significant aldehyde waste, chemical neutralization can be a safe and effective disposal method.

    • Method: Treatment with a reducing agent such as sodium pyrosulfite or commercially available aldehyde neutralizing agents can convert the aldehyde to a non-toxic substance.[2]

    • Procedure:

      • In a designated and well-ventilated area (preferably a fume hood), add the neutralizing agent to the aldehyde waste stream while stirring.

      • Allow sufficient time for the reaction to complete, as specified by the neutralizing agent's instructions.

      • Test the treated solution to ensure complete neutralization before disposal down the sanitary sewer, if permitted by your local regulations. Always consult with your EHS department for approval of this procedure.

  • Final Disposal:

    • Arrange for the pickup of the hazardous waste container by a licensed chemical disposal company.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.